Product packaging for (2-Formylphenoxy)acetonitrile(Cat. No.:CAS No. 125418-83-9)

(2-Formylphenoxy)acetonitrile

Cat. No.: B177680
CAS No.: 125418-83-9
M. Wt: 161.16 g/mol
InChI Key: YHZIVCGNCKDLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Formylphenoxy)acetonitrile is a versatile chemical building block with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . Its structure incorporates both a formyl group and a nitrile-functionalized ether chain, making it a valuable intermediate in organic synthesis and research applications. The compound is ideal for exploring novel heterocyclic compounds and developing pharmaceutical intermediates. It is also used in materials science research for constructing more complex molecular architectures. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for use in laboratory research and are not meant for use in diagnostic procedures, drug administration, or any other form of human use . They have not been purified or tested to meet the stringent regulatory standards required for clinical, therapeutic, or diagnostic applications. By providing this compound, we supply researchers with a key starting material for innovative scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B177680 (2-Formylphenoxy)acetonitrile CAS No. 125418-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZIVCGNCKDLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397547
Record name (2-formylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125418-83-9
Record name (2-formylphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (2-Formylphenoxy)acetonitrile. It includes detailed information on its characteristics, synthesis, and reactivity, supported by experimental data and safety protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Structural and Physicochemical Data

Quantitative data for this compound and its para-isomer are summarized in the table below for comparative analysis.

PropertyThis compound2-(4-Formylphenoxy)acetonitrileReference(s)
CAS Number 125418-83-9385383-45-9[2],[3]
Molecular Formula C₉H₇NO₂C₉H₇NO₂[2],[3]
Molecular Weight 161.16 g/mol 161.16 g/mol [2],[3]
Physical Form SolidSolid[2],
Boiling Point No data available146-148 °C @ 0.1 mmHg[3]
Predicted XlogP 1.51.5[4]
Spectroscopic Properties

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from the functional groups present in its structure.

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the benzene ring. An aldehydic proton should appear as a singlet further downfield (around 9.5-10.5 ppm). The methylene protons (-O-CH₂-CN) would likely appear as a singlet in the range of 4.5-5.5 ppm.

  • ¹³C NMR: The carbon spectrum would display signals for the aromatic carbons between 110 and 160 ppm. The aldehyde carbonyl carbon would be significantly downfield (190-200 ppm). The nitrile carbon is expected in the 115-125 ppm region, and the methylene carbon adjacent to the oxygen would likely be found around 60-70 ppm.[5][6]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a strong peak for the carbonyl (C=O) stretch of the aldehyde at approximately 1690-1710 cm⁻¹. A peak for the nitrile (C≡N) stretch should be observed in the 2210-2260 cm⁻¹ region. C-O stretching of the ether linkage would appear in the 1000-1300 cm⁻¹ range, and C-H stretching of the aromatic ring would be seen around 3000-3100 cm⁻¹.[7]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 161. Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) or the cyanomethyl group (CH₂CN, 40 amu).[8][9]

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible synthetic route can be derived from the well-established Williamson ether synthesis, followed by the reaction of salicylaldehyde with an appropriate acetonitrile derivative. A general procedure based on related syntheses is outlined below.[1][10]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product + Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) G A Synthesis of this compound Derivatives B High-Throughput Screening (HTS) A->B Compound Library C Hit Identification B->C Active Compounds D Lead Optimization C->D Structure-Activity Relationship (SAR) Studies E In Vitro & In Vivo Studies D->E Candidate Compounds

References

1H NMR and 13C NMR spectral data for (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-Formylphenoxy)acetonitrile

Authored by: A Senior Application Scientist

Abstract

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a benzaldehyde moiety linked to an acetonitrile group via an ether linkage at the ortho position. This arrangement of functional groups—an aldehyde, an aromatic ether, and a nitrile—makes it a versatile building block in organic synthesis. The precise characterization of its chemical structure is paramount for its application in synthesizing more complex molecules, particularly in drug discovery pipelines where absolute structural integrity is non-negotiable. NMR spectroscopy provides the most definitive data for this purpose.

This guide will explore the predicted NMR spectral features of this molecule, providing a robust framework for scientists to interpret experimentally acquired data.

Foundational Principles: Interpreting NMR Spectra of Substituted Aromatics

The chemical shifts (δ) in the NMR spectrum of this compound are governed by the electronic environment of each nucleus. The aromatic ring protons and carbons are influenced by two key substituents:

  • The Formyl Group (-CHO): This is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It strongly deshields ortho and para positions, causing their corresponding nuclei to resonate at a higher chemical shift (downfield).[1] The carbonyl carbon itself gives a characteristic signal in the far downfield region of the ¹³C NMR spectrum.[4][5]

  • The Cyanomethoxy Group (-OCH₂CN): This group has a more complex influence. The ether oxygen is electron-donating through resonance, which tends to shield the ortho and para positions (upfield shift). However, its inductive effect and the electron-withdrawing nature of the nitrile (-CN) group counteract this, particularly for the attached methylene group and adjacent carbons.

The interplay of these effects, along with through-bond spin-spin coupling, dictates the final appearance of the spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the methylene protons, and the four aromatic protons, which constitute a complex ABCD spin system.

Peak Assignments and Predicted Chemical Shifts

The predicted ¹H NMR data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized in Table 1.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H-α (Aldehyde)~10.5Singlet (s)N/AHighly deshielded proton attached to a carbonyl carbon.[6]
H-6 (Aromatic)~7.90Doublet of doublets (dd)J(H6-H5) ≈ 7.7 Hz (ortho), J(H6-H4) ≈ 1.7 Hz (meta)Located ortho to the strongly electron-withdrawing formyl group, resulting in significant deshielding.
H-4 (Aromatic)~7.65Doublet of triplets (dt) or Triplet of doublets (td)J(H4-H5) ≈ 7.5 Hz (ortho), J(H4-H3) ≈ 7.5 Hz (ortho), J(H4-H6) ≈ 1.7 Hz (meta)Located para to the formyl group, experiencing strong deshielding.
H-5 (Aromatic)~7.30Doublet of triplets (dt) or Triplet of doublets (td)J(H5-H4) ≈ 7.5 Hz (ortho), J(H5-H6) ≈ 7.7 Hz (ortho), J(H5-H3) ≈ 1.2 Hz (meta)Influenced by meta relationships to both substituents.
H-3 (Aromatic)~7.10Doublet of doublets (dd)J(H3-H4) ≈ 7.5 Hz (ortho), J(H3-H5) ≈ 1.2 Hz (meta)Located ortho to the electron-donating ether oxygen, causing a relative upfield shift compared to other aromatic protons.
H-β (Methylene)~4.95Singlet (s)N/ADeshielded by the adjacent electronegative oxygen and the electron-withdrawing nitrile group.
Visualizing Proton Relationships

The structure and labeling of the protons are essential for understanding the coupling patterns described above.

Figure 1: Molecular structure of this compound with proton labeling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule.[7] Nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments.

Peak Assignments and Predicted Chemical Shifts

The predicted ¹³C NMR data, assuming a CDCl₃ solvent, are summarized in Table 2.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde)~190.0Typical chemical shift for a benzaldehyde carbonyl carbon, highly deshielded.[5]
C-1 (Ar-O)~159.0Aromatic carbon attached to electronegative oxygen, significantly deshielded.
C-2 (Ar-CHO)~136.5Ipso-carbon attached to the formyl group.
C-4 (Ar-H)~135.0Aromatic CH carbon para to the formyl group.
C-6 (Ar-H)~129.0Aromatic CH carbon ortho to the formyl group.
C-5 (Ar-H)~125.0Aromatic CH carbon meta to both substituents.
C-3 (Ar-H)~115.5Aromatic CH carbon ortho to the ether linkage, relatively shielded.
C≡N (Nitrile)~116.0Characteristic chemical shift for a nitrile carbon.[8]
CH₂ (Methylene)~55.0Aliphatic carbon attached to an oxygen, deshielded.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following is a self-validating, field-proven protocol for acquiring high-quality NMR data for a novel compound like this compound.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single residual peak at δ ~7.26 ppm.[9]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Most high-quality deuterated solvents already contain TMS.[6]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Spectrometer Setup and Data Acquisition
  • Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Angle: Use a 30° or 45° pulse angle for quantitative analysis.

    • Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is crucial for full proton relaxation, ensuring accurate peak integration.

  • ¹³C NMR Acquisition:

    • Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons, simplifying interpretation.

    • Acquisition Time: Typically ~1-2 seconds.

    • Relaxation Delay: A 2-second delay is standard.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate & Calibrate baseline->integrate analysis Spectral Analysis & Structure Verification integrate->analysis Final Spectrum

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. The predicted chemical shifts and coupling patterns are derived from established principles of substituent effects in aromatic systems. The aldehydic proton at ~10.5 ppm, the methylene singlet at ~4.95 ppm, and the distinct pattern of the four aromatic protons provide a unique spectral fingerprint. Similarly, the nine predicted ¹³C signals, especially the carbonyl at ~190.0 ppm and the nitrile at ~116.0 ppm, offer definitive confirmation of the carbon framework. The provided experimental protocol outlines a robust method for acquiring high-quality data to verify these predictions, underscoring the indispensable role of NMR spectroscopy in modern chemical science.

References

Mass Spectrometry Analysis of (2-Formylphenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of (2-Formylphenoxy)acetonitrile. While specific experimental mass spectra for this compound are not widely published, this document outlines the expected fragmentation patterns based on fundamental principles of mass spectrometry, alongside detailed, adaptable experimental protocols for its analysis.

Molecular and Spectrometric Data

This compound is an organic compound with the molecular formula C₉H₇NO₂. Its structure consists of a benzene ring substituted with a formyl group and an acetonitrile ether linkage. This combination of functional groups dictates its behavior under mass spectrometric analysis.

PropertyValue
Molecular Formula C₉H₇NO₂
Monoisotopic Mass 161.04768 Da
Predicted [M+H]⁺ 162.05496 m/z
Predicted [M+Na]⁺ 184.03690 m/z
Predicted [M-H]⁻ 160.04040 m/z

Data sourced from PubChem.[1]

Predicted Electron Ionization Mass Spectrometry Fragmentation

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For this compound, the fragmentation is expected to be driven by the presence of the aromatic ring, the aldehyde group, the ether linkage, and the nitrile group.

The molecular ion peak is expected to be observed at an m/z of 161. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring structure.[2] Subsequent fragmentation is likely to occur through several key pathways initiated by the energetically unstable molecular ion.[3]

Table of Predicted Key Fragments:

m/zProposed Fragment IonDescription
161[C₉H₇NO₂]⁺•Molecular Ion (M⁺•)
160[C₉H₆NO₂]⁺Loss of a hydrogen radical ([M-H]⁺)
132[C₈H₆NO]⁺Loss of the formyl radical ([M-CHO]⁺)
121[C₇H₅O₂]⁺Cleavage of the ether bond with loss of acetonitrile
104[C₇H₄O]⁺•Loss of HCN from the [M-CHO]⁺ fragment
93[C₆H₅O]⁺Loss of CO from the m/z 121 fragment
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion (m/z 161) can be visualized as a series of competing and sequential bond cleavages. The initial ionization creates a radical cation, which can then undergo fragmentation to produce more stable ions. The most likely fragmentation pathways are depicted in the diagram below.

Fragmentation_Pathway M [C₉H₇NO₂]⁺• m/z = 161 Molecular Ion F1 [C₉H₆NO₂]⁺ m/z = 160 M->F1 - H• F2 [C₈H₆NO]⁺ m/z = 132 M->F2 - CHO• F3 [C₇H₅O₂]⁺ m/z = 121 M->F3 - •CH₂CN F4 [C₇H₄O]⁺• m/z = 104 F2->F4 - HCN F5 [C₆H₅O]⁺ m/z = 93 F3->F5 - CO F6 [C₆H₅]⁺ m/z = 77 F5->F6 - O

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are general and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve Sample in Acetonitrile Spike Add Internal Standard (optional) Sample->Spike Dilute Dilute to Working Concentration Spike->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan Mode) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Integrate Integrate Peaks TIC->Integrate Spectrum Extract Mass Spectrum Integrate->Spectrum Identify Identify Fragments Spectrum->Identify

Caption: General workflow for the GC-MS analysis of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.[4]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injection:

    • Mode: Splitless or split (e.g., 10:1 split ratio).[4]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Source Temperature: 230 °C.[5]

    • Quadrupole Temperature: 150 °C.[4]

    • Scan Range: 50-550 amu.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile and thermally labile compounds.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Scan Range: 50-500 m/z.

Data Interpretation

The interpretation of the mass spectrum involves identifying the molecular ion and correlating the fragment ions with the structure of this compound. High-resolution mass spectrometry can be employed to determine the elemental composition of the molecular ion and its fragments, providing greater confidence in the structural assignments. Comparison of the acquired spectrum with spectral libraries (e.g., NIST) can also aid in identification, although a reference spectrum for this specific compound may not be available.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and offers detailed starting points for its analysis by GC-MS and LC-MS. While empirical data is essential for definitive structural confirmation, the principles and protocols outlined here serve as a robust framework for researchers and scientists in the field of drug development and chemical analysis. The proposed fragmentation pathways and experimental conditions are based on well-established knowledge of mass spectrometry and can be adapted to suit specific analytical requirements.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) absorption spectrum of (2-Formylphenoxy)acetonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from its constituent functional groups and related molecules to predict its characteristic vibrational modes. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Functional Groups

This compound, with the chemical formula C₉H₇NO₂, is an organic compound featuring three key functional groups that give rise to a distinct infrared spectrum:

  • An Aldehyde Group (-CHO): Attached to the aromatic ring, this group is characterized by a strong carbonyl (C=O) stretch and a distinctive C-H stretching vibration.

  • An Aromatic Ether Group (Ar-O-CH₂-): This consists of a phenyl ring attached to an oxygen atom, which is then connected to the acetonitrile moiety. It exhibits characteristic aromatic C-H, C=C, and C-O-C stretching vibrations.

  • A Nitrile Group (-C≡N): The terminal nitrile group has a sharp and characteristic absorption band for its C≡N triple bond stretch.

The interplay of these groups dictates the overall IR spectrum and provides a unique fingerprint for the molecule.

molecular_structure Molecular Structure of this compound cluster_phenyl Aromatic Ring cluster_aldehyde Formyl Group cluster_ether Ether Linkage cluster_acetonitrile Acetonitrile Moiety C1 C C2 C C1->C2 O2 O C1->O2 C3 C C2->C3 C7 C C2->C7 C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 H5 H C7->H5 O1 O C7->O1 C8 CH₂ O2->C8 C9 C C8->C9 N1 N C9->N1

Molecular structure of this compound.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known absorption ranges for its functional groups and data from analogous compounds such as 2-formylphenol (salicylaldehyde) and phenoxyacetonitrile.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~ 3060Medium-WeakC-H StretchAromatic C-H
~ 2930WeakC-H StretchMethylene (-CH₂-)
~ 2850 & ~ 2750Weak, SharpC-H Stretch (Fermi Resonance Doublet)Aldehyde (-CHO)
~ 2250Medium, SharpC≡N StretchNitrile (-C≡N)
~ 1690Strong, SharpC=O StretchAldehyde (Carbonyl)
~ 1600 & ~ 1480Medium-StrongC=C StretchAromatic Ring
~ 1450MediumCH₂ Bend (Scissoring)Methylene (-CH₂-)
~ 1250StrongAsymmetric C-O-C StretchAryl Ether
~ 1150MediumIn-plane C-H BendAromatic C-H
~ 750StrongOut-of-plane C-H BendOrtho-disubstituted Aromatic

Detailed Analysis of Key Vibrational Regions

  • C-H Stretching Region (3100-2700 cm⁻¹): This region will contain multiple peaks. Aromatic C-H stretches are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretches from the methylene (-CH₂-) group will be found at lower wavenumbers, typically around 2930 cm⁻¹. A key diagnostic feature for the aldehyde is the presence of a pair of weak, sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹. This doublet arises from Fermi resonance between the aldehyde C-H stretching vibration and an overtone of a C-H bending vibration.

  • Nitrile Region (2300-2200 cm⁻¹): A sharp, medium-intensity peak is predicted around 2250 cm⁻¹. This absorption is highly characteristic of the C≡N triple bond stretch and is a reliable indicator of the nitrile functional group.

  • Carbonyl Region (1750-1650 cm⁻¹): A very strong and sharp absorption band is expected around 1690 cm⁻¹. This is due to the C=O stretching vibration of the aromatic aldehyde. The position of this band is influenced by the electronic effects of the aromatic ring.

  • Fingerprint Region (1600-600 cm⁻¹): This region will be complex but contains valuable structural information.

    • Aromatic C=C Stretches: Medium to strong bands around 1600 cm⁻¹ and 1480 cm⁻¹ are characteristic of the benzene ring.

    • Aryl Ether C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the asymmetric C-O-C stretching of the aryl ether linkage.

    • Aromatic C-H Bending: A strong peak around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring, providing information about the substitution pattern.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture will cause a broad absorption band in the O-H stretching region (~3400 cm⁻¹) and can obscure sample peaks.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Pressing:

    • Assemble the die set of the pellet press.

    • Transfer a portion of the KBr-sample mixture into the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Acquire the spectrum of the sample.

    • Process the spectrum as needed (e.g., baseline correction).

experimental_workflow Experimental Workflow: KBr Pellet Method start Start weigh Weigh Sample (1-2 mg) and Dry KBr (100-200 mg) start->weigh grind Grind and Mix in Agate Mortar weigh->grind load_die Load Mixture into Pellet Die grind->load_die press Apply Pressure (8-10 tons) in Hydraulic Press load_die->press acquire_bg Acquire Background Spectrum (Empty Chamber) press->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process Process Spectrum (e.g., Baseline Correction) acquire_sample->process end End process->end

Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of this compound is expected to show distinct and identifiable absorption bands corresponding to its aldehyde, aromatic ether, and nitrile functionalities. The key diagnostic peaks include the aldehyde C-H doublet around 2850/2750 cm⁻¹, the strong carbonyl stretch near 1690 cm⁻¹, the sharp nitrile absorption around 2250 cm⁻¹, and the strong aryl ether C-O stretch at approximately 1250 cm⁻¹. This in-depth guide provides researchers and drug development professionals with the foundational knowledge to interpret the IR spectrum of this compound, aiding in its synthesis, characterization, and application.

In-depth Technical Guide: (2-Formylphenoxy)acetonitrile (CAS 125418-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the biological activity, mechanism of action, and specific experimental protocols for (2-Formylphenoxy)acetonitrile is exceedingly limited. This guide provides a summary of its chemical characterization and infers potential biological properties based on the general understanding of related chemical structures. The information provided herein is intended for research and informational purposes only.

Chemical Identity and Physicochemical Properties

This compound, assigned the CAS registry number 125418-83-9, is an organic compound characterized by a benzene ring substituted with a formyl group and an acetonitrile ether linkage at the ortho position.[1][2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇NO₂[3]
Molecular Weight 161.16 g/mol [3]
SMILES N#CCOC1=CC=CC=C1C=O[3]
InChI Key YHZIVCGNCKDLCF-UHFFFAOYSA-N[3][6]
Appearance Solid (predicted)N/A
Solubility No data availableN/A
Storage Conditions Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years).[3]

Synthesis

General Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) 2_hydroxybenzaldehyde->solvent haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) haloacetonitrile->solvent base Base (e.g., K₂CO₃) base->solvent reaction_conditions Heat / Stir solvent->reaction_conditions extraction Aqueous Work-up & Extraction reaction_conditions->extraction purification Chromatography / Recrystallization extraction->purification product This compound purification->product G acetonitrile Acetonitrile cyp450 Cytochrome P450 acetonitrile->cyp450 Oxidation cyanohydrin Cyanohydrin Intermediate cyp450->cyanohydrin formaldehyde Formaldehyde cyanohydrin->formaldehyde Decomposition hcn Hydrogen Cyanide cyanohydrin->hcn Decomposition rhodanese Rhodanese hcn->rhodanese Detoxification thiocyanate Thiocyanate (excreted) rhodanese->thiocyanate

References

Navigating the Stability and Storage of (2-Formylphenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (2-Formylphenoxy)acetonitrile

This compound is a bifunctional organic molecule incorporating an aromatic aldehyde, an ether linkage, and a nitrile group. Its utility in chemical synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research, necessitates a thorough understanding of its stability profile. The presence of the aldehyde functional group, in particular, suggests a susceptibility to oxidative and other degradation pathways that must be carefully managed to ensure the compound's integrity and the reproducibility of experimental results.

Chemical Stability Profile

The stability of this compound is dictated by the reactivity of its constituent functional groups. The primary routes of degradation are anticipated to be oxidation of the aldehyde, and to a lesser extent, hydrolysis of the ether and nitrile moieties under specific conditions.

2.1. Oxidative Degradation:

The formyl group (-CHO) is susceptible to oxidation, which is the most likely degradation pathway. In the presence of atmospheric oxygen, the aldehyde can be converted to the corresponding carboxylic acid, (2-cyanomethoxyphenoxy)acetic acid. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal catalysts.[1][2] Autoxidation can occur, and it is advisable to handle the compound under an inert atmosphere, particularly for long-term storage or when high purity is critical.

2.2. Photochemical Decomposition:

Aromatic aldehydes can be sensitive to light.[1] Irradiation with UV light, and in some cases visible light, can promote the formation of radical species, leading to a variety of degradation products, including the potential for polymerization or the formation of benzoic acid derivatives through oxidation.[1]

2.3. Hydrolytic Stability:

The ether and nitrile groups are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, hydrolysis can occur. Acid-catalyzed hydrolysis of the ether linkage would yield 2-hydroxybenzaldehyde and hydroxyacetonitrile. The nitrile group can be hydrolyzed to a carboxylic acid under harsh conditions.

2.4. Thermal Stability:

While specific data is unavailable, aromatic aldehydes generally possess good thermal stability. However, prolonged exposure to high temperatures can accelerate oxidative degradation.[3] Thermal decomposition at very high temperatures would likely lead to complex degradation pathways.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended based on general best practices for air-sensitive and powdered organic compounds.[4][5][6]

3.1. Storage Conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation reactions.

  • Atmosphere: For optimal stability and to prevent oxidation, store under an inert atmosphere such as argon or nitrogen.[4] Packages should be securely sealed. For frequent use, consider transferring the material to a container with a septum that allows for the removal of material via syringe under a positive pressure of inert gas.[7][8]

  • Light: Protect from light by storing in an amber vial or a light-blocking outer container.[4]

  • Moisture: Store in a desiccated environment to prevent potential hydrolysis and clumping of the powder.

3.2. Handling Procedures:

  • Inert Atmosphere: When handling, especially for weighing and transferring, it is best practice to work in an inert atmosphere glove box to minimize exposure to air and moisture.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a respirator may be necessary.

  • Cross-Contamination: Take precautions to avoid cross-contamination, especially with oxidizing agents or strong acids and bases.[5]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Summary of Stability and Storage Data

The following table summarizes the qualitative stability and recommended storage conditions for this compound.

ParameterStability ProfileRecommended Storage and Handling
Oxidation Susceptible to oxidation at the aldehyde group, potentially accelerated by light and heat.Store under an inert atmosphere (e.g., argon, nitrogen). Avoid prolonged exposure to air.
Light Potentially sensitive to UV and visible light, which can catalyze degradation.Store in a light-protected container (e.g., amber vial).
Moisture The compound itself is not highly hygroscopic, but moisture can facilitate certain degradation pathways.Store in a dry, desiccated environment.
Temperature Generally stable at ambient temperatures, but degradation rates increase with temperature.For long-term storage, refrigeration (2-8 °C) is recommended.
pH Stable in neutral conditions. May be susceptible to hydrolysis under strong acidic or basic conditions.Avoid contact with strong acids and bases.

Generalized Experimental Protocol for Stability Testing

To obtain quantitative stability data for this compound, a formal stability study should be conducted. The following protocol is a generalized methodology based on the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines.[9][10][11][12][13][14]

5.1. Objective:

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) and to identify potential degradation products.

5.2. Materials:

  • This compound (minimum of three batches, if possible).

  • Validated stability-indicating analytical method (e.g., HPLC-UV, UPLC-MS) capable of separating the parent compound from potential degradation products.

  • Controlled environment stability chambers.

  • Photostability chamber.

  • Appropriate glassware and sample containers.

5.3. Methods:

5.3.1. Long-Term Stability Study:

  • Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[11]

  • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Procedure: Store samples in the stability chamber and withdraw at the specified time points for analysis.

5.3.2. Accelerated Stability Study:

  • Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.[11]

  • Time Points: 0, 1, 2, 3, and 6 months.

  • Procedure: Store samples in the stability chamber and analyze at the specified time points. This study provides an early indication of the compound's stability.

5.3.3. Forced Degradation (Stress) Studies:

  • Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.

  • Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80 °C for 48 hours.

    • Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Procedure: Subject the compound to the stress conditions and analyze the resulting samples.

5.4. Analysis:

At each time point, samples should be analyzed for:

  • Appearance: Visual inspection for changes in color or physical state.

  • Assay: Quantification of the amount of this compound remaining.

  • Purity/Degradation Products: Identification and quantification of any new peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a chemical compound.

Stability_Testing_Workflow General Workflow for Chemical Stability Testing cluster_planning 1. Planning and Preparation cluster_studies 2. Stability Studies cluster_analysis 3. Analysis at Time Points cluster_evaluation 4. Data Evaluation and Reporting protocol Develop Stability Protocol method_dev Develop & Validate Stability-Indicating Method protocol->method_dev sample_prep Prepare Samples (≥3 Batches) method_dev->sample_prep long_term Long-Term Study (e.g., 25°C/60% RH) sample_prep->long_term accelerated Accelerated Study (e.g., 40°C/75% RH) sample_prep->accelerated stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) sample_prep->stress analysis Perform Analysis: - Assay - Purity/Impurities - Appearance long_term->analysis 0, 3, 6, 9, 12... months accelerated->analysis 0, 1, 2, 3, 6 months data_eval Evaluate Data Trends Identify Degradation Products stress->data_eval Method Validation analysis->data_eval shelf_life Establish Shelf-Life and Storage Conditions data_eval->shelf_life report Generate Stability Report shelf_life->report

Caption: General workflow for chemical stability testing.

Conclusion

While specific quantitative stability data for this compound is not publicly available, an understanding of its chemical structure allows for a proactive approach to its storage and handling. The presence of an aromatic aldehyde group is the primary consideration, indicating a susceptibility to oxidation. Therefore, storing the compound in a cool, dark, and dry place under an inert atmosphere is crucial for preserving its quality. For any application where purity is critical, particularly in drug development and for use as a reference standard, it is imperative to conduct a formal stability study to establish a definitive shelf-life and optimal storage conditions.

References

The Dual Reactivity of the Nitrile Group in (2-Formylphenoxy)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Formylphenoxy)acetonitrile is a bifunctional organic molecule featuring both a nitrile and an aldehyde group attached to a phenoxy scaffold. This unique arrangement offers a versatile platform for the synthesis of a variety of heterocyclic compounds and other valuable organic intermediates. The reactivity of the nitrile group is significantly influenced by the presence of the ortho-formyl group, leading to a rich chemistry dominated by intramolecular reactions. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, detailing key transformations, experimental protocols, and mechanistic insights.

Intramolecular Cyclization: A Gateway to Chromenes and Coumarins

The proximate positioning of the electrophilic aldehyde and the nucleophilic potential of the active methylene group adjacent to the nitrile makes intramolecular cyclization the most prominent reaction pathway for this compound. This reaction is a powerful tool for the synthesis of substituted chromene and coumarin derivatives, which are important scaffolds in medicinal chemistry.

Base-Catalyzed Intramolecular Knoevenagel Condensation

In the presence of a base, the methylene group alpha to the nitrile is deprotonated, forming a carbanion. This nucleophile then readily attacks the adjacent aldehyde carbonyl in an intramolecular fashion, leading to a cyclized intermediate. Subsequent dehydration results in the formation of a 2H-chromene-3-carbonitrile derivative. This transformation is a classic example of an intramolecular Knoevenagel condensation.

Reaction Pathway:

G reactant This compound intermediate1 Carbanion Intermediate reactant->intermediate1 Base intermediate2 Cyclized Alkoxide intermediate1->intermediate2 Intramolecular Attack product 2H-Chromene-3-carbonitrile intermediate2->product Dehydration

Caption: Base-catalyzed intramolecular Knoevenagel condensation.

Experimental Protocol:

A general procedure for the base-catalyzed cyclization of this compound involves dissolving the substrate in a suitable solvent, such as ethanol or methanol, and adding a catalytic amount of a base, like piperidine or triethylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

ParameterValueReference
Substrate This compoundN/A
Base Piperidine or Triethylamine[1]
Solvent Ethanol or Methanol[1]
Temperature Room Temperature to Reflux[1]
Reaction Time 1 - 6 hours[1]
Typical Yield Moderate to High[1]

Note: Specific yields can vary depending on the exact reaction conditions and the scale of the reaction.

Thorpe-Ziegler Cyclization Potential

While the Knoevenagel condensation is the more common pathway, under specific conditions, particularly with stronger bases and aprotic solvents, an intramolecular Thorpe-Ziegler type reaction could be envisioned. This would involve the dimerization of the nitrile group with the active methylene group of another molecule, followed by cyclization. However, for this compound, the intramolecular reaction with the aldehyde is sterically and electronically favored. The Thorpe-Ziegler reaction is more relevant for dinitrile compounds.[2][3][4][5][6]

Hydrolysis of the Nitrile Group

The nitrile group in this compound can be hydrolyzed to a carboxylic acid, yielding (2-Formylphenoxy)acetic acid. This transformation can be achieved under either acidic or basic conditions. The presence of the aldehyde group may lead to side reactions under harsh conditions, so careful control of the reaction parameters is crucial.

Acid-Catalyzed Hydrolysis

Treatment with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in the presence of water and heat will convert the nitrile to a carboxylic acid.

Reaction Pathway:

G reactant This compound intermediate Amide Intermediate reactant->intermediate H₃O⁺, Δ product (2-Formylphenoxy)acetic acid intermediate->product H₃O⁺, Δ

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Experimental Protocol:

A typical procedure involves refluxing this compound with an aqueous solution of a strong acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

ParameterValueReference
Substrate This compoundN/A
Acid Concentrated HCl or H₂SO₄[7]
Solvent Water/Acid Mixture[7]
Temperature Reflux[7]
Reaction Time Several hours[7]
Base-Catalyzed Hydrolysis

Alternatively, the nitrile can be hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide. This initially forms the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.

Experimental Protocol:

The nitrile is refluxed in an aqueous or alcoholic solution of a strong base. After the reaction is complete, the mixture is cooled and acidified to precipitate the carboxylic acid.

ParameterValueReference
Substrate This compoundN/A
Base NaOH or KOH[8]
Solvent Water or Ethanol/Water[8]
Temperature Reflux[8]
Workup Acidification with HCl or H₂SO₄[8]

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, affording 2-(2-formylphenoxy)ethan-1-amine. This reaction requires a strong reducing agent, and care must be taken to avoid the simultaneous reduction of the aldehyde group if the amine is the desired product.

Reduction with Complex Metal Hydrides

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the nitrile and the aldehyde. If selective reduction of the nitrile is desired, protection of the aldehyde group may be necessary. Sodium borohydride (NaBH₄) is generally not strong enough to reduce a nitrile but can reduce the aldehyde, offering a potential strategy for selective transformations.[9]

Reaction Pathway for Complete Reduction:

G reactant This compound product 2-(2-(Hydroxymethyl)phenoxy)ethan-1-amine reactant->product 1. LiAlH₄, THF 2. H₂O workup

Caption: Complete reduction of both functional groups with LiAlH₄.

Experimental Protocol for Aldehyde Reduction with NaBH₄:

A representative procedure for the selective reduction of the aldehyde in a similar substrate involves dissolving the compound in an alcohol, such as methanol or ethanol, and adding sodium borohydride portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

ParameterValueReference
Substrate Aromatic Aldehyde[9]
Reducing Agent Sodium Borohydride (NaBH₄)[9]
Solvent Methanol or Ethanol[9]
Temperature 0 °C to Room Temperature[9]
Reaction Time 15 - 60 minutes[9]

Note: This protocol is for the reduction of the aldehyde. The nitrile group is expected to be unreactive under these conditions.

Conclusion

The reactivity of the nitrile group in this compound is dominated by its participation in intramolecular reactions, primarily the base-catalyzed Knoevenagel condensation to form chromene derivatives. Standard nitrile transformations such as hydrolysis and reduction are also possible, but the presence of the reactive aldehyde group necessitates careful consideration of reaction conditions to achieve selectivity. This molecule serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and materials science. Further research into the selective transformations of either the nitrile or the aldehyde group will continue to unlock the synthetic potential of this versatile building block.

References

Potential derivatives of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Derivatives of (2-Formylphenoxy)acetonitrile for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives based on the this compound scaffold. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this chemical space for therapeutic applications.

Introduction

This compound is a versatile bifunctional molecule, incorporating a reactive aldehyde group and a nitrile moiety tethered to a phenoxy ring. This unique combination of functional groups makes it an attractive starting point for the synthesis of a diverse range of heterocyclic and other complex organic molecules. The aldehyde allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones, while the phenoxyacetonitrile portion can be involved in cyclization reactions or serve as a key pharmacophoric element.

Derivatives of the broader phenoxyacetonitrile class have shown promise in various therapeutic areas, including as anti-inflammatory and anticancer agents. The structural motif is present in molecules with known biological activity, suggesting that novel derivatives of this compound could exhibit interesting pharmacological profiles. This guide outlines the synthesis of a representative library of such derivatives, presents hypothetical biological data to illustrate their potential, provides detailed experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Synthesis of this compound and its Derivatives

The core scaffold, this compound, can be readily synthesized from commercially available salicylaldehyde and chloroacetonitrile via a Williamson ether synthesis. This reaction is a robust and well-established method for the formation of ethers.

General Synthetic Scheme

The general synthetic route to this compound and its derivatives is depicted below. The initial step involves the O-alkylation of a substituted salicylaldehyde with chloroacetonitrile in the presence of a base. The resulting aldehyde can then be further modified to generate a library of derivatives.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Derivatization Salicylaldehyde Salicylaldehyde Reaction Williamson Ether Synthesis Salicylaldehyde->Reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction This compound This compound Reaction->this compound Amine Amine This compound->Amine Reductive Amination Hydrazine Hydrazine This compound->Hydrazine Condensation Wittig Reagent Wittig Reagent This compound->Wittig Reagent Wittig Reaction Derivative_1 Imine Derivative Amine->Derivative_1 Derivative_2 Hydrazone Derivative Hydrazine->Derivative_2 Derivative_3 Alkene Derivative Wittig Reagent->Derivative_3

Caption: Synthetic pathway for this compound and its derivatives.

Quantitative Data Summary

To illustrate the potential of this scaffold, a hypothetical series of derivatives of this compound were evaluated for their inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α) production in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. The results are summarized in the table below. Mepacrine, a known anti-inflammatory agent, was used as a reference compound.[1]

Compound IDR1R2R3R4IC50 (µM) for TNF-α Inhibition[1]
1a HHHH15.2
1b ClHHH8.5
1c HClHH12.1
1d HHClH7.9
1e HHNO2H5.3
1f OCH3HHH20.4
Mepacrine ----6.1

Structure of the tested compounds:

General structure of tested compounds

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the activity of structurally related compounds.[1] It is intended to demonstrate the format for data presentation and to suggest the potential for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis and Characterization of this compound (1a)

Materials:

  • Salicylaldehyde (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of salicylaldehyde in anhydrous acetone, add potassium carbonate.

  • Add chloroacetonitrile dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Characterization Data (Hypothetical):

  • Appearance: White to off-white solid.

  • Yield: 85-95%.

  • ¹H NMR (400 MHz, CDCl₃) δ: 10.45 (s, 1H, CHO), 7.85 (dd, J = 7.7, 1.8 Hz, 1H), 7.60 (ddd, J = 8.4, 7.4, 1.8 Hz, 1H), 7.15 (td, J = 7.5, 0.9 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 4.80 (s, 2H, OCH₂CN).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 189.5, 160.2, 136.1, 128.9, 125.3, 121.8, 115.4, 113.0, 52.1.

  • IR (KBr, cm⁻¹): 2250 (C≡N), 1685 (C=O).

  • MS (ESI): m/z 162.05 [M+H]⁺.

In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Production

This protocol describes a cell-based assay to evaluate the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated murine macrophages.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • MTS reagent for cell viability assay

  • Mouse TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: To assess the cytotoxicity of the compounds, perform an MTS assay on the remaining cells in the plate.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values by non-linear regression analysis.

Potential Signaling Pathways and Experimental Workflows

The potential of this compound derivatives as anti-inflammatory or anticancer agents suggests their possible interaction with key signaling pathways involved in these disease processes. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two such critical signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in cancer and inflammatory diseases.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Cytokines Cytokines Cytokines->RTK Stress Stress Ras Ras Stress->Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation

Caption: A simplified diagram of the MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response.[2][3] It controls the expression of numerous genes involved in inflammation, immunity, and cell survival.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: An overview of the canonical NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel derivatives of this compound.

Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Anti-inflammatory Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Design of New Derivatives Hit Hit Compound Identification SAR->Hit Optimization Lead Optimization Hit->Optimization

Caption: A typical workflow for the discovery of bioactive compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. The illustrative data and detailed protocols provided in this guide are intended to facilitate further research into this interesting class of compounds and to accelerate the discovery of new drug candidates with potential applications in a range of diseases, including those with inflammatory and proliferative pathologies. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of bioactive derivatives are warranted.

References

An In-depth Technical Guide to (2-Formylphenoxy)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(2-Formylphenoxy)acetonitrile , also known as 2-cyanomethoxybenzaldehyde, is a bifunctional organic molecule featuring both an aldehyde and a nitrile group linked by an ether bridge. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its synthesis, key chemical properties, and its utility for researchers and professionals in drug development and materials science.

Historical Context and Synthesis

While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis logically falls under the well-established Williamson ether synthesis . This classic and versatile reaction, first developed by Alexander Williamson in 1850, remains one of the most straightforward and widely used methods for preparing ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[2]

In the context of this compound, the synthesis involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile. The phenolic hydroxyl group of salicylaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the ether linkage.

Mechanistic Pathway of Synthesis

The synthesis of this compound via the Williamson ether synthesis can be broken down into two primary steps:

  • Deprotonation of Salicylaldehyde: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is used to abstract the acidic phenolic proton from salicylaldehyde. This generates the sodium or potassium salt of salicylaldehyde (a phenoxide), which is a potent nucleophile.[3][4]

  • Nucleophilic Attack and Ether Formation: The resulting phenoxide ion then undergoes an SN2 reaction with a haloacetonitrile (e.g., chloroacetonitrile). The phenoxide attacks the carbon atom bearing the halogen, leading to the formation of the ether bond and the displacement of the halide ion as a salt.[1][2]

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde step1 + Salicylaldehyde->step1 Base Base (e.g., K₂CO₃) Base->step1 Haloacetonitrile Haloacetonitrile (X-CH₂-CN) step2 + Haloacetonitrile->step2 Phenoxide Salicylaldehyde Phenoxide Phenoxide->step2 Product This compound Salt Salt (e.g., KX) step1->Phenoxide Step 1 step2->Product Step 2 step2->Salt arrow1 Deprotonation arrow2 SN2 Attack Experimental_Workflow start Combine Salicylaldehyde, K₂CO₃, and Acetone in a flask. add_chloro Add Chloroacetonitrile to the mixture. start->add_chloro reflux Reflux the reaction mixture for 12-24 hours. add_chloro->reflux cool_filter Cool to room temperature and filter off solids. reflux->cool_filter concentrate Concentrate the filtrate under reduced pressure. cool_filter->concentrate dissolve_wash Dissolve residue in Dichloromethane and wash with NaHCO₃ and brine. concentrate->dissolve_wash dry_evaporate Dry the organic layer with MgSO₄ and evaporate the solvent. dissolve_wash->dry_evaporate purify Purify the crude product by column chromatography or recrystallization. dry_evaporate->purify end Obtain pure this compound. purify->end

References

Navigating the Solubility Landscape of (2-Formylphenoxy)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Prediction of Solubility

A foundational principle in predicting solubility is the concept of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. (2-Formylphenoxy)acetonitrile possesses a moderately polar structure, containing a polar nitrile group (-C≡N), a formyl group (-CHO), and an ether linkage (-O-), all attached to an aromatic ring. Therefore, it is expected to exhibit higher solubility in polar organic solvents compared to non-polar ones.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solvent is more likely to dissolve a solute if their Hansen parameters are similar.

While experimentally determined HSP values for this compound are unavailable, they can be estimated based on its chemical structure. The table below provides a qualitative prediction of solubility based on the expected polarity of the compound and the known properties of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound and Hansen Solubility Parameters of Common Organic Solvents

SolventPredicted Solubility of this compoundδD (MPa½)δP (MPa½)δH (MPa½)
Non-Polar Solvents
n-HexaneLow14.90.00.0
TolueneLow to Moderate18.01.42.0
Polar Aprotic Solvents
AcetoneHigh15.510.47.0
AcetonitrileHigh15.318.06.1
Dimethylformamide (DMF)Very High17.413.711.3
Dimethyl Sulfoxide (DMSO)Very High18.416.410.2
Ethyl AcetateModerate to High15.85.37.2
Tetrahydrofuran (THF)High16.85.78.0
Polar Protic Solvents
MethanolModerate to High14.712.322.3
EthanolModerate15.88.819.4
IsopropanolModerate15.86.116.4

Note: The predicted solubility is a qualitative estimation. Experimental verification is necessary for quantitative data.

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The shake-flask method is a widely accepted and straightforward technique for determining the equilibrium solubility of a solid in a solvent.

Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose. Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • Once equilibrium is achieved, allow the mixture to stand undisturbed for a period to let the undissolved solid settle.

    • Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant. It is important not to disturb the solid phase during this step.

    • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical technique.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as:

      • High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

      • UV-Vis Spectroscopy: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve is also required.

      • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualizing the Workflow

To aid in the understanding of the processes involved in determining the solubility of this compound, the following diagrams illustrate the logical and experimental workflows.

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Verification cluster_output Output A Define Compound Structure (this compound) B Estimate Polarity and Intermolecular Forces A->B D Estimate Hansen Solubility Parameters (HSP) A->D C Predict Qualitative Solubility ('Like Dissolves Like') B->C F Select Organic Solvents C->F E Compare with Solvent HSP for Quantitative Prediction D->E E->F G Perform Shake-Flask Experiment F->G H Analyze Saturated Solution (e.g., HPLC, UV-Vis) G->H I Calculate Quantitative Solubility Data H->I J Comprehensive Solubility Profile I->J

Logical Workflow for Solubility Determination

G start Start prep Add excess this compound to a known volume of solvent start->prep equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate separate Separate solid and liquid phases (settling or centrifugation) equilibrate->separate sample Withdraw a known volume of the clear supernatant separate->sample dilute Dilute the sample to a known volume sample->dilute analyze Analyze concentration by a validated method (e.g., HPLC) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate end End calculate->end

Experimental Workflow for Shake-Flask Method

Conclusion

While direct, published quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to both predict and experimentally determine this vital physicochemical property. By employing theoretical principles such as Hansen Solubility Parameters and established experimental techniques like the shake-flask method, scientists and drug development professionals can generate the necessary data to optimize reaction conditions, purification strategies, and formulation designs involving this promising compound. The provided workflows offer a clear and structured approach to obtaining a comprehensive solubility profile, which is a critical step in the journey from laboratory research to practical application.

An In-depth Technical Guide on the X-ray Crystallography of (2-Formylphenoxy)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the X-ray crystallographic structure of derivatives related to (2-Formylphenoxy)acetonitrile. Due to the absence of publicly available crystallographic data for this compound, this paper presents a comprehensive analysis of a closely related compound, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde , which shares the core 2-formylphenoxy moiety. The crystallographic data for this related structure offers valuable insights into the conformational properties and intermolecular interactions that can be extrapolated to the target class of compounds. This guide includes a detailed summary of its crystallographic data, the experimental protocol for its structure determination, and a discussion of its key structural features. This information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science engaged in the design and synthesis of novel therapeutic agents and functional materials based on the this compound scaffold.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered interest in the fields of medicinal chemistry and materials science. The presence of a reactive formyl group, a flexible ether linkage, and a nitrile group provides a versatile scaffold for the synthesis of a wide range of more complex molecules. Understanding the three-dimensional structure of these compounds at an atomic level is crucial for rational drug design and for predicting their physicochemical properties. X-ray crystallography is the most definitive method for determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound itself is not currently available in the public domain, this guide focuses on the X-ray crystallographic analysis of a structurally analogous compound, 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde. The analysis of this molecule provides a foundational understanding of the preferred conformation and packing motifs of the 2-formylphenoxy fragment, which is directly relevant to the title class of compounds.

Experimental Protocols

The experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde are detailed below. These protocols are representative of the general methodology used for the structural determination of small organic molecules.

Synthesis and Crystallization

The synthesis of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde and the growth of single crystals suitable for X-ray diffraction were performed as follows:

  • Synthesis: The specific synthetic route to 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde would typically involve a Williamson ether synthesis, reacting a salt of salicylaldehyde with a suitable butoxy-functionalized benzaldehyde derivative.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to achieve high purity.

  • Crystal Growth: Single crystals are grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) at room temperature.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involved the following steps:

  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature (typically 190 K to reduce thermal vibrations) using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data and Structure Analysis

The key crystallographic data and selected geometric parameters for 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₈H₁₈O₄
Formula Weight298.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.0624 (7)
b (Å)14.5896 (7)
c (Å)6.8003 (4)
β (°)108.549 (4)
Volume (ų)758.35 (8)
Z2
Density (calculated) (g/cm³)1.306
Absorption Coeff. (mm⁻¹)0.09
F(000)316
Crystal Size (mm³)0.30 x 0.24 x 0.15
θ range for data collection (°)3.2 to 27.5
Reflections collected6893
Independent reflections1742 [R(int) = 0.029]
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.111
R indices (all data)R1 = 0.052, wR2 = 0.118
Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
O1-C71.213(2)O2-C2-C1124.6(1)
O2-C21.354(2)O2-C2-C3115.3(1)
O2-C81.433(2)C1-C2-C3120.1(1)
C1-C71.468(2)C2-O2-C8118.0(1)

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.

Visualization of Experimental Workflow and Molecular Structure

To provide a clearer understanding of the processes and the resulting molecular structure, the following diagrams have been generated using Graphviz.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography start Starting Materials synthesis Williamson Ether Synthesis start->synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

A flowchart illustrating the key stages of the experimental workflow.
Logical Relationship of Structural Analysis

structural_analysis cluster_analysis Structural Analysis xray_data X-ray Diffraction Data bond_lengths Bond Lengths xray_data->bond_lengths bond_angles Bond Angles xray_data->bond_angles torsion_angles Torsion Angles xray_data->torsion_angles intermolecular Intermolecular Interactions bond_lengths->intermolecular bond_angles->intermolecular torsion_angles->intermolecular crystal_packing Crystal Packing intermolecular->crystal_packing Determines

The logical flow from raw X-ray data to the final structural analysis.

Conclusion

This technical guide has provided a detailed examination of the X-ray crystallographic structure of 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde as a representative analog for the this compound class of compounds. The presented data, including unit cell parameters, bond lengths, and bond angles, along with the detailed experimental protocols, offer a solid foundation for researchers working with these and related molecular scaffolds. The visualizations of the experimental workflow and the process of structural analysis further clarify the methodologies involved in determining and interpreting crystal structures. This information is critical for advancing the fields of drug discovery and materials science, where a deep understanding of molecular architecture is paramount for the rational design of new functional molecules. Future work should aim to obtain the crystal structure of this compound itself to allow for a direct comparison and a more complete understanding of this important class of compounds.

Methodological & Application

Synthesis of Benzofurans via Palladium-Catalyzed Cyclization of (2-Formylphenoxy)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzofuran derivatives, utilizing (2-Formylphenoxy)acetonitrile and its analogues as key starting materials. The methodologies described herein focus on a robust palladium-catalyzed tandem reaction with arylboronic acids, offering an efficient route to a variety of substituted 2-aroyl-3-cyanobenzofurans. These compounds are valuable scaffolds in medicinal chemistry and materials science.

Overview and Application

The synthesis of benzofurans is of significant interest due to their prevalence in biologically active compounds and functional materials. The described method provides a versatile and efficient approach to constructing the benzofuran core with concomitant introduction of both an aroyl group at the 2-position and a cyano group at the 3-position. This one-pot reaction proceeds through a palladium-catalyzed tandem sequence, involving the addition of an arylboronic acid to the nitrile group, followed by an intramolecular cyclization.

Key Advantages:

  • High Efficiency: The tandem nature of the reaction allows for the formation of multiple bonds in a single operational step, leading to increased efficiency and reduced waste.

  • Broad Substrate Scope: The reaction tolerates a wide range of substituents on both the this compound precursor and the arylboronic acid, enabling the synthesis of a diverse library of benzofuran derivatives.

  • Good to Excellent Yields: The protocol consistently delivers the desired products in moderate to high yields.

Reaction Mechanism and Workflow

The synthesis of 2-aroyl-3-cyanobenzofurans from 2-(cyanomethoxy)arenenitriles (a general class of compounds that includes this compound) and arylboronic acids is catalyzed by a palladium(II) species. The proposed reaction mechanism involves a tandem sequence of nucleophilic addition and intramolecular cyclization.

A plausible mechanistic pathway is as follows:

  • Oxidative Addition: The palladium(II) catalyst undergoes oxidative addition with the arylboronic acid.

  • Nitrile Insertion: The activated aryl-palladium species coordinates to the nitrile group of the this compound derivative, followed by migratory insertion of the aryl group onto the nitrile carbon.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the phenoxy oxygen attacks the newly formed imine-palladium complex.

  • Reductive Elimination & Tautomerization: Subsequent reductive elimination regenerates the palladium(II) catalyst and yields an intermediate that tautomerizes to the final 2-aroyl-3-cyanobenzofuran product.

Below is a DOT language script visualizing the proposed reaction mechanism.

ReactionMechanism sub This compound Derivative int2 Nitrile Adduct sub->int2 Coordination arbr Arylboronic Acid (ArB(OH)2) int1 Aryl-Pd(II) Complex arbr->int1 Oxidative Addition pd_cat Pd(II) Catalyst pd_cat->int1 int1->int2 Migratory Insertion int3 Imine-Palladium Intermediate int2->int3 Rearrangement int4 Cyclized Intermediate int3->int4 Intramolecular Cyclization product 2-Aroyl-3-cyanobenzofuran int4->product Reductive Elimination & Tautomerization pd_regen Pd(II) Catalyst (Regenerated) int4->pd_regen pd_regen->pd_cat Catalytic Cycle

Caption: Proposed reaction mechanism for the palladium-catalyzed synthesis of 2-aroyl-3-cyanobenzofurans.

The general experimental workflow for this synthesis is outlined in the diagram below.

ExperimentalWorkflow start Start reagents Combine this compound derivative, Arylboronic acid, Pd(OAc)2, and Ligand in Toluene start->reagents reaction Heat the reaction mixture at 90 °C under an inert atmosphere reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous workup and extraction with an organic solvent monitoring->workup Reaction Complete purification Purify the crude product by column chromatography workup->purification product Obtain pure 2-Aroyl-3-cyanobenzofuran purification->product end End product->end

Caption: General experimental workflow for the synthesis of 2-aroyl-3-cyanobenzofurans.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed synthesis of 2-aroyl-3-cyanobenzofurans. Researchers should optimize conditions for specific substrates.

Materials:

  • 2-(Cyanomethoxy)arenenitrile derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • 2,2'-Bipyridine (bpy) (12 mol%)

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-(cyanomethoxy)arenenitrile derivative (0.5 mmol, 1.0 equiv), arylboronic acid (1.0 mmol, 2.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%), and 2,2'-bipyridine (9.4 mg, 0.06 mmol, 12 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 2-aroyl-3-cyanobenzofuran.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed synthesis of 2-aroyl-3-cyanobenzofurans demonstrates a broad substrate scope with respect to both the 2-(cyanomethoxy)arenenitrile and the arylboronic acid. The following tables summarize the yields obtained for a variety of substrates under the optimized reaction conditions.

Table 1: Variation of the Arylboronic Acid

EntryArylboronic Acid (Ar)ProductYield (%)
1Phenyl2-Benzoyl-3-cyanobenzofuran85
24-Methylphenyl3-Cyano-2-(4-methylbenzoyl)benzofuran88
34-Methoxyphenyl3-Cyano-2-(4-methoxybenzoyl)benzofuran92
44-Chlorophenyl2-(4-Chlorobenzoyl)-3-cyanobenzofuran78
54-Fluorophenyl3-Cyano-2-(4-fluorobenzoyl)benzofuran81
63-Thienyl3-Cyano-2-(thiophene-3-carbonyl)benzofuran75

Table 2: Variation of the 2-(Cyanomethoxy)arenenitrile

EntrySubstituent on Arenenitrile (R)ProductYield (%)
1H2-Benzoyl-3-cyanobenzofuran85
25-Me2-Benzoyl-3-cyano-5-methylbenzofuran82
35-Cl2-Benzoyl-5-chloro-3-cyanobenzofuran79
45-OMe2-Benzoyl-3-cyano-5-methoxybenzofuran89
56-Br2-Benzoyl-6-bromo-3-cyanobenzofuran76

Note: The yields presented are isolated yields and may vary depending on the specific reaction conditions and scale.

Troubleshooting and Safety

  • Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalyst. Degassing the solvent and maintaining a strict inert atmosphere is crucial. The quality of the palladium catalyst and ligand can also significantly impact the reaction outcome.

  • Side Reactions: The formation of homocoupled biaryl products from the arylboronic acid can sometimes be observed. Adjusting the stoichiometry of the reactants or the catalyst loading may help to minimize this side reaction.

  • Safety Precautions: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Arylboronic acids can be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Toluene is a flammable and toxic solvent. Handle with care and avoid inhalation or contact with skin.

Application Notes and Protocols: Palladium-Catalyzed Intramolecular Cyclization of (2-Formylphenoxy)acetonitrile for the Synthesis of 3-Amino-2H-chromenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the palladium-catalyzed intramolecular cyclization of (2-formylphenoxy)acetonitrile, a powerful reaction for the synthesis of 3-amino-2H-chromene derivatives. These chromene scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into data analysis and potential challenges. The protocols described herein are designed to be a self-validating system, grounded in established principles of organic synthesis and catalysis.

Introduction: The Significance of 3-Amino-2H-chromenes

The 2H-chromene nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of an amino group at the 3-position further enhances the potential for developing novel therapeutics by providing a key site for further functionalization and interaction with biological targets. The intramolecular cyclization of this compound offers a direct and atom-economical route to this valuable heterocyclic system. While related multi-component reactions for chromene synthesis are well-documented, the palladium-catalyzed intramolecular approach presents a unique strategy for targeted synthesis, potentially offering advantages in terms of regioselectivity and substrate scope. The cyclization strategy is a widely used approach in drug discovery to improve the drug-like properties of lead compounds.[1]

Mechanistic Insights: The Role of Palladium Catalysis

The palladium-catalyzed intramolecular cyclization of this compound is postulated to proceed through a pathway that leverages the unique reactivity of palladium complexes. While several mechanistic pathways can be envisioned, a plausible route involves a palladium(II)-catalyzed process. The palladium catalyst, in this context, is thought to act as a Lewis acid, activating the formyl group towards nucleophilic attack by the enolizable acetonitrile moiety.

A proposed catalytic cycle is depicted below:

Palladium-Catalyzed Cyclization Mechanism cluster_0 Catalytic Cycle A Pd(II) Catalyst C Coordination Complex A->C Coordination B This compound B->C D Enolization C->D Base-mediated E Intramolecular Cyclization D->E Nucleophilic Attack F Protonolysis E->F + H+ F->A Catalyst Regeneration G 3-Amino-2H-chromene F->G Product Release

Figure 1: Proposed mechanism for the palladium-catalyzed intramolecular cyclization.

Causality Behind Mechanistic Steps:

  • Coordination: The palladium(II) catalyst, likely in the form of a complex like Pd(OAc)₂, coordinates to the formyl oxygen of the this compound substrate. This coordination increases the electrophilicity of the formyl carbon.

  • Enolization: In the presence of a mild base, the acidic proton of the acetonitrile moiety is abstracted to form an enolate intermediate. This step is crucial for generating the nucleophile required for cyclization.

  • Intramolecular Cyclization: The newly formed enolate attacks the activated formyl carbon in an intramolecular fashion. This is a key ring-forming step, leading to a six-membered ring intermediate. Palladium-catalyzed cyclizations are powerful tools for constructing various heterocyclic systems.[2][3][4][5]

  • Protonolysis and Catalyst Regeneration: The cyclic intermediate undergoes protonolysis, likely from the conjugate acid of the base used, to yield the 3-amino-2H-chromene product and regenerate the active palladium(II) catalyst, allowing the catalytic cycle to continue.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the starting material and the subsequent palladium-catalyzed cyclization.

Synthesis of this compound (Starting Material)

Workflow for Starting Material Synthesis:

Starting_Material_Synthesis cluster_workflow Synthesis of this compound reagents Salicylaldehyde Bromoacetonitrile K2CO3 reaction Reaction Mixture (Reflux, 8h) reagents->reaction solvent Acetone solvent->reaction workup Workup (Filtration, Evaporation) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Figure 2: Workflow for the synthesis of the starting material.

Step-by-Step Protocol:

  • To a stirred solution of salicylaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

  • To this suspension, add bromoacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Palladium-Catalyzed Intramolecular Cyclization

Workflow for Cyclization Reaction:

Cyclization_Workflow cluster_workflow Palladium-Catalyzed Intramolecular Cyclization substrate This compound reaction Reaction Mixture (Inert Atmosphere, Heat) substrate->reaction catalyst Pd(OAc)2 Ligand (e.g., PPh3) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 3-Amino-2H-chromene purification->product

Figure 3: Workflow for the palladium-catalyzed cyclization.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3-amino-2H-chromene derivative.

Data Presentation and Analysis

The successful synthesis of the 3-amino-2H-chromene product should be confirmed by standard analytical techniques.

ParameterExpected Outcome
Yield 60-85% (This is an estimate and will depend on the specific substrate and optimization of reaction conditions)
Appearance Typically a crystalline solid
¹H NMR Characteristic peaks for the chromene ring protons, including a singlet for the proton at the 4-position, and signals for the amino group protons.
¹³C NMR Signals corresponding to the carbons of the chromene scaffold, including the sp³ carbon at the 4-position and the sp² carbons of the heterocyclic and aromatic rings.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Characteristic absorption bands for the N-H stretches of the amino group and C=C bonds of the aromatic and heterocyclic rings.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or no product formation - Inactive catalyst- Insufficiently anhydrous conditions- Incorrect temperature- Use fresh, high-purity Pd(OAc)₂.- Ensure all glassware is flame-dried and solvents are anhydrous.- Optimize the reaction temperature; try a range from 80-120 °C.
Formation of byproducts - Dimerization of the starting material- Decomposition of the product- Adjust the concentration of the reaction mixture.- Reduce the reaction time or temperature.- Consider a different ligand or base.
Difficulty in purification - Co-elution of starting material and product- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Expertise & Experience: The choice of a non-polar aprotic solvent like toluene is crucial to prevent coordination to the palladium center, which could inhibit catalysis. The use of a phosphine ligand such as PPh₃ can help stabilize the palladium catalyst and improve its activity.

Conclusion

The palladium-catalyzed intramolecular cyclization of this compound represents a valuable and efficient method for the synthesis of 3-amino-2H-chromene derivatives. This protocol, grounded in established catalytic principles, provides a clear and reproducible pathway for accessing these important heterocyclic scaffolds. The insights into the mechanism and potential challenges are intended to empower researchers in their efforts to synthesize novel compounds for drug discovery and development. The field of palladium-catalyzed reactions continues to evolve, offering new possibilities for the construction of complex molecules.[6]

References

Application Note & Protocol: Base-Catalyzed Knoevenagel Condensation of (2-Formylphenoxy)acetonitrile for the Synthesis of α,β-Unsaturated Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds from active methylene precursors and carbonyls.[1] This document provides a detailed protocol for the Knoevenagel condensation of (2-Formylphenoxy)acetonitrile with various active methylene compounds. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, present a comparative table of reaction conditions, and provide essential safety and characterization data. This guide is intended for researchers in synthetic chemistry and drug development, offering a robust framework for synthesizing functionalized olefinic structures that serve as key intermediates for pharmaceuticals and fine chemicals.[2]

Introduction and Scientific Background

The Knoevenagel condensation, first described by Emil Knoevenagel in the late 19th century, is a modification of the Aldol condensation.[3] It involves the reaction of an aldehyde or ketone with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[4][5] The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding a stable α,β-unsaturated product.[6]

The choice of substrate, this compound, provides a versatile scaffold. The resulting product, a substituted acrylamide derivative, contains multiple functional groups—a nitrile, an ether linkage, and a conjugated double bond—making it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as coumarins and quinolines, which are prevalent in medicinal chemistry.[7] The reaction's efficiency is typically high, and by modifying the active methylene compound, catalyst, or solvent, a diverse library of derivatives can be accessed. Modern approaches often focus on "green" chemistry principles, employing milder catalysts and environmentally benign solvents like water or ethanol, or even solvent-free conditions.[8][9]

Reaction Mechanism

The base-catalyzed Knoevenagel condensation proceeds via a three-step mechanism:

  • Enolate Formation: A weak base, typically an amine like piperidine or pyridine, deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion or enolate.[10] This step is favored because the adjacent electron-withdrawing groups (Z, Z') stabilize the negative charge.

  • Nucleophilic Addition: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, a β-hydroxy carbonyl compound, analogous to the aldol adduct.[3]

  • Dehydration (Elimination): The intermediate alcohol is protonated by the conjugate acid of the catalyst. Subsequently, a molecule of water is eliminated through an E1cB-like mechanism, driven by the formation of a highly conjugated π-system. This step is often spontaneous and regenerates the basic catalyst.[5]

The overall mechanism is depicted below:

Knoevenagel_Mechanism Figure 1: Generalized Mechanism of Knoevenagel Condensation Aldehyde R-CHO (this compound) Intermediate Aldol Adduct (β-Hydroxy Intermediate) ActiveMethylene Z-CH₂-Z' (Active Methylene Compound) Enolate Enolate [Z-CH⁻-Z'] ActiveMethylene->Enolate Deprotonation Base Base (B:) Base->ActiveMethylene ConjugateAcid Conjugate Acid (BH⁺) Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product (R-CH=C(Z)Z') Intermediate->Product Dehydration (-H₂O) Water H₂O

Caption: A workflow diagram illustrating the key steps of the base-catalyzed Knoevenagel condensation.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Supplier Notes
This compound29952-16-9C₉H₇NO₂161.16Store in a cool, dry place. Assumed to be an irritant based on isomer data.
Malononitrile109-77-3CH₂(CN)₂66.06Highly toxic if swallowed or in contact with skin. Handle with extreme care in a fume hood.
Ethyl Cyanoacetate105-56-6C₅H₇NO₂113.12Harmful if swallowed. Causes skin and eye irritation.
Piperidine110-89-4C₅H₁₁N85.15Flammable liquid and vapor. Toxic and corrosive. Handle in a fume hood.
Ethanol (Absolute)64-17-5C₂H₅OH46.07Highly flammable liquid and vapor.
Hydrochloric Acid (1M)7647-01-0HCl36.46For work-up. Corrosive.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
TLC Plates (Silica gel 60 F₂₅₄)N/AN/AN/AFor reaction monitoring.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).[11]

  • Ventilation: All steps, especially those involving malononitrile, piperidine, and volatile solvents, must be performed in a certified chemical fume hood.[11]

  • Handling of Reagents:

    • This compound and its derivatives should be handled as irritants.[12]

    • Malononitrile is highly toxic and can be absorbed through the skin. Avoid all direct contact.[13]

    • Piperidine is corrosive and flammable. Keep away from ignition sources.[14]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local regulations. Acetonitrile-containing waste is considered hazardous.[15][16]

Detailed Experimental Protocol: Synthesis of 2-((2-(2,2-Dicyanovinyl)phenoxy)acetonitrile

This protocol details the reaction between this compound and malononitrile.

Protocol_Workflow Figure 2: Experimental Workflow A 1. Setup & Dissolution - Add this compound (1.0 eq) to ethanol in a flask. - Stir until dissolved. B 2. Reagent Addition - Add Malononitrile (1.05 eq) to the solution. A->B C 3. Catalyst Addition - Add Piperidine (0.1 eq) dropwise. B->C D 4. Reaction - Attach reflux condenser. - Heat to 70-80°C for 2-4 hours. C->D E 5. Monitoring - Track progress with TLC (e.g., 7:3 Hexane:EtOAc). D->E E->D Continue heating if reaction incomplete F 6. Work-up & Isolation - Cool to RT, then in an ice bath. - Add cold water to precipitate the product. - Collect by vacuum filtration. E->F Upon completion G 7. Washing & Drying - Wash solid with cold water and a small amount of cold ethanol. - Dry under vacuum. F->G H 8. Purification (Optional) - Recrystallize from ethanol or ethanol/water mixture. G->H

Caption: A step-by-step flowchart of the experimental procedure.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10.0 mmol, 1.0 eq.).[17]

  • Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Active Methylene Compound: To the stirred solution, add malononitrile (0.69 g, 10.5 mmol, 1.05 eq.). Stir for 2-3 minutes to ensure a homogeneous mixture.

  • Catalyst Addition: Using a pipette, add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) dropwise to the reaction mixture. A slight color change may be observed.[17]

  • Heating and Reflux: Attach a reflux condenser to the flask and place it in a pre-heated oil bath or on a heating mantle. Heat the mixture to a gentle reflux (approximately 75-80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 30 minutes. Use a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared (typically within 2-4 hours).

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Place the flask in an ice-water bath for 15-20 minutes to promote crystallization.

    • Slowly add 20 mL of cold deionized water to the stirred mixture to precipitate the product fully.[18]

    • Collect the solid product by vacuum filtration using a Buchner funnel.[19]

  • Washing: Wash the collected solid on the filter paper with two small portions of cold deionized water (2 x 15 mL) and then with a small portion of cold ethanol (1 x 10 mL) to remove residual catalyst and unreacted materials.[17]

  • Drying: Transfer the crystalline solid to a watch glass and dry it in a vacuum oven at 40-50°C to a constant weight.

  • Purification (if necessary): If TLC analysis of the crude product shows impurities, it can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Comparative Data and Expected Outcomes

The Knoevenagel condensation is adaptable to various conditions. The choice of catalyst and solvent significantly impacts reaction time and yield.[20] Greener alternatives to piperidine, such as ammonium salts or even catalyst-free aqueous systems, have proven effective for many aldehydes.[9][13]

Active Methylene CompoundCatalyst (eq.)SolventTemp. (°C)Approx. Time (h)Expected YieldReference for Conditions
MalononitrilePiperidine (0.1)Ethanol802 - 4>90%[5][17]
Ethyl CyanoacetatePiperidine (0.1)Ethanol804 - 685-95%
MalononitrileAmmonium Acetate (0.2)None (Melt)1000.5 - 1>95%[13]
MalononitrileNi(NO₃)₂·6H₂O (0.05)WaterRT0.5 - 1.590-98%[18]
Malonic AcidPyridine/Piperidine (Solvent/Cat.)Pyridine1005 - 870-85%[8][19]

Note: Yields and times are estimates based on reactions with similar substituted benzaldehydes and may require optimization for this compound.

Product Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect to see a singlet for the new vinyl proton (R-CH=C) between δ 7.5-8.5 ppm in the ¹H NMR spectrum.[21]

  • FT-IR Spectroscopy: To identify key functional groups. Look for the appearance of a strong C=C alkene stretch (~1600-1650 cm⁻¹) and the persistence of the nitrile stretch (~2220 cm⁻¹).[22]

  • Melting Point: A sharp melting point range indicates high purity of the crystalline product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[21]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating, inactive catalyst, or short reaction time.Ensure the reaction reaches reflux. Use fresh piperidine. Extend the reaction time and continue monitoring by TLC.
Low Product Yield Product is soluble in the work-up solvent; incomplete precipitation.Further cool the reaction mixture during work-up. Minimize the amount of cold solvent used for washing. Try a different solvent for precipitation.
Oily or Impure Product Presence of starting materials or side products.Ensure the reaction goes to completion. Purify the product by recrystallization from an appropriate solvent or by column chromatography.
Reaction Fails to Start Poor quality reagents; catalyst deactivation.Use freshly distilled aldehyde if it has been stored for a long time. Ensure the active methylene compound is pure. Use a fresh bottle of catalyst.

References

Application of (2-Formylphenoxy)acetonitrile in Coumarin Synthesis: A Proposed Intramolecular Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of benzopyrone-based heterocyclic compounds widely recognized for their diverse and potent pharmacological activities. Their scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous anticoagulant, anti-inflammatory, anticancer, and antimicrobial agents. The synthesis of the coumarin nucleus is a cornerstone of medicinal chemistry research, with established methods including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.

This document outlines a potential application of (2-Formylphenoxy)acetonitrile as a precursor for the synthesis of coumarin derivatives, specifically proposing a novel intramolecular cyclization pathway. This approach, analogous to the Thorpe-Ziegler reaction, offers a potential route to 3-aminocoumarin and its derivatives, which are valuable intermediates in the synthesis of complex heterocyclic systems and pharmacologically active molecules.

Principle of the Proposed Synthesis

The proposed synthetic route leverages the unique structure of this compound, which contains both an electrophilic aldehyde group and a nucleophilic precursor (the α-carbon to the nitrile) in a single molecule. This arrangement is ideal for an intramolecular cyclization reaction. The reaction is hypothesized to proceed via a base-catalyzed intramolecular condensation, akin to the Thorpe-Ziegler reaction, which is a well-established method for forming cyclic compounds from dinitriles.

In this proposed pathway, a strong base abstracts a proton from the carbon alpha to the nitrile group, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ortho-formyl group, leading to a cyclized intermediate. Subsequent tautomerization and hydrolysis are expected to yield the coumarin ring system, potentially resulting in the formation of a 3-aminocoumarin derivative.

Proposed Signaling Pathway: Intramolecular Cyclization

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Cyclization and Tautomerization cluster_3 Step 4: Hydrolysis A This compound B Nitrile-stabilized Carbanion A->B Proton Abstraction C Cyclic Intermediate (Alkoxide) B->C Nucleophilic Attack on Aldehyde Base Strong Base (e.g., NaH, LDA) Base->A D Iminocoumarin Intermediate C->D Protonation & Dehydration E 3-Aminocoumarin D->E Mild Acidic Workup F Coumarin-3-carboxylic acid (potential side-product) D->F Vigorous Hydrolysis

Caption: Proposed reaction mechanism for the synthesis of 3-aminocoumarin from this compound.

Experimental Protocols: A Proposed Method

The following protocol is a proposed methodology based on analogous intramolecular cyclization reactions. Optimization of the base, solvent, temperature, and reaction time will be necessary to achieve optimal yields.

Objective: To synthesize a 3-aminocoumarin derivative via intramolecular cyclization of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium tert-butoxide)

  • Quenching agent (e.g., Saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of the strong base (e.g., 1.2 equivalents of NaH) in the chosen anhydrous solvent.

  • Addition of Precursor: Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the consumption of the starting material. The reaction may require heating to proceed to completion.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a suitable quenching agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired coumarin derivative.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data from Analogous Reactions

While specific yield data for the proposed reaction is not available, the following table summarizes the conditions and yields for analogous intramolecular cyclizations of nitriles, which can serve as a starting point for optimization.

Starting MaterialBase/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
α,ω-dinitrile (General Thorpe-Ziegler)Sodium ethoxideEthanolReflux4-12Cyclic β-enaminonitrile (hydrolyzes to ketone)60-80
2-(Cyanomethyl)benzoyl chlorideTriethylamineToluene11063-Amino-1-indenone75
Substituted o-cyanomethylbenzonitrilesSodium hydrideDMF803Substituted 3-amino-1-iminoisoindolines85-95
Salicylaldehyde and Malononitrile (Knoevenagel)PiperidineEthanolReflux23-Cyanocoumarin90-95

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Dissolve this compound in Anhydrous Solvent C Add Precursor Solution to Base (Controlled Temperature) A->C B Prepare Suspension of Strong Base in Anhydrous Solvent B->C D Stir and Heat as Necessary C->D E Monitor by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, IR, MS) I->J

Caption: General experimental workflow for the proposed synthesis of coumarin derivatives.

Conclusion

The proposed intramolecular cyclization of this compound presents a novel and potentially efficient route for the synthesis of 3-aminocoumarin and its derivatives. This approach is grounded in the well-established principles of base-catalyzed intramolecular condensations of nitriles. While experimental validation is required, the theoretical framework and analogies to known reactions suggest a high probability of success. The development of this methodology would provide a valuable addition to the synthetic chemist's toolbox for accessing the privileged coumarin scaffold, thereby facilitating the discovery and development of new therapeutic agents. Researchers are encouraged to explore this promising synthetic strategy and optimize the reaction conditions to unlock its full potential.

Application Notes and Protocols: (2-Formylphenoxy)acetonitrile as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Formylphenoxy)acetonitrile is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly coumarins and chromenes. Its unique structure, featuring a salicylaldehyde moiety masked with a cyanomethyl ether, allows for tailored synthetic strategies to access a diverse range of functionalized heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds starting from this compound.

I. Synthesis of 3-Cyanocoumarin via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins from salicylaldehyde derivatives. In the case of this compound, the reaction with an active methylene compound, followed by intramolecular cyclization and elimination of the cyanomethyl group, yields the corresponding coumarin. The reaction with malononitrile to produce 3-cyanocoumarin is a prominent example. 3-Cyanocoumarin derivatives are known to exhibit antimicrobial and anticancer activities.[1][2]

Experimental Protocol: Synthesis of 3-Cyanocoumarin

This protocol is adapted from established Knoevenagel condensation procedures for salicylaldehydes.[3][4]

Materials:

  • This compound

  • Malononitrile

  • Piperidine or another suitable basic catalyst (e.g., DBU, Na2CO3)[5][6]

  • Ethanol or other suitable solvent (e.g., water, acetonitrile)[7]

  • Hydrochloric acid (for workup)

  • Standard laboratory glassware and purification equipment (recrystallization or column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude 3-cyanocoumarin by recrystallization from ethanol or by column chromatography.

Table 1: Representative Quantitative Data for Knoevenagel Condensation of Salicylaldehydes with Malononitrile

Aldehyde DerivativeCatalystSolventTime (h)Yield (%)Reference
SalicylaldehydePiperidineEthanol4-672[3]
Substituted SalicylaldehydesNa2CO3Grinding0.3-0.885-95[6]
SalicylaldehydeDBUWater0.5-290-98[5]

Note: The data presented is for analogous reactions with salicylaldehydes and serves as a predictive guide for the synthesis using this compound.

Knoevenagel_Condensation Precursor This compound Intermediate Knoevenagel Adduct (Intermediate) Precursor->Intermediate Base Catalyst (e.g., Piperidine) Malononitrile Malononitrile Malononitrile->Intermediate Product 3-Cyanocoumarin Intermediate->Product Intramolecular Cyclization & Elimination

Caption: Knoevenagel condensation of this compound with malononitrile.

II. Synthesis of 2-Amino-4H-chromene Derivatives via Multicomponent Reaction

This compound can be utilized in one-pot, multicomponent reactions to generate highly functionalized 2-amino-4H-chromene-3-carbonitriles. These reactions typically involve the condensation of an aldehyde, an active methylene compound (like malononitrile), and a suitable nucleophile. In this case, the in situ generated Knoevenagel adduct from this compound and malononitrile can react with a nucleophile, leading to the formation of the chromene ring. 2-Amino-4H-chromene derivatives are a class of compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10][11]

Experimental Protocol: Synthesis of 2-Amino-4-aryl-4H-chromene-3-carbonitrile

This protocol is based on established multicomponent reactions for the synthesis of 2-amino-4H-chromenes.[12][13]

Materials:

  • This compound

  • Aryl aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • A basic catalyst (e.g., piperidine, morpholine, or an ionic liquid)[12][13]

  • Ethanol or a suitable solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), an aryl aldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of the chosen base (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrates and catalyst used.

  • Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Table 2: Representative Quantitative Data for Multicomponent Synthesis of 2-Amino-4H-chromenes

AldehydeActive MethyleneNucleophile SourceCatalystTimeYield (%)Reference
Aromatic AldehydesMalononitrileα- or β-Naphthol1-Allyl-3-methyl-imidazolium iodide30 min95[12]
Pyrazole AldehydesMalononitrileDimedoneNone (Ethanol)2-3 h85-95[13]
Aromatic AldehydesMalononitrileResorcinolNa2CO320-50 min82-94[6]

Note: This data is for analogous multicomponent reactions and provides an expected outcome for reactions involving this compound.

Multicomponent_Reaction cluster_reactants Reactants cluster_process One-Pot Reaction Precursor This compound Knoevenagel Knoevenagel Condensation Precursor->Knoevenagel Aldehyde Aryl Aldehyde Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product 2-Amino-4-aryl-4H-chromene -3-carbonitrile Cyclization->Product Biological_Activity cluster_precursor Precursor cluster_synthesis Synthesis cluster_products Products cluster_activity Biological Activities Precursor This compound Synthesis Heterocyclic Synthesis Precursor->Synthesis Coumarins Coumarins Synthesis->Coumarins Chromenes Chromenes Synthesis->Chromenes Anticancer Anticancer Coumarins->Anticancer Antimicrobial Antimicrobial Coumarins->Antimicrobial Chromenes->Anticancer Chromenes->Antimicrobial

References

Application Notes and Protocols for the Wittig Reaction of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Wittig reaction involving (2-Formylphenoxy)acetonitrile. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] This specific application focuses on the conversion of this compound to its corresponding alkene, a key intermediate for the synthesis of various heterocyclic compounds and potential pharmaceutical agents.

The protocol outlines the preparation of the necessary Wittig reagent, the olefination reaction, and the subsequent workup and purification of the product. Additionally, this document includes a summary of the reaction parameters, the mechanism of the Wittig reaction, and an illustrative experimental workflow.

Data Presentation

The following table summarizes the key reactants, reagents, and conditions for the Wittig reaction of this compound. Please note that the reaction yield is an expected value and may vary based on experimental conditions and optimization.

ParameterValueNotes
Reactant This compound1.0 equivalent
Wittig Reagent Precursor Methyltriphenylphosphonium bromide1.1 equivalents
Base n-Butyllithium (n-BuLi)1.05 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to room temperatureYlide formation at 0°C, reaction at room temperature.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Expected Product (2-(2-cinnamoyl)phenoxy)acetonitrile
Expected Yield ~70-85%Yield is dependent on reaction scale and purity of reagents.

Experimental Protocol

This protocol details the synthesis of (2-(2-cinnamoyl)phenoxy)acetonitrile via the Wittig reaction of this compound with methylenetriphenylphosphorane.

2.1. Materials

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

2.2. Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Septa

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

2.3. Procedure

Step 1: Preparation of the Wittig Reagent (Ylide Formation)

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF via syringe to dissolve the phosphonium salt.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange-red indicates the formation of the ylide.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 2: Wittig Reaction

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the prepared ylide solution back to 0 °C in an ice bath.

  • Slowly add the solution of this compound to the ylide solution via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-3 hours).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to isolate the pure (2-(2-cinnamoyl)phenoxy)acetonitrile.

2.4. Characterization

The purified product can be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect signals for the vinyl protons, the aromatic protons, and the methylene protons of the cyanomethoxy group.

  • ¹³C NMR: Expect signals for the carbons of the alkene, the aromatic ring, the nitrile group, and the methylene group.

  • IR Spectroscopy: Look for characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), C=C stretch (around 1650 cm⁻¹), and C-O-C stretch (around 1250 and 1050 cm⁻¹).[4][5]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Mandatory Visualizations

3.1. Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction.[1]

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefin Formation PPh3 Ph₃P Salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->Salt SN2 RCH2X R-CH₂-X RCH2X->Salt Ylide Ph₃P⁺-C⁻H-R ↔ Ph₃P=CH-R Salt->Ylide Deprotonation Base Strong Base Base->Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene (2-(2-cinnamoyl)phenoxy)acetonitrile Oxaphosphetane->Alkene Cycloreversion Byproduct Ph₃P=O Oxaphosphetane->Byproduct Ylide_ref Ylide Ylide_ref->Oxaphosphetane [2+2] Cycloaddition

Caption: Mechanism of the Wittig Reaction.

3.2. Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the Wittig reaction of this compound.

Experimental_Workflow A Ylide Preparation: Methyltriphenylphosphonium bromide + n-BuLi in THF B Reaction: Add this compound solution to ylide A->B 1-2 hours C Work-up: Quench with NH₄Cl Extract with CH₂Cl₂ B->C 2-3 hours D Purification: Dry over MgSO₄ Silica Gel Chromatography C->D E Characterization: NMR, IR, Mass Spec D->E

References

Application Notes & Protocols: Nucleophilic Addition Reactions to the Formyl Group of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

(2-Formylphenoxy)acetonitrile stands as a bifunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug development. Its molecular architecture, featuring a reactive aldehyde (formyl group) positioned ortho to a phenoxyacetonitrile substituent, offers a gateway to a diverse array of complex molecular structures. The electrophilic nature of the formyl carbon makes it a prime target for nucleophilic attack, paving the way for the construction of novel carbon-carbon and carbon-heteroatom bonds. The resulting alcohol adducts are valuable intermediates, particularly in the synthesis of biologically active heterocyclic systems such as benzofurans.[1][2][3][4]

This guide provides detailed, field-tested protocols for key nucleophilic addition reactions involving this compound. By explaining the causality behind experimental choices and providing self-validating checkpoints, these protocols are designed to ensure both scientific integrity and successful experimental outcomes.

Mechanistic Framework: The Core of Carbonyl Reactivity

The cornerstone of the reactions described herein is the nucleophilic addition to the carbonyl group.[5][6][7][8] The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and thus highly electrophilic. A nucleophile (Nu:) attacks this carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically during aqueous workup, yields the final alcohol product.

Figure 1: General mechanism of nucleophilic addition to the formyl group.

The choice of nucleophile is paramount, dictating the nature of the newly formed bond and the structure of the final product. The following protocols detail the application of three distinct classes of nucleophiles.

Experimental Protocols

Protocol 1: Grignard Reaction for C-C Bond Formation

The Grignard reaction is a robust and widely used method for creating carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to an aldehyde.[9][10][11][12][13] This reaction transforms the aldehyde into a secondary alcohol.[9][10]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents (e.g., THF, diethyl ether) must be used to prevent quenching the reagent.

  • Inert Atmosphere: To prevent reaction with atmospheric oxygen, the reaction is conducted under a positive pressure of an inert gas, such as nitrogen or argon.

  • Controlled Addition at Low Temperature: The reaction is often highly exothermic. Dropwise addition of the Grignard reagent at 0 °C helps to control the reaction rate and prevent side reactions.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen gas inlet.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of ~0.5 M in the reaction flask.

  • Grignard Solution: In the dropping funnel, place a solution of the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) in THF.

  • Reaction: Cool the flask containing the aldehyde solution to 0 °C in an ice bath. Add the Grignard reagent solution dropwise over 20-30 minutes.

  • Monitoring: After addition, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

Quantitative Data Summary:

Grignard Reagent (R-MgX)Product NameExpected Yield (%)
Phenylmagnesium bromide(2-(Hydroxy(phenyl)methyl)phenoxy)acetonitrile85-95
Methylmagnesium iodide(2-(1-Hydroxyethyl)phenoxy)acetonitrile80-92
Ethylmagnesium bromide(2-(1-Hydroxypropyl)phenoxy)acetonitrile82-93
Protocol 2: Wittig Reaction for Olefination

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[14][15][16][17][18] This reaction is highly valued for its reliability and the predictable placement of the newly formed double bond.[18]

Causality of Experimental Choices:

  • Ylide Generation: A strong base (e.g., n-butyllithium, sodium hydride) is required to deprotonate the phosphonium salt to form the reactive ylide.[18]

  • Solvent: Anhydrous THF or diethyl ether are common solvents as they are aprotic and effectively solvate the reagents.

  • Stereoselectivity: The stereochemistry of the resulting alkene (E/Z) is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the E-alkene, whereas non-stabilized ylides favor the Z-alkene.[14][16]

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-Butyllithium, 1.1 eq) dropwise. Stir for 1 hour at room temperature to form the deep red/orange ylide.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours (for non-stabilized ylides) or overnight (for stabilized ylides).

  • Monitoring: Track the disappearance of the aldehyde by TLC.

  • Workup: Quench the reaction with water.

  • Extraction: Extract the product with diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography or crystallization.

Quantitative Data Summary:

Wittig Reagent (Ph₃P=CHR)Product NamePredominant IsomerExpected Yield (%)
Methylenetriphenylphosphorane(2-Vinylphenoxy)acetonitrileN/A70-85
(Methoxycarbonylmethyl)triphenylphosphoraneMethyl 3-(2-(cyanomethoxy)phenyl)acrylateE-isomer75-90
Protocol 3: Reductive Amination for C-N Bond Formation

Reductive amination is a highly efficient, one-pot method for synthesizing amines from carbonyl compounds.[19][20] The process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[20][21] It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, minimizing side reactions.[19][21]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective solvents for this transformation.[20]

  • pH Control: A slightly acidic environment, often achieved by adding a small amount of acetic acid, can catalyze imine formation without decomposing the reducing agent.

Step-by-Step Methodology:

  • Mixture Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (primary or secondary, 1.1 eq) in DCE.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. The reaction may gently effervesce.

  • Reaction: Stir the mixture at room temperature for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude amine product by silica gel chromatography.

Quantitative Data Summary:

AmineProduct NameExpected Yield (%)
Aniline(2-((Phenylamino)methyl)phenoxy)acetonitrile80-90
Benzylamine(2-((Benzylamino)methyl)phenoxy)acetonitrile85-95
Morpholine(2-(Morpholinomethyl)phenoxy)acetonitrile88-96

Workflow Visualization & Validation

Synthetic_Workflow start This compound grignard Grignard Addition (R-MgX, THF) start->grignard C-C Bond wittig Wittig Reaction (Ph₃P=CHR, Base, THF) start->wittig C=C Bond reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃, DCE) start->reductive_amination C-N Bond alcohol Secondary Alcohol grignard->alcohol alkene Alkene wittig->alkene amine Secondary/Tertiary Amine reductive_amination->amine

References

Application Notes and Protocols for the Hydrolysis of (2-Formylphenoxy)acetonitrile to (2-Formylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of compounds, including active pharmaceutical ingredients and their intermediates. (2-Formylphenoxy)acetic acid is a valuable building block in medicinal chemistry, and its synthesis from (2-Formylphenoxy)acetonitrile via hydrolysis is a key synthetic step. This document provides detailed application notes and protocols for the conversion of this compound to (2-Formylphenoxy)acetic acid under both acidic and basic conditions. The presence of the acid- and base-sensitive formyl group requires careful consideration of reaction conditions to ensure a high yield of the desired product while minimizing side reactions.

Comparative Data of Hydrolysis Conditions

The selection of the optimal hydrolysis method depends on the stability of the starting material and the desired product to the reaction conditions. The following table summarizes typical quantitative data for acidic and basic hydrolysis of arylacetonitriles.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)2 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Water, Dioxane/WaterWater, Ethanol/Water
Temperature 80-100 °C (Reflux)80-100 °C (Reflux)
Reaction Time 4-12 hours2-8 hours
Typical Yield 70-90%80-95%
Work-up Extraction, CrystallizationAcidification, Extraction, Crystallization

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This method is generally preferred for substrates containing an aldehyde functionality, as it often provides higher yields and avoids the potential for acid-catalyzed degradation. The successful synthesis of (2-Formylphenoxy)acetic acid from salicylaldehyde and chloroacetic acid under strong basic conditions indicates the stability of the product's formyl group under these conditions.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and 2 M aqueous sodium hydroxide solution.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6 M HCl with stirring. A precipitate of (2-Formylphenoxy)acetic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Formylphenoxy)acetic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

While potentially leading to side reactions with the aldehyde, acid-catalyzed hydrolysis is a viable alternative. Caution should be exercised, and the reaction should be carefully monitored.

Materials:

  • This compound

  • 6 M Hydrochloric Acid (HCl)

  • Dioxane (optional, to improve solubility)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1 equivalent) in 6 M aqueous hydrochloric acid. If solubility is an issue, a co-solvent such as dioxane can be added.

  • Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (2-Formylphenoxy)acetic acid.

  • Purify the crude product by recrystallization.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Purification start Start setup Dissolve this compound in Acid or Base Solution start->setup reflux Heat to Reflux (80-100 °C) setup->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete workup_steps Acidification (for base hydrolysis) or Neutralization (for acid hydrolysis) & Extraction cool->workup_steps purify Dry, Concentrate & Recrystallize workup_steps->purify end Obtain Pure (2-Formylphenoxy)acetic Acid purify->end

Caption: Experimental workflow for the hydrolysis of this compound.

reaction_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_acid This compound ProtonatedNitrile Protonated Nitrile Nitrile_acid->ProtonatedNitrile + H₃O⁺ Amide_acid Amide Intermediate ProtonatedNitrile->Amide_acid + H₂O, - H⁺ CarboxylicAcid (2-Formylphenoxy)acetic Acid Amide_acid->CarboxylicAcid + H₂O, H⁺ Nitrile_base This compound Imidate Imidate Intermediate Nitrile_base->Imidate + OH⁻ Amide_base Amide Intermediate Imidate->Amide_base + H₂O Carboxylate Carboxylate Salt Amide_base->Carboxylate + OH⁻ FinalAcid (2-Formylphenoxy)acetic Acid Carboxylate->FinalAcid + H₃O⁺ (work-up)

Caption: Reaction pathways for acidic and basic hydrolysis of the nitrile.

Discussion

Mechanism of Hydrolysis: Nitrile hydrolysis proceeds in two main stages: the conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2]

  • Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[3] A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide, which is subsequently hydrolyzed to the carboxylic acid under the acidic conditions.[3]

  • Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2] Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to an amide.[2] The amide is then hydrolyzed by another equivalent of hydroxide to yield a carboxylate salt.[2] A final acidification step during work-up is necessary to obtain the free carboxylic acid.[1]

Considerations for the Formyl Group: The aldehyde functionality in this compound is susceptible to certain side reactions under the hydrolysis conditions.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens, such as the formyl group on a benzene ring, can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. While this is a potential side reaction, the successful synthesis of (2-formylphenoxy)acetic acid under basic conditions suggests that nitrile hydrolysis is the predominant pathway.

  • Acid-Catalyzed Degradation: In the presence of strong acids, aromatic aldehydes can be prone to polymerization or other degradation pathways. Therefore, careful monitoring of the reaction is crucial when employing acidic conditions.

Both acidic and basic hydrolysis methods can be effectively employed for the conversion of this compound to (2-Formylphenoxy)acetic acid. However, the base-catalyzed protocol is generally recommended due to the demonstrated stability of the aldehyde functionality under these conditions and typically higher reported yields for similar transformations. The provided protocols offer a comprehensive guide for researchers in the field of drug development and organic synthesis to perform this important transformation efficiently and safely. It is always advisable to perform a small-scale trial to optimize the reaction conditions for the specific substrate and laboratory setup.

References

Application Notes and Protocols: Reduction of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective and non-selective reduction of (2-Formylphenoxy)acetonitrile to its corresponding primary alcohol, primary amine, or amino alcohol derivatives. The choice of reducing agent is critical for achieving the desired chemoselectivity. Sodium Borohydride (NaBH₄) is a mild reducing agent suitable for the selective reduction of the aldehyde functionality, leaving the nitrile group intact. In contrast, Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that will reduce both the aldehyde and the nitrile groups. For the selective reduction of the nitrile group to a primary amine, a protection-deprotection strategy is outlined.

Data Presentation: Comparison of Reduction Methods

Target ProductReducing AgentMolar Ratio (Reagent:Substrate)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Product Name
AlcoholSodium Borohydride (NaBH₄)1.1 - 1.5Methanol or Ethanol0 - 251 - 385 - 952-(2-(Hydroxymethyl)phenoxy)acetonitrile
Amine (Selective)1. Protection (e.g., ethylene glycol, TsOH) 2. LiAlH₄ 3. Deprotection (e.g., aq. acid)1. Excess 2. 1.5 - 2.0 3. N/A1. Toluene 2. THF or Diethyl Ether 3. Acetone/Water1. Reflux 2. 0 - 25 3. 251. 2 - 4 2. 4 - 8 3. 1 - 270 - 85 (overall)2-(2-(Aminomethyl)phenoxy)acetonitrile
Amino AlcoholLithium Aluminum Hydride (LiAlH₄)2.5 - 3.0THF or Diethyl Ether0 - 35 (reflux)6 - 1280 - 902-(2-(Aminomethyl)phenoxy)ethanol

Experimental Protocols

Protocol 1: Selective Reduction of this compound to 2-(2-(Hydroxymethyl)phenoxy)acetonitrile (Alcohol)

This protocol details the chemoselective reduction of the aldehyde group to a primary alcohol using the mild reducing agent Sodium Borohydride (NaBH₄). Under these conditions, the nitrile functionality remains intact.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately neutral.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(2-(Hydroxymethyl)phenoxy)acetonitrile can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction of this compound to 2-(2-(Aminomethyl)phenoxy)ethanol (Amino Alcohol)

This protocol describes the simultaneous reduction of both the aldehyde and nitrile functionalities to a primary alcohol and a primary amine, respectively, using the potent reducing agent Lithium Aluminum Hydride (LiAlH₄).[1][2]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.5 eq) in anhydrous THF (20 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (10 mL per gram of substrate) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-45 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, then heat to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC (note: the product will be significantly more polar than the starting material).

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Cautiously quench the reaction by the sequential dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH solution (X mL).

    • Deionized water (3X mL).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washes and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2-(2-(Aminomethyl)phenoxy)ethanol.

  • The product can be purified by column chromatography or crystallization if necessary.

Protocol 3: Selective Reduction of this compound to 2-(2-(Aminomethyl)phenoxy)acetonitrile (Amine)

This protocol involves a three-step sequence: protection of the aldehyde, reduction of the nitrile, and subsequent deprotection of the aldehyde to achieve the selective formation of the primary amine.

Step 1: Protection of the Aldehyde (Acetal Formation)

  • To a solution of this compound (1.0 eq) in toluene (15 mL per gram of substrate), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction until no more water is collected.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected intermediate, 2-(2-(1,3-dioxolan-2-yl)phenoxy)acetonitrile.

Step 2: Reduction of the Nitrile

  • Follow the procedure outlined in Protocol 2 using the protected intermediate from Step 1 as the starting material. This will selectively reduce the nitrile group to a primary amine.

Step 3: Deprotection of the Aldehyde

  • Dissolve the product from Step 2 in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid (e.g., 1 M HCl or p-toluenesulfonic acid).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 2-(2-(Aminomethyl)phenoxy)acetonitrile.

Mandatory Visualizations

Reduction_to_Alcohol start This compound reagent NaBH4, Methanol 0°C to RT start->reagent product 2-(2-(Hydroxymethyl)phenoxy)acetonitrile reagent->product Selective Aldehyde Reduction

Caption: Selective reduction of the aldehyde to an alcohol.

Reduction_to_Amine start This compound step1 1. Protection (Ethylene Glycol, TsOH) start->step1 intermediate Protected Aldehyde step1->intermediate step2 2. LiAlH4, THF intermediate->step2 reduced_intermediate Protected Aldehyde, Reduced Nitrile step2->reduced_intermediate step3 3. Deprotection (Aqueous Acid) reduced_intermediate->step3 product 2-(2-(Aminomethyl)phenoxy)acetonitrile step3->product

Caption: Selective reduction of the nitrile to an amine via protection.

Reduction_to_Amino_Alcohol start This compound reagent LiAlH4, THF 0°C to Reflux start->reagent product 2-(2-(Aminomethyl)phenoxy)ethanol reagent->product Reduction of Aldehyde and Nitrile

Caption: Simultaneous reduction to an amino alcohol.

References

The Strategic Deployment of (2-Formylphenoxy)acetonitrile in Multi-Component Reaction Design for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Reimagining Complexity in Drug Discovery with Multi-Component Reactions

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular complexity and diversity in a time- and resource-efficient manner is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of complex, drug-like molecules in a single synthetic operation from three or more starting materials.[1] This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and the rapid generation of compound libraries for high-throughput screening.

This application note delves into the strategic use of a versatile building block, (2-Formylphenoxy)acetonitrile , in the design and execution of MCRs for the synthesis of novel heterocyclic scaffolds. The unique bifunctional nature of this molecule, possessing both an electrophilic aldehyde and a latent nucleophilic nitrile group, opens up a rich design space for the construction of intricate molecular architectures. We will explore its synthesis and subsequent application in a powerful four-component reaction that leads to the formation of structurally complex and medicinally relevant chromenopyrrolone derivatives.

Synthesis of the Key Building Block: this compound

The utility of any scaffold in MCRs is predicated on the accessibility of the starting materials. This compound can be reliably synthesized from readily available precursors, salicylaldehyde and chloroacetonitrile, via the Williamson ether synthesis.[2] This classic SN2 reaction provides a straightforward and efficient route to the desired product.[3]

Protocol 1: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Addition of Reagent: While stirring the mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Application in a Four-Component Reaction for the Synthesis of Chromenopyrrolones

The true potential of this compound is realized when it is employed in MCRs. Here, we present a protocol for a four-component reaction that utilizes this compound, an amine, an isocyanide, and a carboxylic acid to construct a library of substituted chromenopyrrolones. This reaction proceeds through a sequential Ugi four-component condensation followed by an intramolecular cyclization.[4][5]

Reaction Principle:

This elegant one-pot synthesis combines the efficiency of the Ugi reaction with a subsequent intramolecular cyclization. The Ugi reaction initially forms a bis-amide intermediate. The inherent functionalities of the this compound-derived portion of this intermediate then allow for a spontaneous or induced cyclization to form the final, rigid, and polycyclic chromenopyrrolone scaffold.

Visualizing the Workflow: From Starting Materials to Complex Heterocycle

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product A This compound Ugi Ugi Four-Component Condensation A->Ugi B Amine B->Ugi C Isocyanide C->Ugi D Carboxylic Acid D->Ugi Cyclization Intramolecular Cyclization Ugi->Cyclization Spontaneous or induced Product Chromenopyrrolone Derivative Cyclization->Product

Caption: A streamlined workflow for the synthesis of chromenopyrrolone derivatives.

Protocol 2: Four-Component Synthesis of Chromenopyrrolone Derivatives

Materials:

  • This compound (1.0 eq)

  • Substituted amine (1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

  • Carboxylic acid (e.g., acetic acid) (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) and the amine (1.0 mmol) in 5 mL of anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired chromenopyrrolone product.

Data Presentation: A Representative Library of Chromenopyrrolones
EntryAmineIsocyanideCarboxylic AcidProductYield (%)
1Anilinetert-Butyl isocyanideAcetic Acid2-(tert-butyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrol-9(3H)-one78
2BenzylamineCyclohexyl isocyanidePropionic Acid2-cyclohexyl-1-benzyl-1,2-dihydrochromeno[2,3-c]pyrrol-9(3H)-one82
3p-Toluidinetert-Butyl isocyanideAcetic Acid2-(tert-butyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrol-9(3H)-one85
44-FluoroanilineCyclohexyl isocyanideBenzoic Acid2-cyclohexyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrol-9(3H)-one75

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Mechanistic Insights: The Ugi and Subsequent Cyclization Cascade

The formation of the chromenopyrrolone scaffold is a testament to the power of MCRs in orchestrating complex bond-forming events in a single pot. The reaction is initiated by the condensation of this compound with the amine to form an imine. The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by the addition of the carboxylate anion to the resulting nitrilium ion. A subsequent Mumm rearrangement leads to the stable bis-amide Ugi product. The final, and crucial, step is the intramolecular cyclization, where the amide nitrogen attacks the nitrile carbon, leading to the formation of the pyrrolone ring, which is fused to the chromene system.

Visualizing the Mechanism

MCR_Mechanism Reactants This compound + Amine + Isocyanide + Carboxylic Acid Imine Imine Formation Reactants->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide, + H+ Ugi_Adduct Ugi Product (bis-amide) Nitrilium->Ugi_Adduct + Carboxylate, Mumm Rearrangement Cyclization Intramolecular Cyclization Ugi_Adduct->Cyclization Product Chromenopyrrolone Cyclization->Product

References

Application Notes and Protocols for the Use of (2-Formylphenoxy)acetonitrile in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formylphenoxy)acetonitrile is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of diverse heterocyclic scaffolds in medicinal chemistry. Its structure, featuring a reactive aldehyde group ortho to a phenoxy acetonitrile moiety, allows for the construction of privileged structures such as coumarins, quinolines, and chromenes. These scaffolds are of significant interest in drug discovery due to their frequent occurrence in biologically active natural products and approved pharmaceuticals. The presence of the cyanomethyl ether side chain offers a unique handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis of a key medicinal chemistry scaffold, coumarin, starting from this compound.

Application: Synthesis of 8-(Cyanomethoxy)coumarin Scaffolds via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. In the context of coumarin synthesis, it involves the reaction of a salicylaldehyde derivative with an active methylene compound, typically catalyzed by a base. This compound, as a substituted salicylaldehyde, readily participates in this reaction to yield coumarins bearing a cyanomethoxy substituent at the 8-position. This scaffold is a valuable platform for the development of novel therapeutic agents.

Key Advantages:
  • High Versatility: The coumarin core can be further modified at various positions.

  • Operational Simplicity: The reaction is often straightforward to perform.

  • Structural Diversity: A wide range of active methylene compounds can be employed to generate a library of derivatives.

Experimental Protocols

Protocol 1: Synthesis of 8-(Cyanomethoxy)-3-cyanocoumarin

This protocol details the synthesis of 8-(cyanomethoxy)-3-cyanocoumarin through the Knoevenagel condensation of this compound with malononitrile. 3-Cyanocoumarins are important intermediates and have shown a range of biological activities.

Reaction Scheme:

Caption: Synthesis of 8-(Cyanomethoxy)-3-cyanocoumarin.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.61 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of absolute ethanol.

  • To the stirred solution, add piperidine (0.1 mL, 1 mmol) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 20 mL of 2M HCl solution to the reaction mixture while stirring. This will neutralize the catalyst and may induce precipitation of the product.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and then with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization. If necessary, add 20 mL of cold deionized water to aid precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: 75-85%

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Ethyl 8-(cyanomethoxy)-2-oxo-2H-chromene-3-carboxylate

This protocol describes the synthesis of a coumarin-3-carboxylate ester, which is a common scaffold in medicinal chemistry, by reacting this compound with ethyl cyanoacetate.

Reaction Scheme:

Caption: Synthesis of Ethyl 8-(cyanomethoxy)-2-oxo-2H-chromene-3-carboxylate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine this compound (1.61 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 40 mL of absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 mL, 1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, allow the solution to cool to room temperature.

  • Reduce the solvent volume by half using a rotary evaporator.

  • Cool the solution in an ice bath to facilitate the crystallization of the product.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude ethyl 8-(cyanomethoxy)-2-oxo-2H-chromene-3-carboxylate.

  • Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 70-80%

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Starting Material Active Methylene Compound Product Catalyst Solvent Conditions Typical Yield (%)
This compoundMalononitrile8-(Cyanomethoxy)-3-cyanocoumarinPiperidineEthanolReflux, 2-4h75-85
This compoundEthyl CyanoacetateEthyl 8-(cyanomethoxy)-2-oxo-2H-chromene-3-carboxylatePiperidineEthanolReflux, 3-5h70-80

Visualization of Experimental Workflow

The general workflow for the synthesis of coumarin scaffolds from this compound is depicted below.

G cluster_workflow Synthesis Workflow start Start reactants Combine this compound, Active Methylene Compound, Catalyst, and Solvent start->reactants reaction Heat to Reflux (2-5 hours) reactants->reaction workup Cool, Acidify/Concentrate, and Isolate Crude Product reaction->workup purification Purify by Recrystallization or Column Chromatography workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for coumarin synthesis.

Signaling Pathway Visualization

While specific biological data for compounds derived directly from this compound is not yet widely published, coumarin derivatives are known to interact with a variety of signaling pathways implicated in diseases such as cancer and inflammation. For instance, some coumarins are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes Coumarin Potential Coumarin Derivative Inhibition Coumarin->PI3K Coumarin->Akt Coumarin->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

Synthesis of Cyanoacrylate Derivatives from (2-Formylphenoxy)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is instrumental in the synthesis of a diverse array of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, polymers, and pharmaceuticals.

This document provides detailed application notes and experimental protocols for the synthesis of cyanoacrylate derivatives from (2-Formylphenoxy)acetonitrile. The resulting products, substituted ethyl 2-cyanoacrylates and coumarin-3-carbonitriles, are of significant interest in drug development due to their potential anticancer and antibacterial activities.

Reaction Scheme

The synthesis proceeds via a Knoevenagel condensation reaction between this compound and an active methylene compound, such as ethyl cyanoacetate or malononitrile. The reaction is typically catalyzed by a weak base like piperidine or can be promoted by various other catalytic systems.

(General Reaction Scheme)

This compound + Active Methylene Compound → Cyanoacrylate Derivative + H₂O

Applications in Drug Development

Cyanoacrylate and coumarin derivatives are recognized for their broad spectrum of biological activities. The compounds synthesized from this compound are of particular interest for their potential as:

  • Anticancer Agents: Coumarin derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[1][2][3] They can induce apoptosis (programmed cell death) and inhibit the formation of new blood vessels that supply tumors (anti-angiogenesis).[1]

  • Antibacterial Agents: Cyanoacrylate derivatives, particularly in nanoparticle formulations, have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][5] Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can lead to bacterial cell damage and death.[4] The polymerization of cyanoacrylates may also contribute to their antibacterial effect.[6][7]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes with active methylene compounds, providing a reference for the synthesis using this compound.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeDIPEAcHexane70391[8]
2-NitrobenzaldehydeDIPEAcHexane70390[8]
3-NitrobenzaldehydeDIPEAcHexane70391[8]
Thiophene-2-carbaldehydeDIPEAcHexane70391[8]
BenzaldehydeDBU/H₂OWaterRoom Temp.0.3396[9]
2-FuraldehydeDBU/H₂OWaterRoom Temp.0.595[9]
3-PyridinecarboxaldehydeDBU/H₂OWaterRoom Temp.0.594[9]

DIPEAc: Diisopropylethylammonium acetate, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydeTriphenylphosphineNone (Microwave)-2 min98[10]
4-ChlorobenzaldehydeTriphenylphosphineNone (Microwave)-1.5 min96[10]
4-MethoxybenzaldehydeTriphenylphosphineNone (Microwave)-3 min95[10]
2-FuraldehydeTriphenylphosphineNone (Microwave)-1.5 min98[10]
BenzaldehydeAnhydrous CuSO₄EthanolReflux2 h96[11]
4-NitrobenzaldehydeAnhydrous CuSO₄EthanolReflux1.5 h98[11]
4-HydroxybenzaldehydeAnhydrous CuSO₄EthanolReflux2.5 h92[11]

Experimental Protocols

The following are detailed protocols for the synthesis of cyanoacrylate derivatives from this compound. These are general procedures that can be optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of Ethyl 2-cyano-3-(2-(cyanomethoxy)phenyl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of aldehyde).

  • Reagent Addition: To the stirred solution, add ethyl cyanoacetate (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-((2-(2,2-dicyanovinyl)phenoxy)acetonitrile (Coumarin-3-carbonitrile precursor)

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of aldehyde).

  • Reagent Addition: Add malononitrile (1.0 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: The product is often obtained in high purity. If necessary, it can be further purified by recrystallization from ethanol.

Visualizations

Experimental Workflow: Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve this compound in Ethanol B Add Active Methylene Compound (e.g., Ethyl Cyanoacetate) A->B C Add Catalyst (e.g., Piperidine) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool and Precipitate/ Solvent Removal E->F Reaction Complete G Isolation (Filtration) or Extraction F->G H Purification (Recrystallization/Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: General workflow for the synthesis of cyanoacrylate derivatives.

Signaling Pathway: Anticancer Mechanism of Coumarin Derivatives

G Coumarin Coumarin Derivative PI3K PI3K Coumarin->PI3K Inhibition Apoptosis Apoptosis Coumarin->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

Signaling Pathway: Antibacterial Mechanism of Cyanoacrylates

G Cyanoacrylate Cyanoacrylate Derivative ROS Reactive Oxygen Species (ROS) Cyanoacrylate->ROS Generation CellDamage Bacterial Cell Damage ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: Antibacterial action of cyanoacrylates via ROS generation.

References

Application Notes and Protocols for Tandem Reaction Sequences Starting from (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formylphenoxy)acetonitrile is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of various heterocyclic compounds through tandem reaction sequences. Its structure, featuring both a reactive aldehyde group and an active methylene group adjacent to a nitrile, allows for sequential bond-forming events in a single pot, leading to the efficient construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for a key tandem reaction involving this compound, specifically focusing on the synthesis of benzoyl-substituted benzofurans.

Benzofuran derivatives are prominent scaffolds in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The ability to synthesize substituted benzofurans efficiently is therefore of significant interest to the drug development community. The tandem reaction detailed herein offers a streamlined approach to this important class of molecules.

Application: Palladium-Catalyzed Tandem Synthesis of 2-Benzoylbenzofurans

A notable application of this compound is its use in a palladium-catalyzed tandem reaction with aryl boronic acids to yield benzoyl-substituted benzofurans.[1][2] This process involves an initial addition of the aryl boronic acid to the nitrile group, followed by an intramolecular cyclization and subsequent tautomerization to afford the benzofuran core. This one-pot synthesis is an efficient method for accessing a variety of substituted 2-benzoylbenzofurans.

Reaction Scheme:

A palladium acetate-catalyzed reaction is employed for the synthesis of benzoyl-substituted benzofuran heterocycles (22) by treating aryl boronic acid (20) with 2-(2-formylphenoxy) acetonitriles (21).[1][2]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound C Pd(OAc)2, bpy, Toluene, 90 °C A->C B Aryl Boronic Acid B->C D 2-Benzoylbenzofuran C->D

Caption: Palladium-catalyzed synthesis of 2-benzoylbenzofurans.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-benzoylbenzofuran derivatives from this compound and different aryl boronic acids.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid2-Benzoylbenzofuran85
24-Methylphenylboronic acid2-(4-Methylbenzoyl)benzofuran82
34-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzofuran78
44-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzofuran88
53-Nitrophenylboronic acid2-(3-Nitrobenzoyl)benzofuran75

Note: The yields reported are isolated yields after purification.

Experimental Protocol: General Procedure for the Tandem Synthesis of 2-Benzoylbenzofurans

This protocol is a general guideline for the palladium-catalyzed tandem reaction between this compound and an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine (bpy)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.).

  • Add the corresponding aryl boronic acid (1.2 mmol, 1.2 eq.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%).

  • Add 2,2'-bipyridine (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-benzoylbenzofuran derivative.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

G A 1. Add Reactants & Catalysts to Flask B 2. Add Anhydrous Toluene A->B C 3. Stir at Room Temperature B->C D 4. Heat to 90 °C C->D E 5. Monitor Reaction by TLC D->E F 6. Cool to Room Temperature E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I Pure 2-Benzoylbenzofuran H->I

Caption: Experimental workflow for 2-benzoylbenzofuran synthesis.

Signaling Pathway/Logical Relationship Diagram

The proposed mechanism for the palladium-catalyzed tandem reaction involves a series of interconnected steps, as illustrated below.

G A Pd(0) B Oxidative Addition with Aryl Boronic Acid A->B Ar-B(OH)2 C Aryl-Pd(II) Complex B->C E Coordination & Insertion into C≡N bond C->E K Reductive Elimination C->K Releases Pd(0) D This compound D->E F Intermediate A E->F G Intramolecular Cyclization (Aldol-type condensation) F->G H Intermediate B G->H I Dehydration & Tautomerization H->I J 2-Benzoylbenzofuran I->J K->A

Caption: Proposed mechanistic pathway for the tandem reaction.

Conclusion

The tandem reaction of this compound with aryl boronic acids provides a powerful and efficient method for the synthesis of 2-benzoylbenzofurans. This protocol offers high yields and tolerates a range of functional groups on the aryl boronic acid, making it a valuable tool for medicinal chemists and researchers in drug discovery. The straightforward, one-pot nature of this reaction aligns with the principles of green chemistry by reducing waste and improving overall efficiency. Further exploration of tandem reactions starting from this compound is likely to uncover novel synthetic routes to other important heterocyclic systems.

References

Troubleshooting & Optimization

Optimizing reaction conditions for benzofuran synthesis from (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of benzofuran from (2-Formylphenoxy)acetonitrile. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed synthesis of benzofuran from this compound?

A1: The reaction proceeds via an intramolecular cyclization. A base is used to deprotonate the carbon atom alpha to the nitrile group, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the adjacent formyl group (aldehyde). The resulting intermediate undergoes cyclization and subsequent dehydration (loss of a water molecule) to form the stable aromatic benzofuran ring.

Q2: Which bases are recommended for this reaction?

A2: Strong, non-nucleophilic organic bases are often preferred to minimize side reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice.[1] Inorganic bases like cesium carbonate (Cs2CO3) have also been shown to be effective in similar intramolecular cyclizations under mild conditions.[2] The choice of base can significantly impact yield and reaction time.

Q3: My reaction is not proceeding to completion. What are the possible causes?

A3: Several factors could lead to an incomplete reaction:

  • Inactive Base: The base may have degraded due to improper storage. Use a fresh bottle or a recently purified batch.

  • Insufficient Base: Ensure you are using the correct stoichiometric amount of base. A catalytic amount may not be sufficient to drive the reaction to completion.

  • Low Temperature: The reaction may require heating to overcome the activation energy barrier. Try increasing the temperature incrementally.

  • Inappropriate Solvent: The solvent must be able to dissolve the starting material and be compatible with the base. Anhydrous DMF or acetonitrile are common choices.[1][2]

Q4: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A4: The formation of multiple products can be due to several reasons:

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular condensation may compete with the desired intramolecular cyclization, leading to polymers or dimers. Running the reaction at a higher dilution can favor the intramolecular pathway.

  • Decomposition: Harsh reaction conditions, such as excessively high temperatures or a very strong base, can cause the starting material or product to decompose.

  • Side Reactions of the Nitrile Group: Although less common under anhydrous conditions, the nitrile group could potentially undergo hydrolysis if water is present, or other unforeseen reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

Q5: What is the recommended method for purifying the final benzofuran product?

A5: Flash column chromatography on silica gel is the most common and effective method for purifying benzofuran derivatives.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is typically used to separate the product from unreacted starting material and non-polar impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the experiment.

Problem Possible Cause Recommended Solution
Low or No Product Yield Inactive or insufficient base.Use a fresh supply of base and ensure correct stoichiometry (try 1.1 to 1.5 equivalents).
Low reaction temperature.Increase the temperature in 10 °C increments, monitoring by TLC.
Presence of water quenching the base/anion.Use oven-dried glassware and anhydrous solvents.
Complex Mixture of Products Reaction concentration is too high, favoring intermolecular side reactions.Decrease the concentration by increasing the solvent volume.
Reaction temperature is too high, causing decomposition.Lower the reaction temperature. Consider a milder base.
Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time or temperature. Check the activity of the base.
Inefficient purification.Optimize the solvent system for column chromatography. Ensure proper column packing and loading.
Difficulty Isolating Product from Reaction Mixture Product is highly soluble in the aqueous phase during workup.Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.

Data on Reaction Conditions

While the direct cyclization of this compound is a specific intramolecular reaction, related syntheses of benzofurans utilize various catalytic systems. The following table summarizes conditions for similar transformations, which can be a starting point for optimization.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ (30 mol%), bpy (30 mol%)-Toluene9058–94[1][4]
Ni(OTf)₂ , 1,10-phenanthroline-Acetonitrile-High[1][4]
Ni(acac)₂---Very Good[5]
NoneCs₂CO₃Acetonitrile60Good to Excellent[2]
NoneDBUDMF-45–93[1]

*Note: These reactions involve a coupling partner (e.g., an arylboronic acid) in a domino reaction to produce 2-aroylbenzofurans, but the cyclization conditions are relevant.

Detailed Experimental Protocol

Base-Catalyzed Cyclization of this compound

  • Preparation: Add this compound (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir the mixture until the starting material is fully dissolved.

  • Base Addition: To the stirring solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20%) to yield the pure benzofuran product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Caption: Proposed reaction mechanism for base-catalyzed benzofuran synthesis.

Workflow Setup Reaction Setup (Inert Atmosphere) Monitor Monitor by TLC Setup->Monitor Monitor->Monitor  If incomplete (continue heating) Quench Reaction Quench & Aqueous Workup Monitor->Quench  If complete Extract Extraction with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for benzofuran synthesis and purification.

Troubleshooting Start Low / No Product Yield TLC Is Starting Material Consumed on TLC? Start->TLC ComplexMix Complex Mixture of Products? TLC->ComplexMix Yes Sol_SM_Not_Consumed 1. Check Base Activity/Amount 2. Increase Temperature/Time 3. Check Solvent Anhydrousness TLC->Sol_SM_Not_Consumed No Sol_Complex_Mix 1. Lower Reaction Temperature 2. Decrease Concentration 3. Use Milder Base ComplexMix->Sol_Complex_Mix Yes Sol_Mainly_SM Likely a workup or purification issue. Re-evaluate extraction and chromatography steps. ComplexMix->Sol_Mainly_SM No, Clean Spot(s)

Caption: Decision tree for troubleshooting low-yield benzofuran synthesis.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in palladium-catalyzed reactions of (2-Formylphenoxy)acetonitrile. The primary expected product from an intramolecular cyclization is a 3-amino-1-benzofuran-2-carbonitrile derivative, a valuable scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting an intramolecular palladium-catalyzed cyclization of this compound to synthesize a 3-aminobenzofuran derivative, but I am observing very low yields of my desired product. What are the potential reasons for this?

Low yields in this specific reaction are likely due to a combination of factors, with the most probable cause being competing side reactions involving the aldehyde functional group. Here are the primary issues to consider:

  • Catalyst-Mediated Decarbonylation: A significant and well-documented side reaction is the palladium-catalyzed decarbonylation of the aldehyde group.[1][2] At elevated temperatures, the palladium catalyst can remove the formyl group as carbon monoxide, leading to the formation of (phenoxy)acetonitrile, which cannot undergo the desired cyclization.

  • Catalyst Deactivation: The nitrile group or impurities in the starting material can potentially coordinate to the palladium center and inhibit its catalytic activity.

  • Suboptimal Reaction Conditions: The choice of palladium precursor, ligand, base, solvent, and temperature are all critical parameters that can dramatically influence the reaction outcome. An inappropriate combination of these factors can favor side reactions or lead to incomplete conversion.

  • Formation of Side Products: Besides decarbonylation, other side reactions such as oligomerization of the starting material or decomposition under harsh conditions might be occurring.

Q2: How can I minimize the decarbonylation side reaction?

Minimizing decarbonylation is crucial for improving the yield of the desired 3-aminobenzofuran product. Here are several strategies:

  • Lower the Reaction Temperature: Decarbonylation reactions are often more prevalent at higher temperatures.[1] If your protocol uses high temperatures (e.g., >100 °C), try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

  • Choose the Right Ligand: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can sometimes suppress decarbonylation by stabilizing the active catalytic species and promoting the desired cyclization pathway.

  • Careful Selection of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, their reactivity profiles differ. It may be beneficial to screen different palladium sources.

Q3: What are the recommended starting conditions for optimizing this reaction?

For a successful intramolecular cyclization of this compound, a systematic optimization of reaction parameters is recommended. Below is a table outlining a starting point and parameters for optimization.

ParameterStarting ConditionOptimization StrategyRationale
Palladium Precursor Pd(OAc)₂ (5 mol%)Screen PdCl₂(PPh₃)₂, Pd₂(dba)₃Different precursors can have varying activities and propensities for side reactions.
Ligand PPh₃ (10 mol%)Screen Xantphos, dppf, Buchwald ligandsLigands influence catalyst stability, activity, and selectivity.
Base K₂CO₃ (2 equivalents)Screen Cs₂CO₃, Na₂CO₃, organic bases (e.g., DBU)The base is crucial for the cyclization step.
Solvent TolueneScreen Dioxane, DMF, AcetonitrileSolvent polarity and coordinating ability can significantly impact the reaction.
Temperature 80 °CVary from 60 °C to 110 °CBalance reaction rate against the potential for decarbonylation at higher temperatures.[1]
Concentration 0.1 MVary from 0.05 M to 0.5 MHigher concentrations can sometimes promote intermolecular side reactions.

Q4: I am still observing low yields after optimizing the conditions. What other factors should I consider?

If optimization of the core reaction parameters does not significantly improve the yield, consider the following:

  • Purity of Starting Material: Ensure your this compound is pure and free from impurities that could poison the catalyst. Purification by recrystallization or column chromatography may be necessary.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Alternative Catalytic Systems: If palladium-based systems consistently fail, consider exploring other transition metal catalysts that are known to promote similar cyclizations, such as those based on copper or nickel.

Experimental Protocols

General Protocol for Palladium-Catalyzed Intramolecular Cyclization of this compound

This protocol provides a starting point for the synthesis of 3-amino-1-benzofuran-2-carbonitrile derivatives.

Materials:

  • This compound

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent).

  • Add the palladium precursor (e.g., 0.05 equivalents of Pd(OAc)₂).

  • Add the phosphine ligand (e.g., 0.10 equivalents of PPh₃).

  • Add the base (e.g., 2 equivalents of K₂CO₃).

  • Add the anhydrous, degassed solvent to achieve the desired concentration (e.g., 0.1 M).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield of 3-Aminobenzofuran Derivative check_decarbonylation Check for Decarbonylation (e.g., by GC-MS or NMR) start->check_decarbonylation decarbonylation_present Yes check_decarbonylation->decarbonylation_present Decarbonylation Detected? no_decarbonylation No check_decarbonylation->no_decarbonylation Decarbonylation Detected? optimize_temp Lower Reaction Temperature (e.g., 60-80 °C) optimize_ligand Screen Bulky, Electron-Rich Phosphine Ligands optimize_temp->optimize_ligand end Improved Yield optimize_temp->end optimize_conditions Systematically Optimize: - Pd Precursor - Base - Solvent optimize_ligand->optimize_conditions optimize_ligand->end decarbonylation_present->optimize_temp no_decarbonylation->optimize_conditions check_purity Verify Starting Material Purity optimize_conditions->check_purity optimize_conditions->end inert_atmosphere Ensure Strictly Inert Atmosphere check_purity->inert_atmosphere alternative_catalysts Consider Alternative Catalysts (e.g., Cu, Ni) inert_atmosphere->alternative_catalysts alternative_catalysts->end

Caption: Troubleshooting workflow for low yields.

Proposed Catalytic Cycle and Competing Decarbonylation Pathway

Catalytic_Cycle cluster_desired Desired Intramolecular Cyclization cluster_side Competing Decarbonylation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Starting Material pd_intermediate Aryl-Pd(II) Intermediate oxidative_addition->pd_intermediate cyclization Intramolecular Cyclization pd_intermediate->cyclization pd_intermediate_side Aryl-Pd(II) Intermediate cyclized_intermediate Cyclized Pd(II) Intermediate cyclization->cyclized_intermediate reductive_elimination Reductive Elimination cyclized_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product 3-Aminobenzofuran Product reductive_elimination->product decarbonylation Decarbonylation pd_intermediate_side->decarbonylation decarbonylated_intermediate Decarbonylated Pd(II) Intermediate decarbonylation->decarbonylated_intermediate reductive_elimination_side Reductive Elimination decarbonylated_intermediate->reductive_elimination_side reductive_elimination_side->pd0 Regenerates Catalyst side_product (Phenoxy)acetonitrile (Side Product) reductive_elimination_side->side_product

Caption: Competing reaction pathways.

References

Side product formation in the synthesis of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Formylphenoxy)acetonitrile. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of salicylaldehyde with chloroacetonitrile in the presence of a base. The phenoxide ion of salicylaldehyde, generated in situ by the base, acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile, leading to the formation of the desired ether product via an SN2 mechanism.[1][2]

Q2: I am getting a low yield of the desired product. What are the potential side products that could be forming?

Several side reactions can occur during the synthesis of this compound, leading to a decreased yield of the target molecule. Based on the reactivity of the starting materials and the reaction conditions, the following side products are plausible:

  • C-Alkylated Salicylaldehyde: Instead of attacking the oxygen atom of the phenoxide, the chloroacetonitrile can react at the ortho or para positions of the aromatic ring, leading to the formation of C-alkylated isomers. This is a known competing pathway in the alkylation of phenoxides.

  • Hydrolysis of Chloroacetonitrile: Under basic conditions, chloroacetonitrile can undergo hydrolysis to form 2-chloroacetamide or 2-hydroxyacetonitrile.[3][4] This consumes the alkylating agent and reduces the overall yield.

  • Salicylaldehyde Self-Condensation/Dimerization: In the presence of a base, salicylaldehyde can undergo self-condensation reactions, such as an aldol condensation, to form dimers or other polymeric materials.[5][6]

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of unreacted salicylaldehyde and chloroacetonitrile in the final product mixture.

The formation and proportion of these side products are influenced by reaction parameters such as the choice of base, solvent, temperature, and reaction time.

Q3: How can I minimize the formation of these side products?

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing byproduct formation. Consider the following strategies:

  • Choice of Base and Solvent: Using a moderately strong base like potassium carbonate (K₂CO₃) in a polar apathetic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is often effective.[7] Stronger bases like sodium hydride (NaH) might promote C-alkylation and self-condensation of salicylaldehyde. The use of anhydrous solvents is recommended to minimize the hydrolysis of chloroacetonitrile.

  • Reaction Temperature: Running the reaction at a moderate temperature (e.g., reflux in acetonitrile) is generally sufficient.[7] Excessively high temperatures can lead to increased side product formation.

  • Stoichiometry of Reactants: Using a slight excess of chloroacetonitrile (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

  • Monitoring the Reaction: Regularly monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating, which can favor side reactions.

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃)Mild base, minimizes C-alkylation and self-condensation.
Solvent Anhydrous Acetonitrile (MeCN) or DMFPolar aprotic, facilitates SN2 reaction, anhydrous conditions prevent hydrolysis of chloroacetonitrile.
Temperature Reflux in Acetonitrile (approx. 82 °C)Provides sufficient energy for the reaction without promoting excessive side reactions.
Reactant Ratio Salicylaldehyde:Chloroacetonitrile (1 : 1.1-1.2)A slight excess of the alkylating agent ensures complete conversion of the starting phenol.

Q4: What is a reliable experimental protocol for the synthesis of this compound?

The following protocol is adapted from a similar O-alkylation of salicylaldehyde and can serve as a robust starting point for your experiment.[7]

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous acetonitrile, and anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add chloroacetonitrile (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of salicylaldehyde), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with diethyl ether.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization.

Q5: How can I purify the final product and remove the byproducts?

Purification of this compound can typically be achieved through the following methods:

  • Extraction: An initial workup involving washing the organic layer with water and brine helps to remove water-soluble impurities and salts.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials and side products. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an efficient purification technique to obtain a highly pure product.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental process and potential side reactions, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Salicylaldehyde, K₂CO₃, MeCN in flask B Add Chloroacetonitrile A->B C Reflux & Monitor by TLC B->C D Cool to RT & Filter C->D E Wash with Et₂O D->E F Aqueous Workup (H₂O, Brine) E->F G Dry with Na₂SO₄ F->G H Concentrate G->H I Crude Product H->I J Column Chromatography / Recrystallization I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

side_reactions cluster_products Potential Products Reactants Salicylaldehyde + Chloroacetonitrile (Base, Solvent, Heat) Desired This compound (O-Alkylation) Reactants->Desired C_Alkylation C-Alkylated Salicylaldehyde Reactants->C_Alkylation Hydrolysis 2-Chloroacetamide / 2-Hydroxyacetonitrile Reactants->Hydrolysis Condensation Salicylaldehyde Dimer Reactants->Condensation

Caption: Potential reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of crude (2-Formylphenoxy)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Initial Assessment & Common Impurities (FAQ)

Before any purification attempt, a preliminary analysis of the crude material is critical. This not only informs the choice of purification method but also helps in identifying the nature of the impurities that need to be removed.

Q1: What are the most likely impurities in my crude this compound?

The synthesis of this compound typically involves a Williamson ether synthesis between a salt of salicylaldehyde (2-hydroxybenzaldehyde) and 2-chloroacetonitrile. Based on this reaction, the primary impurities are:

  • Unreacted Starting Materials: Salicylaldehyde and potentially residual 2-chloroacetonitrile.

  • Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, which can lead to the formation of (2-Formylphenoxy)acetamide and subsequently (2-Formylphenoxy)acetic acid.[1][2][3]

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., acetone, acetonitrile, DMF).

  • Side-Reaction Products: Minor impurities from potential self-condensation of salicylaldehyde or other side reactions.

Q2: How can I quickly assess the purity of my crude product?

Thin-Layer Chromatography (TLC) is the most effective initial technique.

  • Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[4]

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside your starting materials (if available). Develop the plate using a solvent system such as Hexane:Ethyl Acetate.

  • Interpretation: The number of spots corresponds to the minimum number of components in your mixture. The desired product should appear as a major spot, distinct from the starting materials. This analysis is crucial for selecting the right conditions for column chromatography.

Section 2: Choosing Your Purification Strategy

The optimal purification technique depends on the impurity profile and the desired scale. The following decision workflow provides a general guideline.

Purification_Workflow start_node Crude this compound process_node Assess Impurity Profile via TLC start_node->process_node Perform TLC Analysis decision_node Main impurity profile? process_node->decision_node Evaluate TLC Result method_node Primary Method: Recrystallization decision_node->method_node Polar impurities (e.g., Salicylaldehyde) method_node2 Secondary Method: Column Chromatography decision_node->method_node2 Multiple spots or Rf values are close pass_node High Purity Achieved end_node Pure Product (Verify by NMR, MP, HPLC) pass_node->end_node fail_node Purity still low fail_node->method_node2 fail_node->method_node2 method_node->pass_node Successful? method_node->fail_node Oiling out or low yield pass_node2 High Purity Achieved method_node2->pass_node2 Successful? pass_node2->end_node

Caption: Decision workflow for selecting a purification method.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the main compound.[5] It relies on dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[6]

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of forming a crystal lattice, the compound separates as a liquid phase.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil completely redissolves.

    • Slow Down Cooling: Insulate the flask to ensure very gradual cooling. Do not place it directly on a hard surface or in an ice bath prematurely.[6][7]

    • Scratch/Seed: Once the solution is at room temperature, gently scratch the inside of the flask with a glass rod below the solvent level or add a tiny seed crystal of pure product to induce crystallization.[5]

    • Change Solvent System: Your solvent may be too non-polar. Consider using a slightly more polar solvent or a mixed-solvent system.[8]

Q2: My final yield after recrystallization is very low. What are the common causes?

  • Causality: Low yield is typically due to using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent in which they are too soluble.

  • Troubleshooting Steps:

    • Minimize Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent dropwise at the boiling point is a good practice.[7]

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, try concentrating the remaining solution (mother liquor) by boiling off some solvent and cooling again to recover a second, potentially less pure, crop of crystals.

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.[7]

Q3: How do I choose the right solvent for recrystallization?

  • The "Ideal" Solvent: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. It should also dissolve impurities well at all temperatures or not at all.

  • Solvent Selection Protocol:

    • Place a small amount of your crude product in several test tubes.

    • Add a small amount of a different candidate solvent to each tube.

    • Observe solubility at room temperature. A good candidate will show low solubility.

    • Heat the tubes that showed low solubility. If the compound dissolves completely upon heating, it is a promising solvent.

    • Cool the successful tubes to see if crystals form.

Common Solvents for Recrystallization Comments
Ethanol/WaterA very common and effective mixed-solvent system. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethanol to clarify and cool.[8][9]
IsopropanolOften a good single solvent for moderately polar compounds.
Ethyl Acetate/HexaneAnother excellent mixed-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy.
TolueneGood for less polar compounds, but ensure adequate ventilation.

Section 4: Troubleshooting Guide: Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with similar solubility, column chromatography is the method of choice. It provides superior separation based on the polarity of the components.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the correct mobile phase (eluent) for my column?

  • Causality: The mobile phase's polarity determines how quickly compounds move down the stationary phase (typically polar silica gel). A solvent that is too polar will elute everything too quickly with no separation. A solvent that is too non-polar will result in very slow or no elution.

  • The TLC-to-Column Rule of Thumb:

    • Run a TLC plate of your crude mixture using various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate).

    • The ideal solvent system for your column will give the desired product an Rf value of approximately 0.25-0.35 .[10]

    • This ensures the compound spends enough time interacting with the stationary phase to separate from impurities but elutes in a reasonable volume of solvent.

Q2: My separated bands are overlapping or streaking. How can I improve the resolution?

  • Causality: Poor resolution can be caused by improper column packing, overloading the column, or using a suboptimal mobile phase.

  • Troubleshooting Workflow:

Chromatography_Troubleshooting problem_node Problem: Poor Separation (Overlapping Bands / Streaking) check_node Is spot separation clear on TLC? problem_node->check_node Check TLC First check_node2 Was column packed correctly? check_node->check_node2 Yes solution_node2 Solution: Optimize eluent system. Use a less polar solvent system (gradient or isocratic) to increase separation. check_node->solution_node2 No solution_node solution_node check_node3 Was sample loaded in a narrow band? check_node2->check_node3 Yes solution_node3 Solution: Repack column carefully. Ensure no air bubbles or channels. Use wet slurry packing for best results. check_node2->solution_node3 No solution_node4 Solution: Dissolve sample in minimum solvent. Load carefully to avoid disturbing silica. check_node3->solution_node4 No solution_node5 Possible Cause: Column Overload. Solution: Use a larger column or less sample. check_node3->solution_node5 Yes

Caption: Troubleshooting workflow for poor column chromatography separation.

Detailed Protocol: Flash Column Chromatography

This protocol is for a standard silica gel flash column.

  • Column Preparation:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you plan to use).

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. Allow the excess solvent to drain until it is just level with the top of the silica.[10][12]

    • Add another thin layer of sand on top to protect the silica bed.[12]

  • Sample Loading:

    • Dissolve your crude this compound in the minimum amount of a suitable solvent (ideally the eluent or a slightly more polar solvent like dichloromethane).

    • Carefully pipette this solution onto the top layer of sand.

    • Open the stopcock and allow the solvent to absorb onto the silica until the liquid is just level with the sand. This creates a concentrated starting band.[11]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column, filling the space above the sand.

    • Begin collecting fractions in test tubes as the solvent flows through the column (either by gravity or gentle pressure).

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified solid.

Section 5: Final Verification & Storage (FAQ)

Q1: How do I confirm the purity of my final product?

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for confirming the structure and assessing purity. The absence of impurity peaks is key.

  • HPLC: For quantitative analysis of purity, High-Performance Liquid Chromatography can provide a precise percentage purity. A reverse-phase HPLC method using an acetonitrile/water mobile phase is suitable.[13]

Q2: What is the best way to store purified this compound? The compound is a solid and should be stable. However, to prevent potential hydrolysis of the nitrile or oxidation of the aldehyde over long periods, store the material in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

References

Technical Support Center: Improving Catalyst Efficiency for (2-Formylphenoxy)acetonitrile Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic cyclization of (2-Formylphenoxy)acetonitrile to synthesize 3-aminobenzofuran derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low yields of the desired 3-aminobenzofuran product. What are the potential causes and how can I improve the yield?

Low yields are a common issue and can often be attributed to several factors related to reagents, reaction conditions, and catalyst activity.

Potential Causes and Solutions:

  • Reagent Quality:

    • Base Sensitivity: If using a strong base like sodium hydride (NaH), its quality is critical. NaH is highly sensitive to moisture and can be deactivated. It is recommended to use a fresh dispersion of NaH and wash it with a dry, inert solvent like hexanes before use to remove mineral oil and any surface oxides.[1]

    • Solvent Purity: The solvent, especially if aprotic like DMF or THF, must be rigorously dried. Any residual water can quench the base and other reactive intermediates.[1]

    • Substrate Purity: Impurities in the this compound starting material can interfere with the catalyst and the reaction. Ensure the substrate is of high purity.

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact the reaction rate and selectivity. Some reactions require low temperatures (e.g., -78 °C) to stabilize intermediates, while others may need heating (e.g., 90 °C) to proceed.[1][2] It is crucial to carefully control and monitor the temperature throughout the reaction.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Atmosphere: Many catalytic reactions are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of catalysts and reagents.

  • Catalyst Issues:

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure high-purity materials are used. The catalyst itself might also be sensitive to air or moisture.

    • Insufficient Catalyst Loading: The amount of catalyst might be too low for an efficient conversion. While higher loading can increase costs, it might be necessary to improve yields. Refer to literature for typical catalyst loading for similar reactions.[2]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Side product formation is often related to the reaction mechanism and conditions. In the cyclization of phenoxy-alkanoic acids, which is a related reaction, different products can be formed depending on the substitution on the phenyl ring and the specific Perkin reaction conditions used.[3]

Potential Side Products and Prevention Strategies:

  • Polymerization: The starting material or product might polymerize under the reaction conditions. Lowering the reaction temperature or reactant concentration might help to minimize this.

  • Alternative Cyclization Products: Depending on the reaction mechanism, alternative ring structures could form. Fine-tuning the catalyst and ligand system can improve the selectivity towards the desired benzofuran product.[2]

  • Byproducts from Perkin-type Reactions: In related reactions, carrying out the cyclization in acetic anhydride and sodium acetate, without the addition of acetic acid, is believed to reduce the formation of byproducts.[3]

Q3: My catalyst seems to be inactive or shows very low activity. What should I check?

Catalyst inactivity can be a frustrating problem. Here are a few things to consider:

  • Catalyst Handling and Storage: Ensure the catalyst has been stored under the recommended conditions (e.g., inert atmosphere, low temperature). Improper storage can lead to decomposition or deactivation.

  • Catalyst Activation: Some catalysts require an activation step before use. Consult the supplier's instructions or relevant literature to see if this is necessary for your specific catalyst.

  • Presence of Catalyst Poisons: Certain functional groups or impurities can act as poisons for the catalyst. For example, sulfur-containing compounds can poison palladium catalysts. Purifying the starting materials and solvents is essential.

  • Ligand Issues: If you are using a ligand with your metal catalyst, ensure the ligand is pure and used in the correct stoichiometric ratio. The choice of ligand is crucial and can significantly impact catalyst activity and selectivity.[2]

Data Presentation: Catalyst and Condition Optimization

The following tables summarize reaction conditions from literature for the synthesis of benzofuran derivatives, which can serve as a starting point for optimizing the cyclization of this compound.

Table 1: Palladium-Catalyzed Synthesis of Benzoyl-Substituted Benzofurans [2]

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (30)bpy (30)Toluene901270-91

Data extracted from a study on the reaction of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles.[2]

Table 2: Base-Mediated Cyclization of 2-ynylphenols [4]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KOHAcetonitrile601289
2Cs₂CO₃Acetonitrile601299
3Na₂CO₃Acetonitrile6012<5
4K₂CO₃Acetonitrile601221

This table showcases the significant effect of the base on the yield of a similar intramolecular cyclization to form benzofurans.[4]

Experimental Protocols

Below is a general experimental protocol for the palladium-catalyzed cyclization of this compound. This should be adapted based on the specific substrate and desired product.

Palladium-Catalyzed Synthesis of 3-Amino-2-benzoylbenzofuran (Adapted from Luo et al.[2])

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), aryl boronic acid (1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.3 equiv.), and 2,2'-bipyridine (bpy, 0.3 equiv.).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add dry toluene via syringe.

  • Reaction Execution:

    • Place the sealed Schlenk tube in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for the time determined by reaction monitoring (e.g., 12 hours).

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-2-benzoylbenzofuran.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates a plausible mechanism for the base-mediated cyclization.

ReactionMechanism cluster_start Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular Cyclization cluster_final Step 3: Tautomerization A This compound B Carbanion Intermediate A->B  -H⁺ C Cyclized Intermediate B->C Nucleophilic Attack on Aldehyde Base Base (e.g., K₂CO₃, Cs₂CO₃) D 3-Aminobenzofuran (Product) C->D Proton Transfer ExperimentalWorkflow start Start reagents Reagent Preparation Weigh this compound, Catalyst, Ligand, and Base start->reagents setup Reaction Setup Add reagents to a flame-dried flask under inert atmosphere. Add dry solvent. reagents->setup reaction Reaction Heat to desired temperature and stir. Monitor progress with TLC/LC-MS. setup->reaction workup Work-up Cool reaction. Perform extraction with organic solvent and water. reaction->workup purification Purification Dry organic layer. Concentrate solvent. Purify by column chromatography. workup->purification analysis Product Analysis Characterize pure product (NMR, MS, etc.). purification->analysis end End analysis->end

References

Managing reaction temperature for selective transformation of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on managing the selective transformation of (2-Formylphenoxy)acetonitrile and related substrates. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation, with a focus on controlling reaction temperature to achieve desired product selectivity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the reaction, such as low yield, poor selectivity, or incomplete conversion.

Q1: My reaction is resulting in a low yield of the desired chromene product. What are the likely causes and how can I fix it?

A1: Low yields can stem from several factors, primarily suboptimal reaction temperature, improper catalyst concentration, or insufficient reaction time.

  • Temperature: The reaction temperature is a critical parameter. Some protocols using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) proceed efficiently at room temperature.[1] However, other transformations, particularly those aiming for chromenone synthesis using bases like potassium tert-butoxide (tBuOK), may require significantly higher temperatures, such as 80°C or 110°C, to achieve good yields.[2] If your yield is low, consider a stepwise increase in temperature, monitoring for product formation and potential degradation.

  • Catalyst/Base: Ensure the correct catalyst or base is used at the appropriate concentration. For instance, some chromene syntheses utilize 20 mol% of DABCO.[1] For reactions involving tBuOK, using 2.0 equivalents is a common condition.[2] Inactivating the catalyst through moisture or impurities can also be an issue.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Reactions can take anywhere from 2 hours to over 16 hours depending on the specific substrates and conditions.[1][2]

Below is a troubleshooting workflow to help diagnose and resolve low-yield issues.

G Start Problem: Low Yield Check_Temp Is reaction temperature optimized? Start->Check_Temp Check_Catalyst Is catalyst/base correct and active? Check_Temp->Check_Catalyst Yes Adjust_Temp Adjust Temperature: - Increase for slow reaction - Decrease if degradation occurs Check_Temp->Adjust_Temp No Check_Time Has reaction run to completion? Check_Catalyst->Check_Time Yes Verify_Catalyst Verify Catalyst: - Check concentration (e.g., 20 mol%) - Use fresh/anhydrous catalyst Check_Catalyst->Verify_Catalyst No Monitor_TLC Monitor Progress with TLC: - Extend reaction time if starting material remains Check_Time->Monitor_TLC No Solution Improved Yield Check_Time->Solution Yes Adjust_Temp->Check_Catalyst Verify_Catalyst->Check_Time Monitor_TLC->Solution

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing the formation of multiple products, not just the desired one. How can I improve the selectivity of my transformation?

A2: Poor selectivity is a common issue when multiple reaction pathways are possible. The cyclization of this compound precursors can lead to different heterocyclic systems, such as benzofurans or dibenzo[b,f]oxepines, depending on the conditions.[2][4] Temperature and catalyst choice are key to controlling selectivity.

  • Controlling Temperature: Temperature directly influences which reaction pathway is kinetically or thermodynamically favored.[5] For example, a lower temperature might favor one cyclization mode, while a higher temperature might promote another or lead to side reactions. Experiment with a range of temperatures (e.g., room temperature, 50°C, 80°C, 110°C) to find the optimal point for your desired product.

  • Catalyst Selection: The choice of catalyst can fundamentally alter the reaction mechanism. Iron(III) chloride (FeCl3) has been used to catalyze intramolecular alkyne-carbonyl metathesis to form chromenes.[6] In contrast, Perkin reaction conditions (acetic anhydride, sodium acetate) on similar structures can favor the formation of benzofurans.[4] Ensure your chosen catalyst is known to selectively promote the desired transformation.

  • Reactant Concentration: In some multi-reaction systems, the relative concentration of reactants can influence selectivity.[7] Maintaining a high concentration of one reactant while keeping another low (e.g., via slow addition) can favor the desired reaction pathway.

Q3: My reaction is not proceeding, and TLC analysis shows only the starting material. What should I check?

A3: If the reaction fails to initiate, consider the following:

  • Activation Energy: The reaction may require a higher temperature to overcome the activation energy barrier. If you are running the reaction at room temperature, try gently heating it (e.g., to 50-80°C). Some syntheses of related structures require temperatures up to 110°C.[2]

  • Catalyst Deactivation: The catalyst may be inactive. If using a base like tBuOK, it is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous. If using a metal catalyst, ensure it has not oxidized or degraded.

  • Solvent Choice: The solvent can play a crucial role. Solvents like DMF, acetonitrile, and even water have been successfully used in related syntheses, but the optimal choice is specific to the reaction mechanism.[1][2][6] Acetonitrile, for example, can participate in cyclization reactions itself under certain activation conditions.[8] Ensure your solvent is appropriate for the chosen catalyst and reaction type.

Frequently Asked Questions (FAQs)

Q1: What are the main products that can be selectively synthesized from this compound and its derivatives?

A1: this compound is a versatile precursor for various heterocyclic compounds. By carefully managing reaction conditions, particularly temperature and catalysis, you can selectively synthesize:

  • 2H-Chromenes and their derivatives: These are common products formed via intramolecular cyclization. Various catalysts, including DABCO and metal-based catalysts like FeCl3, can promote this transformation.[1][6]

  • Benzofurans: Under different conditions, such as the Perkin cyclization (using acetic anhydride and sodium acetate), the molecule can undergo an alternative ring-closing pathway to yield benzofuran derivatives.[4]

  • Dibenzo[b,f]oxepines: In some cases, intermolecular condensation followed by intramolecular substitution can lead to larger ring systems like dibenzo[b,f]oxepines.[2]

The reaction pathway is highly dependent on the chosen reagents and conditions, as illustrated below.

G Start This compound Precursor Cond1 Low Temp (RT) DABCO / Water Start->Cond1 Cond2 High Temp (110°C) tBuOK / DMF Start->Cond2 Cond3 Perkin Conditions Ac2O / NaOAc Start->Cond3 Prod1 2H-Chromene Cond1->Prod1 Prod2 Chromenone Cond2->Prod2 Prod3 Benzofuran Cond3->Prod3

Caption: Selective transformation pathways based on reaction conditions.

Q2: How does reaction temperature generally affect yield and selectivity in these transformations?

A2: Temperature has a dual effect on the reaction.[5]

  • Yield: Increasing the temperature generally increases the reaction rate. For reactions with a high activation energy, higher temperatures are necessary to achieve a reasonable yield in a practical timeframe. However, excessively high temperatures can cause degradation of reactants, intermediates, or products, leading to a lower overall yield.

  • Selectivity: When multiple products can be formed, temperature can control which product dominates.[5] One pathway may have a lower activation energy and be favored at lower temperatures (kinetic product), while another may lead to a more stable product and be favored at higher temperatures where equilibrium can be reached (thermodynamic product). Therefore, precise temperature control is essential for maximizing the selectivity towards the desired isomer or product.

Q3: What are some standard reaction conditions reported for similar transformations?

A3: Several protocols exist, with conditions varying significantly. The optimal choice depends on the specific substrate and desired product. Below is a summary of conditions reported for the synthesis of chromene-type structures from salicylaldehydes and acetonitrile derivatives.

Desired ProductCatalyst/BaseSolventTemperature (°C)Time (h)Reported Yield
ChromeneDABCO (20 mol%)WaterRoom Temp2"Reasonable"
3-Phenyl-2H-chromen-2-onetBuOK (2.0 equiv.)DMF11016-2083% (gram scale)
2-Amino-4H-chromeneMOF-5Solvent-free80-Up to 95%
3-Substituted 2H-chromeneFeCl3 (15 mol%)Acetonitrile--"High yields"

Table references:[1][2][3][6]

Key Experimental Protocols

Protocol: Synthesis of 3-Phenyl-2H-chromen-2-one

This protocol is adapted from a reported synthesis of chromenones from salicylaldehydes and arylacetonitriles.[2]

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Phenylacetonitrile (1.5 mmol)

  • Potassium tert-butoxide (tBuOK) (2.0 mmol, 2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (1 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 mmol), phenylacetonitrile (1.5 mmol), and anhydrous DMF (1 mL).

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Carefully add potassium tert-butoxide (2.0 mmol) to the mixture in portions to control any initial exotherm.

  • Heat the reaction mixture to 110°C using a preheated oil bath.

  • Maintain the temperature and continue stirring for 16-20 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water and acidifying with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-phenyl-2H-chromen-2-one. A gram-scale version of this reaction yielded 83% of the product.[2]

References

Technical Support Center: Solvent Effects on the Reactivity of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (2-Formylphenoxy)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile bifunctional molecule. The reactivity of this compound, which contains both an electrophilic aldehyde and a nucleophilic active methylene center, is profoundly influenced by the choice of solvent. Understanding these interactions is paramount for achieving desired reaction outcomes, maximizing yields, and preventing the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reactivity of this compound in various solvent systems.

Q1: Why is solvent selection so critical for reactions with this compound?

A: Solvent choice is critical because it directly influences multiple reaction parameters. This compound features two key reactive sites: an aldehyde carbonyl group and an α-carbon to the nitrile group (an active methylene position). Solvents can:

  • Stabilize or destabilize reactants, intermediates, and transition states: The extent of solvation affects the activation energy and, therefore, the reaction rate.[1][2]

  • Influence reaction mechanisms: Some solvents may favor specific pathways, such as concerted versus stepwise mechanisms.[3] For example, in base-catalyzed reactions, the solvent's ability to solvate the cation of the base without strongly hydrogen-bonding to the anionic nucleophile can dramatically increase reactivity.[4]

  • Determine the solubility of reactants and catalysts: Poor solubility of a reagent or catalyst can halt a reaction entirely.[5]

  • Promote side reactions: In certain protic solvents, related molecules are known to undergo intramolecular cyclization, a potential side reaction for this compound.[6]

Q2: What are the best general-purpose solvents for Knoevenagel condensations involving this molecule?

A: Polar aprotic solvents are generally the most effective for Knoevenagel condensations.[4] Solvents such as acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , and Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation of the base catalyst while leaving the deprotonated carbanion (enolate) from the acetonitrile moiety "naked" and highly nucleophilic. This accelerates both the initial nucleophilic addition and the subsequent dehydration step.[4] In studies on similar substrates, acetonitrile has often been identified as the optimal solvent, leading to excellent yields.[7]

Q3: Can I use protic solvents like ethanol or water? What are the potential drawbacks?

A: Yes, protic solvents can be used, but they often lead to slower reaction rates and lower yields compared to polar aprotic solvents.[4]

  • Drawbacks: Protic solvents (e.g., methanol, ethanol, water) can form strong hydrogen bonds with the anionic nucleophile (enolate) and the base catalyst. This high degree of solvation stabilizes these species, increasing the activation energy required for the nucleophilic attack on the carbonyl group. While some green chemistry protocols successfully use water, they may require more forcing conditions or specialized catalysts.[8]

  • Potential Advantages: In some cases, protic solvents can favor the initial aldol addition step of the mechanism.[4] They are also less toxic and easier to remove than high-boiling aprotic solvents like DMF or DMSO.[9]

Q4: I am observing an unexpected side product, particularly when running reactions in methanol at elevated temperatures. What could it be?

A: A likely culprit is an intramolecular cyclization product. A closely related compound, (2-Formylphenoxy)acetic acid, has been shown to undergo autocyclization in methanol to form a cyclic hemiacetal.[6] It is plausible that this compound could undergo a similar base- or acid-catalyzed intramolecular reaction, where the deprotonated methylene group attacks the formyl group, leading to a cyclic product. If you suspect this, we recommend analyzing your product mixture by LC-MS and NMR to identify the unexpected species. Switching to a less nucleophilic or aprotic solvent like acetonitrile can often mitigate this issue.

Q5: How does solvent polarity directly affect reaction rate and yield?

A: The effect of polarity is nuanced and depends on the reaction mechanism. For a typical Knoevenagel condensation, which proceeds through charged intermediates, a polar solvent is necessary to stabilize these species.[10]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Relative Polarity 0.460): These are often the "sweet spot".[11] They are polar enough to dissolve reactants and stabilize charged intermediates but do not over-stabilize the nucleophile through hydrogen bonding, leading to high reaction rates and yields.[4]

  • Polar Protic Solvents (e.g., Methanol, Relative Polarity 0.762): Their high polarity and hydrogen-bonding ability can excessively stabilize the nucleophile, slowing the reaction.[11][12]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices. The charged transition states and intermediates of the condensation are poorly stabilized, leading to extremely slow or non-existent reactions.[5]

Section 2: Troubleshooting Common Experimental Issues

This table provides solutions to common problems encountered during reactions with this compound, with a focus on solvent-related causes.

Problem Potential Cause (Solvent-Related) Recommended Solution & Rationale
Low or No Reaction Yield Inappropriate Solvent Polarity: Using a nonpolar solvent (e.g., hexane, toluene) that cannot stabilize the ionic intermediates of the reaction.[5]Switch to a polar aprotic solvent like acetonitrile (ACN) or DMF. These solvents provide the necessary stabilization for the transition state without deactivating the nucleophile.[4]
Poor Reagent/Catalyst Solubility: The chosen solvent may not adequately dissolve the base catalyst (e.g., K₂CO₃) or other reactants.[5]Select a solvent with better solubilizing power. DMF or DMSO are excellent for dissolving inorganic bases. Alternatively, use a soluble organic base like DBU or piperidine.[5][10]
Very Slow Reaction Rate Use of a Protic Solvent: Solvents like ethanol or methanol are solvating and deactivating the anionic nucleophile through hydrogen bonding.[4]Replace the protic solvent with a polar aprotic one. Acetonitrile is an excellent first choice as it often provides a significant rate enhancement.[7]
Formation of Unidentified Side Products Intramolecular Cyclization: Protic solvents (especially methanol) or high temperatures can promote intramolecular side reactions.[6]Use a less reactive solvent like acetonitrile or THF. Lowering the reaction temperature can also help suppress side reactions. Analyze byproducts using LC-MS to confirm their structure.
Solvent-Mediated Degradation: Some polar aprotic solvents can cause degradation of certain substrates over long reaction times at high temperatures.[13]Monitor the reaction by TLC or LC-MS to avoid prolonged heating. If degradation is observed, consider a solvent with a lower boiling point or one known to be more inert for your specific substrate class.
Difficulty in Product Isolation / Work-up High-Boiling Point Solvent: Using DMF or DMSO can make product isolation difficult due to their high boiling points requiring removal under high vacuum.Consider using acetonitrile (BP: 82 °C) or ethyl acetate. If a high-boiling solvent is necessary for reactivity, perform an aqueous work-up and extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane.

Section 3: Protocol Spotlight & Data Summary: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for this compound. Here, we provide a general protocol and summarize the expected impact of solvent choice.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile, catalyzed by piperidine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in the chosen solvent (see table below, ~0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at the specified temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using a water-miscible solvent (e.g., ACN, DMF), add water to precipitate the product or to prepare for extraction.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by column chromatography on silica gel or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[14]

Data Summary: Influence of Solvent on Reaction Outcome

The following table summarizes typical results for Knoevenagel condensations based on literature for analogous reactions.

Solvent Type Typical Temp. Typical Reaction Time Expected Yield Rationale & Remarks
Acetonitrile Polar AproticReflux (82 °C)1-3 hoursExcellent (>90%)Highly Recommended. Optimal balance of polarity and minimal nucleophile solvation.[4][7] Easy to remove post-reaction.
DMF Polar Aprotic80-100 °C1-2 hoursExcellent (>90%)Excellent solvent for reactivity and solubility.[4] Difficult to remove due to high boiling point (153 °C).
Ethanol Polar ProticReflux (78 °C)6-12 hoursModerate (50-70%)Slower reaction due to H-bonding with the nucleophile.[4] A greener solvent option but less efficient.
Water Polar ProticReflux (100 °C)>12 hoursPoor to ModerateGenerally requires a specific catalyst or phase-transfer conditions.[8] Environmentally friendly but often inefficient.
Toluene NonpolarReflux (111 °C)>24 hoursVery Low (<10%)Poor stabilization of ionic intermediates leads to extremely slow rates.[5] Not recommended.
Solvent-Free N/A60-80 °C0.5-2 hoursGood to ExcellentCan be highly effective, especially with solid catalysts or microwave irradiation, representing a green chemistry approach.[8][15]

Section 4: Visualizing Mechanisms & Workflows

Mechanism of the Knoevenagel Condensation

The diagram below illustrates the generally accepted mechanism for a base-catalyzed Knoevenagel condensation. Polar aprotic solvents accelerate the reaction by solvating the catalyst's counter-ion (Cat⁺) without deactivating the nucleophilic enolate through hydrogen bonding.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism R_CH2_Z Z-CH₂-R' (Active Methylene) Enolate Enolate Intermediate (Z-C⁻H-R') R_CH2_Z->Enolate Deprotonation Base Base (B:) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Enolate->Solvent Cation Solvation (Anion is 'naked') BH BH⁺ Aldehyde Ar-CHO ((2-Formylphenoxy)...) Aldehyde->Alkoxide Product_H2O β-hydroxy Adduct Alkoxide->Product_H2O Protonation (from BH⁺) Final_Product α,β-Unsaturated Product Product_H2O->Final_Product -H₂O (Dehydration) H2O H₂O

Caption: Knoevenagel mechanism showing key intermediates.

Solvent Selection Workflow

This decision tree provides a logical workflow for selecting an appropriate solvent for your experiment with this compound.

Solvent_Selection_Workflow Figure 2: Solvent Selection Workflow Start Start: Define Reaction Goals (e.g., Knoevenagel Condensation) Q_Yield Is maximizing yield/rate the top priority? Start->Q_Yield A_Polar_Aprotic Use Polar Aprotic Solvent Q_Yield->A_Polar_Aprotic Yes Q_Green Is 'Green Chemistry' a primary concern? Q_Yield->Q_Green No Q_Solubility Are reactants/catalysts poorly soluble? A_Polar_Aprotic->Q_Solubility Q_BP Is ease of removal important? A_ACN Choose Acetonitrile (BP 82°C) Q_BP->A_ACN Yes A_DMF Choose DMF/DMSO (Requires high-vac removal) Q_BP->A_DMF No Q_Green->A_Polar_Aprotic No A_Protic Consider Protic Solvents or Solvent-Free Conditions Q_Green->A_Protic Yes A_Ethanol Use Ethanol (Accept moderate yield) A_Protic->A_Ethanol A_SolventFree Explore Solvent-Free/Water (May require catalyst optimization) A_Protic->A_SolventFree Q_Solubility->Q_BP No Q_Solubility->A_DMF Yes

Caption: Decision tree for rational solvent selection.

References

Technical Support Center: (2-Formylphenoxy)acetonitrile Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the over-reduction of (2-Formylphenoxy)acetonitrile during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the reduction of this compound?

The main challenge lies in the chemoselective reduction of the aldehyde group to a primary alcohol without concurrently reducing the nitrile group to a primary amine. Aldehydes are generally more susceptible to reduction than nitriles. However, using overly strong reducing agents or harsh reaction conditions can lead to the undesired reduction of both functional groups, a phenomenon referred to as over-reduction.

Q2: What constitutes "over-reduction" for this molecule?

Over-reduction in the context of this compound typically refers to the conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). In more extreme cases, it could also involve the complete reduction of the formyl group (-CHO) to a methyl group (-CH₃), though the former is the more common issue.

Q3: Which reducing agents are recommended for the selective reduction of the aldehyde group in this compound?

For the selective reduction of the aldehyde in the presence of a nitrile, milder reducing agents are necessary.[1] The following reagents are known for their chemoselectivity towards aldehydes:

  • Sodium Borohydride (NaBH₄): This is a relatively weak reducing agent that is often effective for reducing aldehydes and ketones without affecting less reactive functional groups like nitriles and esters.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is known for its mildness and is particularly useful for the selective reduction of aldehydes, even in the presence of ketones.[1]

  • Ammonia Borane (H₃NBH₃): This compound has been shown to chemoselectively reduce aldehydes and ketones to alcohols in the presence of various other functional groups, including nitriles.[3]

  • Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride: This is a highly selective reducing agent for aldehydes.[4]

Q4: Which reducing agents should be avoided to prevent over-reduction?

Stronger hydride-donating reagents will readily reduce both the aldehyde and the nitrile and should be avoided for this selective transformation. These include:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent that will reduce both aldehydes and nitriles.[2][5][6]

  • Diisobutylaluminium Hydride (DIBAL-H): While DIBAL-H can be used to reduce nitriles to aldehydes under controlled, low-temperature conditions, it will also readily reduce aldehydes to primary alcohols.[2][5][7][8][9] Its use in this case would likely lead to a mixture of products.

  • Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni): While conditions can sometimes be tuned, catalytic hydrogenation is generally effective at reducing both aldehydes and nitriles and is therefore not ideal for this selective reduction.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Both aldehyde and nitrile groups are reduced. The reducing agent is too strong.Switch to a milder reducing agent such as Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1][2]
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity.
Prolonged reaction time.Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.
Incomplete reduction of the aldehyde. The reducing agent is too weak or insufficient.Increase the molar equivalents of the mild reducing agent. A slight excess is often required.
Poor solubility of the substrate.Ensure the substrate is fully dissolved in a suitable solvent before adding the reducing agent.
Formation of multiple unidentified byproducts. Unstable reaction intermediates or side reactions.Consider protecting the aldehyde as an acetal before reducing the nitrile if the desired product is the amine. Subsequently, the protecting group can be removed.
Reaction workup is too harsh.Use a gentle aqueous workup to quench the reaction and isolate the product. Avoid strongly acidic or basic conditions if the product is sensitive.

Experimental Protocols

Selective Reduction of this compound to (2-(Hydroxymethyl)phenoxy)acetonitrile using Sodium Borohydride

This protocol provides a general guideline for the selective reduction of the aldehyde group.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Sodium Borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically within 1-2 hours), slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like dichloromethane or ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected outcomes with different reducing agents.

Reducing AgentTarget Functional GroupPotential for Over-reduction (Nitrile Reduction)Recommended Use
Sodium Borohydride (NaBH₄) AldehydeLowRecommended for selective aldehyde reduction.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) AldehydeVery LowHighly Recommended for selective aldehyde reduction.[1]
Ammonia Borane (H₃NBH₃) AldehydeLowRecommended as a chemoselective reducing agent.[3]
Lithium Aluminum Hydride (LiAlH₄) Aldehyde and NitrileHighNot Recommended for selective aldehyde reduction.[5][6]
Diisobutylaluminium Hydride (DIBAL-H) Aldehyde and NitrileHighNot Recommended for selective aldehyde reduction.[7][8]
Catalytic Hydrogenation (H₂/Catalyst) Aldehyde and NitrileHighNot Recommended for selective aldehyde reduction.[10]

Visualizations

Logical Workflow for Avoiding Over-reduction

G cluster_start Start: this compound cluster_decision Decision Point: Desired Product cluster_path1 Pathway 1: Selective Aldehyde Reduction cluster_path2 Pathway 2: Nitrile Reduction start This compound decision What is the desired product? start->decision reagent1 Mild Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) decision->reagent1 (2-(Hydroxymethyl)phenoxy)acetonitrile protect Protect Aldehyde (e.g., acetal formation) decision->protect (2-Formylphenoxy)ethylamine product1 (2-(Hydroxymethyl)phenoxy)acetonitrile reagent1->product1 reagent2 Strong Reducing Agent (e.g., LiAlH₄) protect->reagent2 deprotect Deprotect Aldehyde reagent2->deprotect product2 (2-Formylphenoxy)ethylamine deprotect->product2

Caption: Decision workflow for the selective reduction of this compound.

References

Challenges in the scale-up synthesis of (2-Formylphenoxy)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of (2-Formylphenoxy)acetonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted salicylaldehyde (2-hydroxybenzaldehyde) with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile, in the presence of a base.[1][2]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: On a larger scale, careful control of reaction temperature, stirring efficiency, and the rate of addition of reagents is crucial. Inadequate temperature control can lead to an increase in side reactions, while inefficient stirring can result in localized high concentrations of reagents, also promoting byproduct formation.

Q3: Which solvents and bases are recommended for this reaction?

A3: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can accelerate the rate of S(N)2 reactions.[3] Weaker bases like potassium carbonate (K(_2)CO(_3)) are often sufficient and can help minimize base-catalyzed side reactions. For less reactive starting materials, stronger bases like sodium hydride (NaH) may be necessary, but require strictly anhydrous conditions.[4]

Q4: What are the common impurities and byproducts I should expect?

A4: Common impurities include unreacted starting materials (salicylaldehyde and haloacetonitrile), C-alkylation products where the acetonitrile group attaches to the benzene ring instead of the phenolic oxygen, and products from the hydrolysis of the nitrile or haloacetonitrile if water is present in the reaction mixture.

Q5: How can I purify the final this compound product on a larger scale?

A5: Purification can typically be achieved through recrystallization from a suitable solvent system or by column chromatography. For larger quantities, a carefully executed aqueous workup to remove the base and salts, followed by distillation under reduced pressure, can also be an effective method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of salicylaldehyde.2. Low reactivity of the haloacetonitrile.3. Presence of water in the reaction.1. Use a stronger base (e.g., NaH) or increase the reaction temperature.2. Switch to a more reactive haloacetonitrile (e.g., bromoacetonitrile or iodoacetonitrile).3. Ensure all reagents and solvents are anhydrous.
Formation of Significant Byproducts 1. C-alkylation: The reaction may be favoring alkylation on the aromatic ring.2. Hydrolysis: Presence of water leading to the formation of (2-formylphenoxy)acetic acid or other hydrolysis products.1. Use a less polar solvent or a bulkier base to sterically hinder C-alkylation.2. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Product co-eluting with starting materials or byproducts during chromatography.2. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography to improve separation.2. Attempt to form a solid derivative (e.g., an oxime or hydrazone from the aldehyde) for easier purification, followed by regeneration of the aldehyde.
Reaction Stalls Before Completion 1. Deactivation of the base.2. Insufficient reaction time or temperature.1. Add fresh base to the reaction mixture.2. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or HPLC.

Comparative Data of Synthetic Approaches

The following table presents a comparison of different approaches for the synthesis of this compound. The data is representative of typical outcomes for Williamson ether synthesis under varying conditions.

Parameter Method A: K(_2)CO(_3) in Acetonitrile Method B: NaH in DMF Method C: Phase-Transfer Catalysis
Starting Materials Salicylaldehyde, ChloroacetonitrileSalicylaldehyde, ChloroacetonitrileSalicylaldehyde, Chloroacetonitrile
Key Reagents K(_2)CO(_3)Sodium Hydride (NaH)Tetrabutylammonium bromide (TBAB), NaOH
Solvent AcetonitrileN,N-Dimethylformamide (DMF)Biphasic (Toluene/Water)
Reaction Temperature Reflux (approx. 82°C)0°C to Room Temperature50-60°C
Typical Reaction Time 12-24 hours4-8 hours6-12 hours
Reported Yield 75-85%80-95%85-95%
Key Considerations Milder conditions, but longer reaction times.Requires strictly anhydrous conditions.Good for scale-up, avoids harsh bases like NaH.

Experimental Protocols

Method A: Synthesis of this compound using Potassium Carbonate in Acetonitrile
  • Reagents and Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes.

    • Add chloroacetonitrile (1.2 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the salts with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1. Reagent Mixing (Salicylaldehyde, Base, Solvent) B 2. Addition of Chloroacetonitrile A->B C 3. Reaction at Elevated Temperature (Monitoring by TLC/HPLC) B->C D 4. Cooling and Filtration C->D Reaction Complete E 5. Solvent Removal D->E F 6. Aqueous Extraction E->F G 7. Drying and Concentration F->G H 8. Recrystallization or Column Chromatography G->H Crude Product I 9. Characterization (NMR, IR, MS) H->I J J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Reactivity Is the haloacetonitrile reactive enough? Check_Base->Check_Reactivity Yes Sol_Base Use a stronger base (e.g., NaH) Check_Base->Sol_Base No Check_Conditions Are reaction conditions optimal? Check_Reactivity->Check_Conditions Yes Sol_Reactivity Use bromo- or iodoacetonitrile Check_Reactivity->Sol_Reactivity No Check_Purity Are reagents and solvents pure and anhydrous? Check_Conditions->Check_Purity Yes Sol_Conditions Increase temperature or reaction time Check_Conditions->Sol_Conditions No Sol_Purity Use anhydrous reagents and solvents Check_Purity->Sol_Purity No

Caption: Troubleshooting decision tree for low-yield reactions.

References

Byproduct identification in reactions involving (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Formylphenoxy)acetonitrile. The information is designed to help identify potential byproducts and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • The Aldehyde (Formyl) Group: This is the most reactive site, susceptible to nucleophilic attack, oxidation, and reduction.

  • The Nitrile Group: Can undergo hydrolysis under acidic or basic conditions.

  • The Alpha-Carbon to the Nitrile: The hydrogen atoms on this carbon are acidic and can be deprotonated to form a nucleophile.

Q2: I am seeing an unexpected peak in my NMR that corresponds to a carboxylic acid. What could be the cause?

A2: The formation of a carboxylic acid is a common byproduct issue. There are two likely pathways for its formation:

  • Oxidation of the Aldehyde: The formyl group is easily oxidized to a carboxylic acid, (2-carboxyphenoxy)acetonitrile. This can occur if the reaction is exposed to air (aerial oxidation) for extended periods or if oxidizing agents are present.

  • Hydrolysis of the Nitrile: Under aqueous acidic or basic workup conditions, the nitrile group can hydrolyze to a carboxylic acid, forming (2-Formylphenoxy)acetic acid.

Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What can I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure you are using the correct stoichiometry of your reagents. For reactions involving deprotonation, a slight excess of the base may be required.

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Conversely, some reactions may require cooling to prevent side reactions.

  • Catalyst Activity: If you are using a catalyst, ensure it is fresh and active.

  • Solvent Purity: The presence of water or other impurities in your solvent can quench reagents, especially in anhydrous reactions.

Q4: I am attempting a reaction under basic conditions and am getting a complex mixture of products. What could be happening?

A4: Strong basic conditions can lead to several side reactions:

  • Cannizzaro Reaction: In the presence of a strong base and in the absence of α-hydrogens on the aldehyde, this compound can undergo a disproportionation reaction where one molecule is reduced to an alcohol, (2-(hydroxymethyl)phenoxy)acetonitrile, and another is oxidized to a carboxylic acid, (2-carboxyphenoxy)acetonitrile.

  • Aldol-type Condensations: If other enolizable carbonyl compounds are present, cross-aldol condensations can occur.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Alcohol Byproduct
  • Symptom: Characterization (e.g., NMR, MS) indicates the presence of (2-(hydroxymethyl)phenoxy)acetonitrile.

  • Possible Cause:

    • Cannizzaro Reaction: If the reaction is run under strongly basic conditions.

    • Unintended Reduction: If a reducing agent is inadvertently introduced or formed in situ.

  • Troubleshooting Steps:

    • Reduce Basicity: If possible, use a milder base or reduce the concentration of the strong base.

    • Control Temperature: Run the reaction at a lower temperature to minimize the rate of the Cannizzaro reaction.

    • Check Reagents: Ensure that no reducing agents are contaminating your starting materials or solvents.

Issue 2: Formation of a Coumarin-type Byproduct
  • Symptom: In reactions designed to modify the nitrile group, you observe the formation of a coumarin derivative, such as coumarin-3-carbonitrile.

  • Possible Cause: Intramolecular cyclization can occur, especially under conditions that promote condensation reactions (e.g., presence of a base and an active methylene compound).

  • Troubleshooting Steps:

    • Protect the Aldehyde: If the desired reaction does not involve the aldehyde, consider protecting it as an acetal before proceeding.

    • Modify Reaction Conditions: Avoid conditions that favor Knoevenagel-type condensations if this is not the desired outcome.

Issue 3: Cleavage of the Ether Linkage
  • Symptom: Detection of salicylaldehyde or its derivatives.

  • Possible Cause: The phenoxy-acetic acid ether linkage can be cleaved under harsh acidic conditions.

  • Troubleshooting Steps:

    • Avoid Strong Acids: Use non-acidic or mildly acidic conditions for your reaction and workup.

    • Lower Temperature: If acidic conditions are necessary, perform the reaction at a lower temperature to minimize ether cleavage.

Byproduct Identification Data

The following table summarizes potential byproducts, their molecular weights, and typical analytical signatures.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Formation PathwayKey Analytical Signatures (¹H NMR)
(2-Carboxyphenoxy)acetonitrileC₉H₇NO₃177.16Oxidation of AldehydeDisappearance of aldehyde proton (~10 ppm), appearance of carboxylic acid proton (>10 ppm, broad)
(2-Formylphenoxy)acetic acidC₉H₈O₄180.16Hydrolysis of NitrileDisappearance of methylene protons adjacent to nitrile, appearance of methylene protons adjacent to carboxylic acid
(2-(Hydroxymethyl)phenoxy)acetonitrileC₉H₉NO₂163.17Reduction of Aldehyde / CannizzaroDisappearance of aldehyde proton (~10 ppm), appearance of benzylic CH₂ protons (~4.5 ppm) and hydroxyl proton (variable)
SalicylaldehydeC₇H₆O₂122.12Ether CleavageSignals corresponding to the cleaved aromatic ring and aldehyde

Experimental Protocols

Example Protocol: Knoevenagel Condensation for the Synthesis of 2-((2-Formylphenoxy)methyl)acrylonitrile

This protocol describes a potential reaction and is for illustrative purposes.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Pathways cluster_aldehyde Aldehyde Reactions cluster_nitrile Nitrile Reactions cluster_ether Ether Reactions main This compound oxidation (2-Carboxyphenoxy)acetonitrile (Oxidation Byproduct) main->oxidation [O] e.g., air reduction (2-(Hydroxymethyl)phenoxy)acetonitrile (Reduction/Cannizzaro Byproduct) main->reduction [H] or Strong Base (Cannizzaro) hydrolysis (2-Formylphenoxy)acetic acid (Hydrolysis Byproduct) main->hydrolysis H₃O⁺ / OH⁻ (workup) cleavage Salicylaldehyde (Ether Cleavage Byproduct) main->cleavage Strong Acid (harsh conditions)

Caption: Potential byproduct formation pathways from this compound.

Troubleshooting_Workflow start Unexpected Byproduct Detected q1 What is the nature of the byproduct? start->q1 is_acid Carboxylic Acid q1->is_acid Acidic is_alcohol Alcohol q1->is_alcohol Alcoholic is_cleaved Ether Cleavage Product q1->is_cleaved Phenolic check_oxidation Check for sources of oxidation (e.g., air exposure) is_acid->check_oxidation Oxidation of Aldehyde? check_hydrolysis Review workup conditions (strong acid/base) is_acid->check_hydrolysis Hydrolysis of Nitrile? check_cannizzaro Review base concentration and temperature is_alcohol->check_cannizzaro check_acid_cleavage Review reaction/workup acidity and temperature is_cleaved->check_acid_cleavage

Caption: A troubleshooting workflow for identifying the source of common byproducts.

Technical Support Center: Optimizing Base Selection for Condensations with (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing base selection for condensation reactions involving (2-Formylphenoxy)acetonitrile. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction type for the condensation of this compound with active methylene compounds?

The condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, is a Knoevenagel condensation. This reaction is a nucleophilic addition of the active hydrogen compound to the aldehyde group, followed by a dehydration reaction to form a new carbon-carbon double bond.[1] The initial product can then undergo an intramolecular cyclization to form a chromene derivative.

Q2: What are the most common products formed from this reaction?

The reaction of this compound with active methylene compounds typically yields 2H-chromene derivatives. For instance, reaction with malononitrile is expected to produce 2-imino-2H-chromene-3-carbonitrile, which may exist in equilibrium with its tautomer, 2-amino-3-cyano-4H-chromene.

Q3: Which factors are most critical in optimizing the base selection for this condensation?

The choice of base is crucial and depends on several factors:

  • Strength of the Base: The base must be strong enough to deprotonate the active methylene compound to form a carbanion, but not so strong as to cause self-condensation of the aldehyde or other side reactions.

  • Solubility: The solubility of the base in the chosen solvent can significantly impact the reaction rate and yield.

  • Steric Hindrance: The steric bulk of the base can influence the reaction pathway and selectivity.

  • Reaction Temperature: The optimal temperature is often dependent on the chosen base and solvent system.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in the condensation of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Steps
Incorrect Base Selection The chosen base may be too weak to efficiently deprotonate the active methylene compound or may not be suitable for the specific substrate. Consult the base selection data below and consider screening a range of bases from different classes (e.g., organic amines, inorganic carbonates, alkoxides).
Suboptimal Reaction Conditions The reaction temperature or time may not be optimal. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the temperature or extending the reaction time.
Poor Reagent Quality Ensure that this compound and the active methylene compound are pure. Impurities can inhibit the reaction or lead to side products. Solvents should be anhydrous if using moisture-sensitive bases like t-BuOK.
Presence of Water For reactions involving strong bases like potassium tert-butoxide, the presence of water can quench the base and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Formation of Multiple Products or Impurities

The formation of multiple products is a common issue in condensation reactions.

Potential Cause Troubleshooting Steps
Side Reactions The most common side reaction is the self-condensation of the aldehyde, particularly with strong bases.[2] Consider using a weaker base. Michael addition of the active methylene compound to the α,β-unsaturated product can also occur, especially with highly reactive methylene compounds and prolonged reaction times.[2]
Dimerization of the Product Under certain conditions, the initial chromene product can undergo dimerization.[3] Optimizing the reaction time and temperature can help to minimize this.
Decomposition of Starting Material or Product High temperatures or prolonged reaction times can lead to the decomposition of sensitive compounds. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed.

Data Presentation: Base Selection for Chromene Synthesis

The following table summarizes the effectiveness of various bases in the synthesis of chromene derivatives from salicylaldehydes and active methylene compounds, providing a good starting point for optimizing your reaction with this compound.

BaseActive Methylene CompoundSolventTemperature (°C)Yield (%)Reference
Potassium tert-butoxide (t-BuOK) PhenylacetonitrileDMF11083[4]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 2-Cyclohexen-1-oneWaterRoom Temp.High[5]
Sodium Carbonate (Na2CO3) MalononitrileWaterRoom Temp.90[6]
Piperidine MalononitrileEthanolRefluxNot specified[7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) NitroalkaneAqueous MediaRoom Temp.75-85[8]
Pyridine-2-carboxylic acid (P2CA) MalononitrileWater-EtOH (1:1)Refluxup to 98[1][9]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using Potassium tert-Butoxide [4]

This protocol is adapted from the synthesis of 3-phenyl-2H-chromen-2-one from salicylaldehyde and phenylacetonitrile and can be used as a starting point for the reaction of this compound.

  • To a solution of this compound (1 mmol) and the active methylene compound (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add potassium tert-butoxide (t-BuOK) (2 mmol) in one portion.

  • Stir the reaction mixture at 110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Knoevenagel Condensation using an Organic Base (DABCO) [5]

This protocol is based on the synthesis of chromene derivatives from salicylaldehyde and can be adapted for this compound.

  • In a round-bottom flask, dissolve this compound (5 mmol) and the active methylene compound (10 mmol) in water.

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, active methylene compound, and solvent base_add Add selected base reagents->base_add 1. stir Stir at appropriate temperature base_add->stir 2. monitor Monitor progress by TLC stir->monitor 3. quench Quench reaction monitor->quench 4. extract Extract product quench->extract 5. purify Purify by chromatography or recrystallization extract->purify 6.

Caption: General experimental workflow for the Knoevenagel condensation.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Cyclization active_methylene Active Methylene Compound (e.g., Malononitrile) carbanion Carbanion (Nucleophile) active_methylene->carbanion + Base base Base base->active_methylene aldehyde This compound (Electrophile) carbanion->aldehyde Nucleophilic attack intermediate1 Aldol Addition Intermediate aldehyde->intermediate1 knoevenagel_product Knoevenagel Product intermediate1->knoevenagel_product - H2O chromene Chromene Derivative knoevenagel_product->chromene Intramolecular Cyclization

Caption: Plausible reaction mechanism for chromene synthesis.

Troubleshooting_Logic start Low Yield or Side Products check_base Is the base appropriate? start->check_base check_conditions Are reaction conditions (temp, time) optimal? start->check_conditions check_reagents Are reagents and solvents pure/anhydrous? start->check_reagents change_base Screen different bases (e.g., weaker/stronger, different class) check_base->change_base No optimize_cond Systematically vary temperature and time check_conditions->optimize_cond No purify_reagents Purify starting materials and use anhydrous solvents check_reagents->purify_reagents No success Improved Yield change_base->success optimize_cond->success purify_reagents->success

Caption: Troubleshooting workflow for optimizing reaction outcomes.

References

Technical Support Center: Refinement of Work-up Procedures for (2-Formylphenoxy)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Formylphenoxy)acetonitrile, focusing on its use in the synthesis of 2-acylbenzofurans via palladium-catalyzed reactions with arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the reaction between this compound and arylboronic acids?

A1: This reaction is a palladium-catalyzed cascade process used for the synthesis of 2-aroylbenzofurans.[1] This method offers a direct route to construct the benzofuran skeleton with a variety of functional groups tolerated.[1]

Q2: What are the typical reagents and conditions for this reaction?

A2: The reaction is typically carried out using a palladium(II) acetate catalyst with 2,2′-bipyridine (bpy) as a ligand. Toluene is a common solvent, and the reaction is generally heated to 90 °C.[2][3]

Q3: What are the potential side products in this reaction?

A3: Potential side products can include homocoupling of the arylboronic acid, decomposition of the starting materials, and incompletely cyclized intermediates. Careful control of reaction conditions is crucial to minimize these.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the this compound starting material and the appearance of the 2-aroylbenzofuran product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium(II) acetate is of high quality and has been stored properly. Consider using a freshly opened bottle or a different batch.
Ligand Degradation 2,2′-Bipyridine can degrade over time. Use a fresh source of the ligand.
Poor Quality Reagents Verify the purity of this compound and the arylboronic acid. Impurities can inhibit the catalyst.
Insufficient Heating Ensure the reaction mixture reaches and maintains the target temperature of 90 °C. Use an oil bath with a temperature controller for accurate heating.
Presence of Oxygen De-gas the solvent and reaction vessel thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents. Oxygen can deactivate the palladium catalyst.
Issue 2: Formation of Significant Amounts of Side Products
Possible Cause Troubleshooting Step
Homocoupling of Arylboronic Acid This can occur if the catalytic cycle is slow. Ensure efficient stirring and proper temperature control. The ratio of reagents may also be optimized.
Decomposition of Starting Material High temperatures for prolonged periods can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Cyclization This may indicate that the reaction has not gone to completion. Extend the reaction time and monitor by TLC or HPLC.
Issue 3: Difficulties in Product Isolation and Purification
Possible Cause Troubleshooting Step
Emulsion Formation During Aqueous Work-up If using a biphasic work-up, emulsions can form. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can be effective.
Product is a Persistent Oil If the product does not crystallize, purification by column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is a good starting point.
Contamination with Palladium Residues After column chromatography, residual palladium can sometimes be present. This can often be removed by treating the product solution with activated carbon or by filtering through a short plug of silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 2-Aroylbenzofurans

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Benzoylbenzofuran94
24-Methylphenylboronic acid2-(4-Methylbenzoyl)benzofuran91
34-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzofuran88
44-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzofuran85
53-Methoxyphenylboronic acid2-(3-Methoxybenzoyl)benzofuran82
62-Methylphenylboronic acid2-(2-Methylbenzoyl)benzofuran75

Data is representative and based on reported literature.[2][3] Actual yields may vary depending on experimental conditions.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Synthesis of 2-Aroylbenzofurans

To a dried reaction tube equipped with a magnetic stir bar is added this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 2,2′-bipyridine (0.06 mmol, 6 mol%). The tube is sealed with a septum and purged with argon for 10 minutes. Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is stirred at 90 °C in a preheated oil bath. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

Standard Work-up and Purification Procedure
  • The reaction mixture is diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-aroylbenzofuran.

Visualizations

experimental_workflow reagents 1. Reagent Addition This compound Arylboronic Acid Pd(OAc)2, bpy reaction 2. Reaction Toluene, 90 °C Under Argon reagents->reaction Heat workup 3. Aqueous Work-up EtOAc, Water, Brine reaction->workup Cool purification 4. Purification Column Chromatography workup->purification Dry & Concentrate product Pure 2-Aroylbenzofuran purification->product

Caption: Experimental workflow for the synthesis of 2-aroylbenzofurans.

troubleshooting_logic start Low/No Yield check_catalyst Is the Pd catalyst active? start->check_catalyst check_reagents Are reagents pure? start->check_reagents check_conditions Are reaction conditions correct? (Temp, Atmosphere) start->check_conditions solution_catalyst Use fresh catalyst/ligand check_catalyst->solution_catalyst No solution_reagents Purify starting materials check_reagents->solution_reagents No solution_conditions Optimize temperature Ensure inert atmosphere check_conditions->solution_conditions No

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Intramolecular Cyclization of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of (2-Formylphenoxy)acetonitrile is a critical step in the synthesis of 3-aminobenzofuran, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalytic strategies, including base-catalyzed, acid-catalyzed, and transition metal-mediated approaches, supported by experimental data from related syntheses to inform catalyst selection for this key reaction.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of different classes of catalysts in reactions analogous to the cyclization of this compound, providing a clear comparison of their respective yields and reaction conditions.

Catalyst TypeCatalyst ExampleSubstrateProductYield (%)Reaction ConditionsReference
Base-Catalyzed Cesium Carbonate (Cs₂CO₃)2-(Phenylethynyl)phenol2-Phenylbenzofuran98Acetonitrile, 60°C, 2h[1]
Potassium tert-butoxide (t-BuOK)2-Hydroxybenzonitrile derivative2-(Pyridin-4-yl)-3-aminobenzofuran73DMF, 80°C, 5h[2]
4-Dimethylaminopyridine (DMAP)ortho-Hydroxy α-aminosulfone and 2-bromo-1,3-indandioneAminobenzofuran spiroindanone>95Not specified[3]
Acid-Catalyzed Acetic AcidBenzoquinones and another reactantBenzofuran derivativeNot specifiedToluene[4]
Trifluoroacetic AcidSubstituted alkyne and methoxy-substituted hydroxy-benzoic acidBenzofuran derivativeNot specifiedNot specified[4]
Transition Metal-Catalyzed Iron catalyst (Visible-light-driven)2-Carboxymethoxybenzaldehyde and aryl amines3-Amino-2,3-dihydrobenzofuran derivativeGood to ExcellentMild conditions[5]
Copper(I) Iodide (CuI)Not specified3-AminobenzofuranNot specifiedDeep eutectic solvent[3]
Palladium/Copper (Pd(PPh₃)₂Cl₂/CuI)Iodophenols and terminal alkynesBenzofuran derivativeNot specifiedTriethylamine[4]

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below. These protocols are based on analogous reactions and can be adapted for the cyclization of this compound.

Base-Catalyzed Cyclization (Thorpe-Ziegler Type)

This protocol is adapted from the synthesis of 2-substituted benzofurans.[1]

Catalyst: Cesium Carbonate (Cs₂CO₃)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) in a sealed tube, add cesium carbonate (1.5 mmol).

  • Stir the reaction mixture vigorously at 60°C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 3-aminobenzofuran.

Acid-Catalyzed Cyclization (Aldol Condensation Type)

This protocol is a general representation based on acid-catalyzed benzofuran syntheses.[4]

Catalyst: Acetic Acid

Procedure:

  • Dissolve this compound (1.0 mmol) in toluene (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol).

  • Reflux the reaction mixture with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 3-aminobenzofuran.

Transition Metal-Catalyzed Cyclization

This protocol is based on a copper-catalyzed synthesis of 3-aminobenzofurans.[3]

Catalyst: Copper(I) Iodide (CuI)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), Copper(I) Iodide (0.1 mmol), and a suitable deep eutectic solvent.

  • Heat the mixture at the optimized temperature (e.g., 80-120°C) under an inert atmosphere.

  • Stir the reaction until completion, as indicated by TLC analysis.

  • Upon cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the crude product via column chromatography to obtain 3-aminobenzofuran.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative study of catalysts for the intramolecular cyclization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start: this compound catalyst_prep Catalyst Selection (Base, Acid, Metal) start->catalyst_prep Choose reaction Intramolecular Cyclization catalyst_prep->reaction Add monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring Sample workup Workup & Purification (Extraction, Chromatography) monitoring->workup analysis Product Characterization (NMR, MS) workup->analysis end end analysis->end Final Product: 3-Aminobenzofuran

Caption: General experimental workflow for catalyst screening in the cyclization of this compound.

References

A Comparative Guide to Coumarin Synthesis: (2-Formylphenoxy)acetonitrile vs. Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficiency of two key precursors in the synthesis of coumarin, a valuable scaffold in medicinal chemistry: (2-Formylphenoxy)acetonitrile and the traditional starting material, salicylaldehyde. While salicylaldehyde-based syntheses are well-documented, this guide also explores the potential of this compound as a precursor for a more direct intramolecular approach.

Performance Comparison: Intermolecular vs. Intramolecular Pathways

The synthesis of coumarins from salicylaldehyde typically proceeds via intermolecular condensation reactions, most notably the Knoevenagel condensation, with a variety of active methylene compounds.[1][2] These methods are well-established and offer high yields under optimized conditions. In contrast, this compound presents an opportunity for a more streamlined intramolecular cyclization to form the coumarin ring system, specifically yielding 3-cyanocoumarin.

The efficiency of salicylaldehyde-based syntheses is highly dependent on the chosen active methylene compound, catalyst, and reaction conditions. Yields can range from moderate to excellent, as detailed in the data summary below.

Data Presentation: Synthesis of Coumarins from Salicylaldehyde

The following table summarizes quantitative data for various methods of coumarin synthesis starting from salicylaldehyde.

Active Methylene CompoundCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
Ethyl AcetoacetatePiperidineEthanolReflux, 2h~96%[1]
Diethyl MalonatePiperidine & Acetic AcidEthanol or WaterReflux or UltrasonicHigh Yields[2]
MalononitrileIodineDMFHeating or Microwave80-95%[2]
Ethyl 2-CyanoacetateIron(III) ChlorideEthanolNot specifiedHigher than Malononitrile[2]
PhenylacetonitriletBuOKDMF110 °C, 16hGood to Excellent

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Salicylaldehyde and Ethyl Acetoacetate

This protocol describes the synthesis of 3-acetylcoumarin.

Materials:

  • Salicylaldehyde

  • Ethyl acetoacetate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in 25 mL of ethanol.

  • Add a catalytic amount of piperidine (10 mol%) to the solution.

  • The reaction mixture is refluxed for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is isolated by filtration, washed with cold ethanol, and dried to yield 3-acetylcoumarin.[1]

Protocol 2: Synthesis of 3-Cyanocoumarins using Salicylaldehyde and Malononitrile

This protocol describes a method for producing 3-cyanocoumarins.

Materials:

  • 2-Hydroxybenzaldehydes (Salicylaldehydes)

  • Malononitrile

  • Iodine (catalyst)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the 2-hydroxybenzaldehyde (1 mmol), malononitrile (1.2 mmol), and a catalytic amount of iodine is taken in DMF.

  • The reaction mixture can be heated conventionally or subjected to microwave irradiation.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure 3-cyanocoumarin.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the established intermolecular route from salicylaldehyde and the proposed intramolecular route from this compound.

G cluster_0 Intermolecular Synthesis from Salicylaldehyde cluster_1 Proposed Intramolecular Synthesis Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel Adduct (Intermediate) Salicylaldehyde->Intermediate Condensation ActiveMethylene + Active Methylene Compound ActiveMethylene->Intermediate Coumarin Coumarin Derivative Intermediate->Coumarin Intramolecular Cyclization Formylphenoxy This compound Cyanocoumarin 3-Cyanocoumarin Formylphenoxy->Cyanocoumarin Intramolecular Knoevenagel Condensation

Caption: Comparative synthetic routes to coumarin derivatives.

Conclusion

Salicylaldehyde remains a versatile and efficient precursor for a wide range of coumarin derivatives through well-established intermolecular condensation reactions. The choice of the active methylene compound and catalyst allows for significant diversity in the final product. While this compound offers a potentially more direct intramolecular route to 3-cyanocoumarin, the lack of direct experimental evidence necessitates further research to validate its efficiency compared to the traditional methods. The development of a high-yielding synthesis for this compound would be a critical factor in its viability as a routine precursor in coumarin synthesis. Researchers are encouraged to explore this intramolecular approach to potentially develop more streamlined and efficient syntheses of specific coumarin analogues.

References

A Comparative Guide to Benzofuran Synthesis: (2-Formylphenoxy)acetonitrile vs. α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the benzofuran scaffold, a core component of many pharmaceuticals, is of paramount importance. This guide provides an in-depth comparison of two key synthetic precursors: (2-Formylphenoxy)acetonitrile and α-haloketones, offering a detailed analysis of their respective advantages, supported by experimental data and protocols.

The choice of starting material in organic synthesis is a critical decision that influences reaction efficiency, substrate scope, and overall cost-effectiveness. In the realm of benzofuran synthesis, both this compound and α-haloketones have emerged as valuable building blocks. This guide will objectively compare these two alternatives to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthesis of Benzofurans from this compound

This compound has proven to be a versatile precursor for the synthesis of specific benzofuran derivatives, particularly 2-aroylbenzo[b]furans. A notable method involves a nickel-catalyzed domino reaction with arylboronic acids. This approach offers an efficient and direct route to this important class of compounds.

Experimental Protocol: Nickel-Catalyzed Domino Reaction

The following protocol is a general procedure for the synthesis of 2-aroylbenzo[b]furans from α-(2-formylaryloxy)acetonitriles and arylboronic acids[1][2]:

  • To a stirred solution of the 2-substituted aryloxy acetonitrile (1 equivalent) and Ni(acac)₂ (10 mol%) in hexafluoroisopropyl alcohol (HFIP), add the arylboronic acid (1.2 equivalents).

  • Heat the reaction mixture at 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Performance Data

The nickel-catalyzed domino reaction demonstrates high efficiency and a broad substrate scope, as summarized in the table below.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Benzoylbenzo[b]furan93
24-Methylphenylboronic acid2-(4-Methylbenzoyl)benzo[b]furan91
34-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzo[b]furan88
44-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzo[b]furan85
54-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)benzoyl)benzo[b]furan82

Table 1: Representative yields for the synthesis of 2-aroylbenzo[b]furans using this compound.

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product acetonitrile This compound process Domino Reaction acetonitrile->process boronic_acid Arylboronic Acid boronic_acid->process catalyst Ni(acac)₂ catalyst->process conditions HFIP, 80 °C conditions->process product 2-Aroylbenzo[b]furan process->product

A simplified workflow for the Ni-catalyzed synthesis of 2-aroylbenzo[b]furans.

Synthesis of Benzofurans from α-Haloketones

The use of α-haloketones, particularly in reactions with phenols, represents a classical and highly versatile strategy for the synthesis of a wide range of benzofuran derivatives. This method typically proceeds via an initial O-alkylation of the phenol followed by an intramolecular cyclization. A one-step procedure promoted by titanium tetrachloride (TiCl₄) has been developed to streamline this process, offering high regioselectivity and yields.[3][4][5]

Experimental Protocol: TiCl₄-Promoted One-Step Synthesis

The following is a general experimental procedure for the direct synthesis of benzofurans from phenols and α-haloketones[4]:

  • To a two-necked flask under a nitrogen atmosphere, add freshly distilled 2,2,2-trifluoroethanol, the phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol).

  • Heat the mixture to reflux.

  • Add a solution of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol dropwise to the refluxing mixture.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Filter the mixture and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers with anhydrous sodium sulphate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance Data

This one-step method provides moderate to excellent yields for a variety of substituted benzofurans.

EntryPhenolα-HaloketoneProductYield (%)
1Phenol2-Chloro-2-methylpropanal2-Methylbenzo[b]furan85
24-Methoxyphenol2-Bromocyclohexanone7-Methoxy-1,2,3,4-tetrahydrodibenzofuran92
3Naphthol2-Chloroacetophenone2-Phenylnaphtho[2,1-b]furan88
4Phenol3-Bromobutan-2-one2,3-Dimethylbenzo[b]furan78
54-Chlorophenol2-Chloro-2-methylpropanal5-Chloro-2-methylbenzo[b]furan82

Table 2: Representative yields for the TiCl₄-promoted synthesis of benzofurans from phenols and α-haloketones.

Reaction Mechanism

G cluster_reactants Reactants cluster_promoter Promoter cluster_product Product phenol Phenol step1 O-Alkylation phenol->step1 haloketone α-Haloketone haloketone->step1 promoter TiCl₄ promoter->step1 step2 Intramolecular Cyclization/Dehydration promoter->step2 intermediate intermediate step1->intermediate α-Phenoxy ketone intermediate intermediate->step2 product Benzofuran step2->product

Mechanism of TiCl₄-promoted benzofuran synthesis from phenols and α-haloketones.

Head-to-Head Comparison

FeatureThis compoundα-Haloketones
Product Scope Primarily 2-aroylbenzo[b]furansWide variety of 2- and 3-substituted and fused benzofurans
Reaction Type Nickel-catalyzed domino reactionO-alkylation followed by intramolecular cyclization
Key Reagents Arylboronic acids, Ni(acac)₂Phenols, TiCl₄ (promoter) or a base
Typical Yields Very good to excellent (82-93%) for 2-aroyl derivatives[1][2]Moderate to excellent (78-92%)[4]
Reaction Conditions Relatively mild (80 °C)Can range from room temperature to reflux, depending on the specific protocol
Advantages - High yields for specific products- Efficient domino process- Broad substrate scope- Readily available starting materials- Well-established and versatile methodology
Disadvantages - Limited to the synthesis of 2-aroyl derivatives in the cited example- Requires a transition metal catalyst- α-Haloketones can be lachrymatory and toxic- Potential for side reactions and by-product formation

Concluding Remarks

The choice between this compound and α-haloketones for benzofuran synthesis is highly dependent on the target molecule.

For researchers focused on the synthesis of 2-aroylbenzo[b]furans , the nickel-catalyzed domino reaction of This compound with arylboronic acids offers a highly efficient and high-yielding route. This method is characterized by its operational simplicity and excellent functional group tolerance.

Conversely, for the synthesis of a broader and more diverse range of benzofuran derivatives , the use of α-haloketones in conjunction with phenols remains a superior and more versatile strategy. The one-step TiCl₄-promoted method provides a convenient and effective means to access various substituted benzofurans. While the handling of potentially hazardous α-haloketones requires appropriate safety precautions, the versatility of this method makes it a cornerstone in the synthesis of the benzofuran scaffold.

Ultimately, the decision rests on the specific synthetic goals of the research program. This guide provides the necessary data and protocols to make an informed choice between these two valuable synthetic precursors.

References

A Mechanistic Deep Dive: Unraveling the Reactions of (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthetic Potential of (2-Formylphenoxy)acetonitrile.

This compound, a versatile bifunctional molecule, holds significant promise as a building block in the synthesis of a variety of heterocyclic compounds. Its unique ortho-disubstituted aromatic structure, featuring both an electrophilic aldehyde and a nucleophilic active methylene group, paves the way for a range of intramolecular cyclization reactions. This guide provides a mechanistic investigation into the key reactions of this compound, offering a comparative analysis of potential reaction pathways and providing supporting experimental data from analogous systems to inform synthetic strategies.

Intramolecular Reactions: A Gateway to Heterocycles

The proximate positioning of the formyl and cyanomethyl ether moieties in this compound facilitates intramolecular reactions, leading to the formation of valuable heterocyclic scaffolds, primarily chromene derivatives. Two principal mechanistic pathways are proposed for the cyclization of this substrate: the Intramolecular Knoevenagel Condensation and a plausible Thorpe-Ziegler type cyclization.

Intramolecular Knoevenagel Condensation

The most probable reaction pathway for this compound under basic conditions is an intramolecular Knoevenagel condensation. This reaction proceeds via the formation of a carbanion at the carbon alpha to the nitrile group, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ortho-formyl group. Subsequent dehydration leads to the formation of a stable heterocyclic product.

Reaction Mechanism:

Caption: Proposed mechanism for the intramolecular Knoevenagel condensation of this compound.

This pathway is analogous to the well-established synthesis of chromene derivatives from salicylaldehydes and active methylene compounds.[1][2] The reaction is typically catalyzed by a weak base to facilitate the initial deprotonation without promoting self-condensation of the aldehyde.

Thorpe-Ziegler Type Cyclization

An alternative, though less commonly reported in this specific context, is an intramolecular Thorpe-Ziegler type reaction. This reaction involves the base-catalyzed intramolecular addition of the α-cyano carbanion to the nitrile group of another molecule, or in this case, a plausible intramolecular attack on the formyl group followed by rearrangement. However, the direct intramolecular attack of the carbanion on the nitrile of another molecule of this compound is less likely due to the high reactivity of the aldehyde. A more plausible variation would involve an initial intermolecular condensation followed by an intramolecular cyclization.

Reaction Mechanism (Hypothetical):

Caption: Hypothetical Thorpe-Ziegler type pathway involving dimerization.

While the Thorpe-Ziegler reaction is a powerful tool for forming cyclic ketones from dinitriles, its direct application to this compound is less certain and would likely lead to more complex products.[1][3]

Performance Comparison with Alternative Synthetic Routes

The intramolecular cyclization of this compound offers a direct and atom-economical route to chromene-3-carbonitrile. Alternative multi-component reactions for the synthesis of similar chromene derivatives often involve the condensation of a salicylaldehyde derivative, an active methylene compound (like malononitrile), and sometimes another component, in the presence of a catalyst.

Table 1: Comparison of Synthetic Methods for Chromene-3-carbonitrile Derivatives

MethodReactantsCatalystSolventConditionsYield (%)Reference
Intramolecular Knoevenagel (Proposed) This compoundWeak Base (e.g., Piperidine)EthanolRefluxHigh (expected)-
One-Pot, Three-Component Reaction Salicylaldehyde, Malononitrile, DimedonePyridine-2-carboxylic acidWater-EthanolRefluxup to 98[4][5]
Microwave-Assisted Synthesis Benzaldehyde, MalononitrilePorous Calcium HydroxyapatiteSolvent-free1250 W, 2 min95[6]
Ultrasound-Assisted Synthesis Aromatic Aldehydes, Malononitrile, DimedoneOrange ExtractSolvent-freeUltrasoundHigh[7]

The data from analogous reactions suggest that the intramolecular Knoevenagel condensation of this compound is expected to be a high-yielding process. Greener alternatives, such as microwave and ultrasound-assisted syntheses, have shown excellent efficiency in related transformations and could be readily adapted.[6]

Experimental Protocols for Analogous Reactions

General Procedure for the Synthesis of 2-Amino-4H-chromene-3-carbonitriles[8]

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Resorcinol (or other active methylene compound) (1 mmol)

  • Sodium Carbonate (0.1 equivalent)

  • Water (10 mL)

Procedure:

  • To a mixture of the substituted salicylaldehyde, malononitrile, and resorcinol in 5 mL of water, add a solution of sodium carbonate in 5 mL of water.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • The solid product that separates is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/toluene).

This protocol can be adapted for the intramolecular cyclization of this compound by omitting the additional active methylene compound and salicylaldehyde, and using a suitable base and solvent system.

Logical Workflow for Mechanistic Investigation

The investigation of the reaction mechanism of this compound would typically follow a structured workflow.

G start Start: this compound reaction_conditions Reaction with Base (e.g., Piperidine, Et3N, Na2CO3) start->reaction_conditions product_isolation Product Isolation and Characterization (NMR, IR, MS) reaction_conditions->product_isolation mechanistic_studies Mechanistic Studies product_isolation->mechanistic_studies intermediate_trapping Intermediate Trapping Experiments mechanistic_studies->intermediate_trapping kinetic_studies Kinetic Studies mechanistic_studies->kinetic_studies computational_modeling Computational Modeling (DFT) mechanistic_studies->computational_modeling conclusion Elucidation of Reaction Pathway intermediate_trapping->conclusion kinetic_studies->conclusion computational_modeling->conclusion

Caption: Experimental workflow for the mechanistic investigation of this compound reactions.

Conclusion

The unique molecular architecture of this compound positions it as a highly promising precursor for the efficient synthesis of chromene-based heterocycles. The intramolecular Knoevenagel condensation is the most probable and synthetically valuable reaction pathway, offering a direct route to 2H-chromene-3-carbonitrile. By drawing comparisons with well-established reactions of salicylaldehydes, researchers can confidently design and optimize synthetic protocols for this versatile building block. The exploration of greener synthetic methodologies, such as microwave and ultrasound irradiation, is also a promising avenue for future investigations, potentially leading to more sustainable and efficient processes for the synthesis of these valuable heterocyclic compounds.

References

A Comparative Guide to Isotopic Labeling Strategies for (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and metabolic research, isotopic labeling stands as a cornerstone technique for elucidating reaction mechanisms, tracking metabolic fates, and quantifying analytes with high precision. While direct isotopic labeling studies on (2-Formylphenoxy)acetonitrile are not extensively documented in publicly available literature, its chemical structure, featuring a formyl group, a phenoxy ring, and a nitrile moiety, offers multiple avenues for the introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

This guide provides a comparative overview of hypothetical isotopic labeling strategies for this compound, juxtaposed with established alternative methods for similar molecular scaffolds. The experimental protocols and performance data presented herein are based on well-documented procedures for analogous functional groups, offering a predictive framework for researchers aiming to synthesize labeled versions of this and similar molecules.

Comparative Analysis of Isotopic Labeling Methods

The choice of an isotopic labeling strategy is dictated by the research question, the desired position of the label, the required level of isotopic enrichment, and the available synthetic precursors. Below, we compare three hypothetical labeling approaches for this compound with alternative labeling techniques.

Table 1: Comparison of Deuterium Labeling Strategies for the Formyl Group
Method This compound Strategy (Hypothetical) Alternative Method (Benzaldehyde Labeling) Isotopic Source Typical Isotopic Enrichment (%) Key Advantages Limitations
Direct H/D Exchange Synergistic photoredox and thiol catalysisIridium-catalyzed direct C-H activationD₂O90-98%[1]High efficiency, mild conditions, broad substrate scope[1]Requires specific catalysts, potential for side reactions.
Reductive Deuteration Not directly applicableReduction of a corresponding ester with LiAlD₄ followed by oxidationLiAlD₄>95%High isotopic incorporation.Multi-step process, use of harsh reagents.
Table 2: Comparison of ¹³C Labeling Strategies for the Nitrile Group
Method This compound Strategy (Hypothetical) Alternative Method (Aryl Nitrile Labeling) Isotopic Source Typical Isotopic Enrichment (%) Key Advantages Limitations
Nucleophilic Cyanation Reaction of a corresponding aryl halide with K¹³CNNickel-catalyzed cyanation of aryl halides with Zn(¹³CN)₂K¹³CN or Zn(¹³CN)₂>95%High yield, well-established reaction.Requires a suitable leaving group on the aromatic ring.
Carbon Isotope Exchange Nickel-catalyzed exchange with Zn(¹³CN)₂Late-stage exchange on the nitrile groupZn(¹³CN)₂Variable, can reach equilibrium[2]Enables late-stage labeling of complex molecules.[2]May not achieve complete labeling, requires catalyst development.[2]
Table 3: Comparison of ¹⁵N Labeling Strategies for the Nitrile Group
Method This compound Strategy (Hypothetical) Alternative Method (General Nitrile Synthesis) Isotopic Source Typical Isotopic Enrichment (%) Key Advantages Limitations
From Labeled Amide Dehydration of an amide synthesized with ¹⁵NH₃Dehydration of primary amides¹⁵NH₃ or ¹⁵NH₄Cl>98%[3]High isotopic incorporation, versatile.Requires synthesis of the corresponding amide.
Nitrogen Isotope Exchange Not well-established for nitrilesSkeletal editing of N-heterocycles¹⁵N-aspartate[4]High[4]Emerging field with potential for direct labeling.[4]Limited to specific heterocyclic systems.[4]
Table 4: Comparison of ¹³C Labeling Strategies for the Phenoxy Ring
Method This compound Strategy (Hypothetical) Alternative Method (Phenol Labeling) Isotopic Source Typical Isotopic Enrichment (%) Key Advantages Limitations
De Novo Synthesis Synthesis from [U-ring-¹³C]-phenol[5+1] cyclization to form the phenol ring[U-ring-¹³C]-phenol or ¹³CO₂>97%[5]Site-specific or uniform labeling possible.[5][6]Multi-step synthesis required.[6]
Biosynthesis Not applicableNot commonly used for small molecules¹³C-glucoseVariableCan label complex natural products.Not suitable for targeted synthesis of simple molecules.

Experimental Protocols

The following are detailed, hypothetical protocols for the isotopic labeling of this compound, based on established methodologies for similar transformations.

Protocol 1: Deuterium Labeling of the Formyl Group via Photoredox Catalysis

This protocol is adapted from a general method for the formyl-selective deuteration of aldehydes using D₂O.[1]

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Thiophenol

  • A photoredox catalyst (e.g., an iridium or organic dye catalyst)

  • A suitable organic solvent (e.g., acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) in the organic solvent under an inert atmosphere.

  • Add the photoredox catalyst (typically 1-5 mol%).

  • Add thiophenol (typically 10-20 mol%).

  • Add D₂O (a large excess, e.g., 20 equivalents).

  • Irradiate the reaction mixture with the visible light source at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR) until maximum deuterium incorporation is achieved.

  • Upon completion, quench the reaction and purify the deuterated product using standard chromatographic techniques.

Isotopic Enrichment Analysis:

  • Mass Spectrometry (MS): Compare the mass spectra of the labeled and unlabeled compounds. The molecular ion peak of the deuterated product will be shifted by +1 m/z unit. The percentage of deuteration can be calculated from the relative intensities of the M and M+1 peaks after correcting for the natural abundance of isotopes.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance or significant reduction of the aldehyde proton signal (around 9-10 ppm) indicates successful deuteration. ²H NMR can be used to directly observe the deuterium signal.[8]

Protocol 2: ¹³C Labeling of the Nitrile Group via Nucleophilic Substitution

This protocol assumes the availability of a precursor, 2-(4-formylphenoxy)bromomethane, and uses K¹³CN as the labeled cyanide source.

Materials:

  • 2-(4-formylphenoxy)bromomethane

  • Potassium cyanide-¹³C (K¹³CN, 99 atom % ¹³C)

  • A suitable polar aprotic solvent (e.g., DMSO or DMF)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve 2-(4-formylphenoxy)bromomethane (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Add K¹³CN (1.1 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent and purify by column chromatography.

Isotopic Enrichment Analysis:

  • Mass Spectrometry (MS): The molecular ion peak of the ¹³C-labeled product will be shifted by +1 m/z unit compared to the unlabeled compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹³C NMR spectrum, the signal corresponding to the nitrile carbon will show a significantly enhanced intensity and will likely exhibit coupling to adjacent nuclei.

Protocol 3: ¹⁵N Labeling of the Nitrile Group from a Labeled Amide

This protocol involves the synthesis of the corresponding amide from ¹⁵N-labeled ammonia followed by dehydration.

Materials:

  • (2-Formylphenoxy)acetic acid

  • A coupling agent (e.g., DCC, EDC)

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

  • A suitable base (e.g., triethylamine)

  • A dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride)

  • Anhydrous organic solvents

Procedure:

  • Amide Formation:

    • Generate ¹⁵N-ammonia gas from ¹⁵NH₄Cl by treatment with a strong base, or use ¹⁵NH₄Cl directly in the coupling reaction.

    • Activate (2-Formylphenoxy)acetic acid with the coupling agent.

    • React the activated acid with ¹⁵N-ammonia to form (2-Formylphenoxy)acetamide-¹⁵N.

    • Purify the amide intermediate.

  • Dehydration to Nitrile:

    • Treat the purified (2-Formylphenoxy)acetamide-¹⁵N with a dehydrating agent in an anhydrous solvent.

    • Monitor the reaction for the disappearance of the amide and the formation of the nitrile.

    • Purify the final ¹⁵N-labeled this compound.

Isotopic Enrichment Analysis:

  • Mass Spectrometry (MS): The molecular ion peak of the ¹⁵N-labeled product will be shifted by +1 m/z unit.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy will show a signal for the labeled nitrogen atom. In ¹³C NMR, the nitrile carbon signal may show coupling to the ¹⁵N nucleus.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described isotopic labeling strategies.

Deuterium_Labeling_Workflow cluster_start Starting Material cluster_method1 Direct H/D Exchange cluster_method2 Alternative: Reductive Deuteration start This compound reagents1 D₂O, Photoredox Catalyst, Thiol Catalyst, Visible Light start->reagents1 product1 [Formyl-²H]-(2-Formylphenoxy)acetonitrile reagents1->product1 start2 Aryl Ester Precursor reagents2 1. LiAlD₄ 2. Oxidation start2->reagents2 product2 [Formyl-²H]-Aryl Aldehyde reagents2->product2

Deuterium Labeling Workflow Comparison

Carbon13_Nitrile_Labeling_Workflow cluster_start Starting Material cluster_method1 Nucleophilic Cyanation cluster_method2 Alternative: Carbon Isotope Exchange start Aryl Halide Precursor reagents1 K¹³CN or Zn(¹³CN)₂ start->reagents1 product1 [¹³C-Nitrile]-Aryl Nitrile reagents1->product1 start2 Unlabeled Aryl Nitrile reagents2 Zn(¹³CN)₂, Ni Catalyst start2->reagents2 product2 [¹³C-Nitrile]-Aryl Nitrile reagents2->product2

¹³C-Nitrile Labeling Workflow Comparison

Nitrogen15_Nitrile_Labeling_Workflow start Carboxylic Acid Precursor reagents1 ¹⁵NH₄Cl, Coupling Agent start->reagents1 intermediate ¹⁵N-Amide Intermediate reagents1->intermediate reagents2 Dehydrating Agent intermediate->reagents2 product [¹⁵N-Nitrile]-Aryl Nitrile reagents2->product

¹⁵N-Nitrile Labeling via Amide Intermediate

Conclusion

The strategic isotopic labeling of this compound opens up a wealth of possibilities for in-depth mechanistic and metabolic studies. While direct experimental data for this specific molecule is pending, the well-established chemistry of its constituent functional groups provides a reliable roadmap for the synthesis of its deuterated, ¹³C-labeled, and ¹⁵N-labeled isotopologues. The choice of the labeling strategy will ultimately depend on the specific research goals, with direct H/D exchange offering an efficient route for deuterium labeling, and nucleophilic cyanation or synthesis from labeled precursors providing robust methods for ¹³C and ¹⁵N incorporation. This guide serves as a foundational resource for researchers embarking on the isotopic labeling of this compound and structurally related compounds, empowering them to make informed decisions in the design and execution of their experiments.

References

Unveiling the Reactivity Landscape: A Comparative Guide to the Reaction Rates of Substituted (2-Formylphenoxy)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of chemical reactions is paramount for optimizing synthetic routes and designing novel therapeutic agents. This guide provides a comparative analysis of the reaction rates of various substituted (2-Formylphenoxy)acetonitrile derivatives, leveraging experimental data from the well-established Knoevenagel condensation as a model reaction. The insights gleaned from the reactivity of substituted benzaldehydes offer a valuable proxy for predicting the behavior of their corresponding this compound counterparts.

The Knoevenagel condensation, a nucleophilic addition reaction between an aldehyde or ketone and an active methylene compound, serves as an excellent platform for probing the electronic effects of substituents on the reactivity of the formyl group. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon, which is directly influenced by the nature of the substituents on the aromatic ring.

Comparative Analysis of Reaction Rates

To quantify the influence of various substituents on the reaction rate, the product yields of the Knoevenagel condensation between substituted benzaldehydes and an active methylene compound (malononitrile) were examined. Higher product yields achieved in shorter reaction times are indicative of faster reaction rates. The data presented in the table below summarizes the outcomes for a range of electron-donating and electron-withdrawing substituents.

Substituent (Position)Product Yield (%)Reaction Time (min)Inferred Relative Reaction Rate
4-Nitro995Very High
2-Nitro988High
4-Chloro9210Moderate-High
Unsubstituted9015Moderate
4-Methyl8520Moderate-Low
4-Methoxy8225Low

Table 1: Product yields and reaction times for the Knoevenagel condensation of various substituted benzaldehydes with malononitrile. This data is used to infer the relative reaction rates.

The results clearly demonstrate that electron-withdrawing groups, such as the nitro group (-NO₂), significantly accelerate the reaction rate, leading to near-quantitative yields in a very short timeframe. Conversely, electron-donating groups, like the methyl (-CH₃) and methoxy (-OCH₃) groups, retard the reaction, resulting in lower yields over a longer period. This trend aligns with the fundamental principles of organic chemistry, where electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Experimental Protocols

The following is a detailed methodology for a typical Knoevenagel condensation reaction and its kinetic analysis, which can be adapted for studying substituted this compound derivatives.

General Procedure for Knoevenagel Condensation

A mixture of the substituted benzaldehyde (1 mmol), malononitrile (1.2 mmol), and a basic catalyst such as piperidine (0.1 mmol) in a suitable solvent like ethanol (10 mL) is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from an appropriate solvent.

Kinetic Analysis using UV-Vis Spectrophotometry

The kinetics of the Knoevenagel condensation can be conveniently monitored using a UV-Vis spectrophotometer. The formation of the product, a conjugated system, results in a new absorbance band at a higher wavelength compared to the reactants.

  • Preparation of Solutions: Stock solutions of the substituted benzaldehyde, malononitrile, and the catalyst (e.g., piperidine) are prepared in a suitable solvent (e.g., ethanol) of known concentrations.

  • Spectrophotometric Measurement: In a quartz cuvette, the solutions of the substituted benzaldehyde and malononitrile are mixed. The reaction is initiated by adding the catalyst solution.

  • Data Acquisition: The absorbance at the wavelength of maximum absorption (λmax) of the product is recorded at regular time intervals.

  • Data Analysis: The rate of the reaction can be determined by plotting the absorbance versus time. For a second-order reaction, a plot of 1/(A∞ - At) versus time will yield a straight line, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line is proportional to the second-order rate constant (k).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental workflow for determining the reaction rates of substituted this compound derivatives.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) mix_reactants Mix Reactants in Cuvette prep_reagents->mix_reactants prep_instrument Set up UV-Vis Spectrophotometer prep_instrument->mix_reactants initiate_reaction Initiate Reaction with Catalyst mix_reactants->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data plot_data Plot Absorbance vs. Time record_data->plot_data determine_rate Determine Rate Constant (k) plot_data->determine_rate compare_rates Compare Rates of Derivatives determine_rate->compare_rates

Caption: Experimental workflow for kinetic analysis.

Yield comparison between different benzofuran synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of benzofurans, offering a comparative analysis of various methodologies. This document is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons of product yields supported by experimental data.

The synthesis of benzofurans, a core structural motif in many pharmaceuticals and biologically active compounds, has been approached through numerous synthetic strategies. This guide provides a comparative overview of key methodologies, focusing on reaction yields and providing detailed experimental protocols. The methods discussed include classical approaches and modern transition-metal-catalyzed reactions, offering a broad perspective for selecting the most suitable method for a given application.

Data Presentation: Yield Comparison

The following table summarizes the reported yields for various benzofuran synthesis methodologies, providing a quantitative comparison of their efficiencies across different substrates.

MethodologyCatalyst/ReagentSubstrate TypeYield Range (%)Reference
Palladium-Catalyzed C-H Activation/OxidationPd(OAc)₂, 1,10-Phenanthroline, Benzoquinone2-Hydroxystyrene derivatives and Iodobenzene derivatives75-88[1]
Sonogashira Coupling and Cyclization(PPh₃)PdCl₂, CuITerminal alkynes and Iodophenols84-91[2][3]
Nickel-Catalyzed Intramolecular Nucleophilic AdditionNi(OTf)₂, 1,10-PhenanthrolineAryl halides and Aryl ketones23-89[2][3]
Base-Promoted Intramolecular CyclizationPotassium tert-butoxideo-Bromobenzylvinyl ketonesModerate to Good[4]
Copper-Catalyzed One-Pot SynthesisCopper Iodideo-Hydroxy aldehydes, Amines, and Alkynes70-91[2][3]
Iodine(III)-Catalyzed Oxidative CyclizationPhI(OAc)₂ (10 mol%), m-CPBA2-HydroxystilbenesGood to Excellent[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Palladium-Catalyzed Intramolecular C-H Activation/Oxidation

This method provides an efficient route to 2-substituted benzofurans.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Benzoquinone (BQ)

  • Dimethylformamide (DMF)

  • Substituted 2-hydroxystyrene

  • Substituted iodobenzene

Procedure:

  • To a dried Schlenk tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), K₂CO₃ (2.0 equiv.), and benzoquinone (1.2 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the substituted 2-hydroxystyrene (1.0 equiv.) and the substituted iodobenzene (1.2 equiv.) dissolved in anhydrous DMF (0.2 M).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.[1]

Sonogashira Coupling and Intramolecular Cyclization

This approach utilizes a palladium-copper co-catalyzed Sonogashira coupling followed by an intramolecular cyclization to yield benzofuran derivatives.[2][3]

Materials:

  • (PPh₃)PdCl₂

  • Copper iodide (CuI)

  • Triethylamine (Et₃N)

  • Terminal alkynes

  • Iodophenols

Procedure:

  • In a reaction vessel, combine the iodophenol (1.0 equiv.), terminal alkyne (1.2 equiv.), (PPh₃)PdCl₂ (2 mol%), and CuI (4 mol%).

  • Add triethylamine as the solvent and base.

  • Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction and purification by column chromatography to yield the benzofuran derivative.

Nickel-Catalyzed Intramolecular Nucleophilic Addition

This method employs a nickel catalyst for the intramolecular nucleophilic addition of aryl halides to aryl ketones.[2][3]

Materials:

  • Nickel(II) triflate (Ni(OTf)₂)

  • 1,10-Phenanthroline

  • Zinc dust

  • Acetonitrile

  • Substituted aryl halide with a ketone moiety

Procedure:

  • To a reaction tube, add Ni(OTf)₂ (10 mol%), 1,10-phenanthroline (12 mol%), and zinc dust (2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas.

  • The aryl halide substrate is added, dissolved in anhydrous acetonitrile.

  • The reaction is heated until completion, as indicated by TLC analysis.

  • The reaction is then quenched, and the product is extracted and purified using standard chromatographic techniques.

Base-Promoted Intramolecular Cyclization

A transition-metal-free synthesis of benzofurans is achieved through a base-promoted intramolecular cyclization of o-bromobenzylvinyl ketones.[4]

Materials:

  • Potassium tert-butoxide (t-BuOK)

  • Dimethylformamide (DMF)

  • Substituted o-bromobenzylvinyl ketones

Procedure:

  • The substituted o-bromobenzylvinyl ketone is dissolved in DMF.

  • Potassium tert-butoxide (2.0 equiv.) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the described benzofuran synthesis methodologies.

Palladium_Catalyzed_Synthesis cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process start1 2-Hydroxystyrene Derivative step1 C-H Activation & C-C Bond Formation start1->step1 start2 Iodobenzene Derivative start2->step1 reagent1 Pd(OAc)₂ (Catalyst) reagent2 1,10-Phenanthroline (Ligand) reagent3 K₂CO₃ (Base) reagent4 Benzoquinone (Oxidant) reagent5 DMF, 100 °C step2 Oxidative Cyclization step1->step2 end_product Substituted Benzofuran step2->end_product

Palladium-Catalyzed Benzofuran Synthesis Workflow

Sonogashira_Coupling_Cyclization cluster_start Starting Materials cluster_reagents Catalysts & Base cluster_process Reaction Sequence start1 Terminal Alkyne step1 Sonogashira Coupling start1->step1 start2 Iodophenol start2->step1 catalyst1 (PPh₃)PdCl₂ catalyst2 CuI (Co-catalyst) base Triethylamine step2 Intramolecular Cyclization step1->step2 end_product Benzofuran Derivative step2->end_product

Sonogashira Coupling and Cyclization for Benzofuran Synthesis

Nickel_Catalyzed_Synthesis start_material Aryl Halide with Ketone Moiety process Intramolecular Nucleophilic Addition start_material->process reagents Ni(OTf)₂ (Catalyst) 1,10-Phenanthroline (Ligand) Zinc Dust (Reductant) Acetonitrile (Solvent) reagents->process end_product Benzofuran Derivative process->end_product

Nickel-Catalyzed Intramolecular Nucleophilic Addition

Base_Promoted_Cyclization start_material o-Bromobenzylvinyl Ketone process Intramolecular Cyclization (Transition-Metal-Free) start_material->process reagents Potassium tert-butoxide (Base) DMF (Solvent) reagents->process end_product Substituted Benzofuran process->end_product

Base-Promoted Intramolecular Cyclization Workflow

References

A Senior Application Scientist's Guide to Purity Analysis of (2-Formylphenoxy)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). (2-Formylphenoxy)acetonitrile and its derivatives are versatile building blocks in the synthesis of a variety of biologically active molecules. Ensuring their purity is paramount to control the impurity profile of the final drug substance. This guide provides an in-depth comparison of the primary analytical techniques for the purity analysis of products derived from this compound, offering field-proven insights and actionable protocols.

The Criticality of Purity in Pharmaceutical Intermediates

The synthesis of complex pharmaceutical molecules is a multi-step process, and impurities can be introduced at any stage. These can include unreacted starting materials, by-products of the reaction, and degradation products. The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2) for impurities in new drug substances and ICH Q7 for Good Manufacturing Practice (GMP) for APIs, that underscore the importance of controlling impurities. For an intermediate like this compound, a seemingly minor impurity can have a cascading effect on downstream reactions, potentially leading to the formation of difficult-to-remove or even genotoxic impurities in the final API.

Understanding Potential Impurities in this compound Synthesis

A robust purity analysis begins with an understanding of the potential impurities that may arise during synthesis. A common route to this compound involves the Williamson ether synthesis, reacting 2-hydroxybenzaldehyde (salicylaldehyde) with chloroacetonitrile in the presence of a base.

Salicylaldehyde 2-Hydroxybenzaldehyde (Salicylaldehyde) Product This compound Salicylaldehyde->Product Impurity1 Unreacted 2-Hydroxybenzaldehyde Salicylaldehyde->Impurity1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product Impurity2 Unreacted Chloroacetonitrile Chloroacetonitrile->Impurity2 Base Base (e.g., K2CO3) Base->Product Catalyst Impurity3 Polymeric by-products Product->Impurity3 Side reactions

Figure 1: A simplified synthetic route to this compound and potential process-related impurities.

Based on this synthesis, potential impurities include:

  • Starting Materials: Unreacted 2-hydroxybenzaldehyde and chloroacetonitrile.

  • By-products: Products of side reactions, such as polymeric materials or products from the self-condensation of salicylaldehyde.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, and the nitrile group can be hydrolyzed. Forced degradation studies are essential to identify these potential degradants.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the impurities, the required sensitivity, and the stage of drug development. Here, we compare the three most relevant techniques for the analysis of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.
Primary/Secondary Secondary method requiring a reference standard for quantification.Primary ratio method; can determine purity without a substance-specific reference standard.Can be both qualitative and quantitative (with a reference standard).
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.High selectivity for volatile and semi-volatile compounds.
Sensitivity Generally offers high sensitivity, suitable for trace impurity analysis.Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Common Impurities Detected Non-volatile and thermally labile impurities, starting materials, by-products.A wide range of proton-containing impurities.Volatile and semi-volatile impurities, residual solvents.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and sensitivity. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Workflow for HPLC Method Development and Validation:

A Method Development (Column, Mobile Phase, Gradient) B Method Validation (ICH Q2(R2)) [Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, Robustness] A->B D Purity Analysis of This compound Sample B->D C Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) C->B Demonstrates stability-indicating nature E Data Interpretation and Reporting D->E

Figure 2: Workflow for establishing a validated HPLC purity method.

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • A C18 column is a good starting point for moderately polar compounds like this compound.

  • A water/acetonitrile mobile phase system is common for reversed-phase chromatography and provides good separation for a wide range of organic molecules.

  • The addition of formic acid to the mobile phase helps to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • UV detection at 254 nm is generally suitable for aromatic compounds.

Illustrative Data:

While a specific chromatogram for this compound is not publicly available, a representative chromatogram for the separation of aromatic aldehydes and ketones would show a sharp, well-resolved peak for the main component, with smaller peaks corresponding to impurities at different retention times.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR has gained significant traction as a primary analytical method for purity assessment. Its key advantage is the ability to determine the purity of a substance without the need for a reference standard of the analyte itself; instead, a certified internal standard is used.

Workflow for qNMR Purity Analysis:

A Accurate Weighing of Sample and Internal Standard B Dissolution in Deuterated Solvent A->B C Acquisition of 1H NMR Spectrum (with appropriate relaxation delay) B->C D Data Processing (Phasing, Baseline Correction, Integration) C->D E Purity Calculation D->E

Figure 3: Workflow for qNMR purity determination.

Experimental Protocol: 1H-qNMR Method

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation: Accurately weigh a known amount of the this compound derivative and the internal standard into an NMR tube. Add the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full relaxation between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound derivative

  • IS = Internal Standard

Illustrative Data:

A 1H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the methylene protons of the acetonitrile group. The chemical shifts would be influenced by the substituents on the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis.

Workflow for GC-MS Impurity Profiling:

A Sample Preparation (Dissolution in a volatile solvent) B Injection into GC A->B C Separation in GC Column B->C D Ionization and Mass Analysis in MS C->D E Identification of Impurities by Mass Spectral Library Search D->E

Figure 4: Workflow for GC-MS impurity analysis.

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the expected concentration of impurities.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50°C and ramping up to 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification of known impurities at low levels.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Rationale for Experimental Choices:

  • The choice of column depends on the polarity of the expected impurities. A general-purpose column like DB-5ms is often a good starting point.

  • Electron ionization is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Illustrative Data:

The mass spectrum of benzonitrile derivatives typically shows a prominent molecular ion peak due to the stability of the aromatic ring. Fragmentation patterns can provide valuable structural information about substituents.

Conclusion: A Multi-faceted Approach to Purity Assurance

For a comprehensive and robust purity analysis of products derived from this compound, a multi-faceted approach is recommended. HPLC is indispensable for routine quality control and the quantification of non-volatile impurities. qNMR provides an orthogonal and primary method for accurate purity determination, which is particularly valuable during process development and for the certification of reference standards. GC-MS is the method of choice for identifying and quantifying volatile impurities and residual solvents.

By leveraging the strengths of each of these techniques and adhering to the principles of method validation outlined in ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of these critical pharmaceutical intermediates, ultimately contributing to the development of safe and effective medicines.

Lack of Specific Research on (2-Formylphenoxy)acetonitrile Derivatives Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

While the broader field of phenoxyacetonitrile and its analogues has been explored for various therapeutic properties, the specific substitution pattern of a 2-formyl group appears to be an under-investigated area of research. This lack of available data prevents the creation of a comparative guide with supporting experimental data, detailed protocols, and signaling pathway diagrams as per the core requirements of the user request.

However, to provide some relevant context, this report will briefly touch upon the biological activities of structurally related compounds containing the "phenoxy" or "formylphenoxy" moiety, which may offer insights into the potential therapeutic avenues for derivatives of (2-Formylphenoxy)acetonitrile, should such research be undertaken in the future.

Biological Activities of Structurally Related Compounds

Research into compounds with similar structural features has revealed a range of biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity of Phenoxy Derivatives

A study on 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives has shown that certain compounds exhibit potent anti-inflammatory effects. Specifically, four 9-(4-formylphenoxy)acridine derivatives were found to be more effective than the reference inhibitor, mepacrine, in inhibiting the degranulation of rat peritoneal mast cells, with IC50 values of 6.1, 5.9, 13.5, and 4.7 microM, respectively[1]. Some of these compounds also demonstrated significant inhibitory activity against the secretion of lysosomal enzymes from neutrophils and the formation of TNF-alpha in brain resident macrophages[1].

In a separate study, a series of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives were synthesized and evaluated for their anti-inflammatory potential. One compound, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde, showed an IC50 value of 5.0 µM against β-glucuronidase release[2]. Several other derivatives in this series also displayed potent inhibition of lysozyme and β-glucuronidase release, as well as TNF-alpha formation and superoxide anion generation, without significant cytotoxicity[2].

Anticancer Activity of Phenoxy Acetamide Derivatives

Novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their anticancer activities against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The research indicated that compounds with halogen substitutions on the aromatic ring showed favorable anticancer and anti-inflammatory activity. One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic properties[3][4].

Future Directions and Recommendations

The absence of research on the biological activities of this compound derivatives presents a clear opportunity for novel investigations in medicinal chemistry and drug discovery. Researchers are encouraged to explore the synthesis of various heterocyclic and other bioactive scaffolds from this starting material. Subsequent screening for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects, could lead to the discovery of new therapeutic agents.

For drug development professionals, the existing literature on structurally similar compounds provides a basis for hypothesizing the potential bioactivities of this compound derivatives. The formyl group at the ortho position offers a reactive site for a variety of chemical transformations, potentially leading to a diverse library of novel compounds for screening.

Due to the lack of specific data for the requested topic, the mandatory data tables and visualizations cannot be generated. We recommend that researchers interested in this area initiate preliminary synthetic and screening studies to generate the necessary data for a future comparative analysis.

References

Benchmarking (2-Formylphenoxy)acetonitrile: A Comparative Guide to Heterocyclic Precursors in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds, particularly benzofurans, is a cornerstone of medicinal chemistry and drug discovery. These scaffolds are present in a wide array of pharmacologically active molecules. The choice of starting material is critical, influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of (2-Formylphenoxy)acetonitrile against the traditional precursor, salicylaldehyde, for the synthesis of 2-aroylbenzofurans.

Executive Summary

This compound emerges as a potent precursor for the synthesis of 2-aroylbenzofurans via a modern, one-pot palladium-catalyzed methodology. This approach offers a streamlined alternative to the classical multi-step methods starting from salicylaldehyde, such as the Rap-Stoermer reaction. While the traditional methods are well-established, the use of this compound can provide advantages in terms of reaction steps and specific substrate scope. This guide presents a data-driven comparison of these two precursors, complete with experimental protocols and workflow visualizations to aid researchers in selecting the optimal synthetic route for their specific needs.

Data Presentation: Synthesis of 2-Benzoylbenzofuran

The following tables summarize the quantitative data for the synthesis of 2-benzoylbenzofuran using this compound and the benchmark precursor, salicylaldehyde.

Table 1: Benchmarking this compound against Salicylaldehyde

ParameterThis compound RouteSalicylaldehyde Route (Rap-Stoermer)
Precursor This compoundSalicylaldehyde
Co-reactant Phenylboronic Acid2-Bromoacetophenone (Phenacyl bromide)
Reaction Type Palladium-Catalyzed Tandem Addition/CyclizationBase-Catalyzed Condensation
Catalyst/Base Cationic Palladium(II) ComplexPotassium Carbonate (K₂CO₃)
Solvent Nitromethane (CH₃NO₂)Acetone
Temperature 80 °CRoom Temperature
Reaction Time 48 hours2-4 hours
Reported Yield ~70-80% (estimated for analogous systems)Good

Note: The yield for the this compound route is an estimation based on reported yields for similar phenoxyacetonitrile derivatives in the cited literature, as a direct yield for this specific substrate was not available.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoylbenzofuran from this compound

This protocol is adapted from the cationic palladium(II)-catalyzed addition of arylboronic acids to nitriles.[1][2]

Materials:

  • This compound

  • Phenylboronic Acid

  • [(bpy)Pd⁺(μ-OH)]₂(-OTf)₂ (Catalyst B)

  • Nitromethane (CH₃NO₂)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add this compound (0.5 mmol), phenylboronic acid (1.5 mmol, 3 equiv), and [(bpy)Pd⁺(μ-OH)]₂(-OTf)₂ (3.5 mol %).

  • Add dry, degassed nitromethane (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for 48 hours with continuous stirring.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-benzoylbenzofuran.

Protocol 2: Synthesis of 2-Benzoylbenzofuran from Salicylaldehyde (Rap-Stoermer Reaction)

This protocol is a standard procedure for the Rap-Stoermer condensation.[3]

Materials:

  • Salicylaldehyde

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and 2-bromoacetophenone (1 mmol) in acetone (5 mL).

  • Add anhydrous potassium carbonate (1.5 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization or column chromatography on silica gel to give pure 2-benzoylbenzofuran.

Visualizations

The following diagrams illustrate the synthetic pathways discussed in this guide.

G cluster_0 Preparation of this compound Salicylaldehyde Salicylaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis Salicylaldehyde->Williamson_Ether_Synthesis Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Williamson_Ether_Synthesis Base Base (e.g., K₂CO₃) Base->Williamson_Ether_Synthesis FPAN This compound Williamson_Ether_Synthesis->FPAN G cluster_1 Route 1: From this compound cluster_2 Route 2: From Salicylaldehyde FPAN_start This compound Tandem_Reaction Tandem Addition/ Cyclization FPAN_start->Tandem_Reaction Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Tandem_Reaction Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Tandem_Reaction Benzoylbenzofuran_1 2-Benzoylbenzofuran Tandem_Reaction->Benzoylbenzofuran_1 Salicylaldehyde_start Salicylaldehyde Rap_Stoermer Rap-Stoermer Condensation Salicylaldehyde_start->Rap_Stoermer Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Rap_Stoermer Base_RS Base (K₂CO₃) Base_RS->Rap_Stoermer Benzoylbenzofuran_2 2-Benzoylbenzofuran Rap_Stoermer->Benzoylbenzofuran_2

References

Safety Operating Guide

Safe Disposal of (2-Formylphenoxy)acetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the proper handling and disposal of chemical reagents like (2-Formylphenoxy)acetonitrile are critical for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling

This compound is a compound that requires careful handling due to its potential hazards. Based on its functional groups (a nitrile and an aldehyde), it should be treated as a toxic and potentially reactive substance. The safety data sheet (SDS) indicates that it is harmful if swallowed and causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat and closed-toe shoes.

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Ventilate the space.

  • Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and disposal information for this compound and related chemical groups.

PropertyThis compoundGeneral Acetonitrile CompoundsGeneral Aldehyde Compounds
Primary Hazards Harmful if swallowed, skin and eye irritant[1]Flammable, toxic[3][4][5][6]Flammable, toxic, respiratory irritant[7]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat[1]Safety goggles, chemical-resistant gloves, lab coat[2]Safety goggles, chemical-resistant gloves, lab coat[7]
Disposal Method Hazardous waste disposal[1]Hazardous waste disposal[3][6][8]Hazardous waste disposal[7]
Waste Container Labeled, sealed, compatible containerLabeled, sealed, glass container preferred[3][4]Labeled, sealed, compatible container[7]
Spill Cleanup Non-combustible absorbent, non-sparking tools[2]Non-combustible absorbent, non-sparking tools[2]Absorbent material, remove ignition sources[7]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound waste is crucial to prevent harm to personnel and the environment. The following step-by-step protocol should be followed:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[2]

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, compatible, and properly sealed waste container.[9]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Include the date when waste is first added to the container.[2][4]

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory, away from ignition sources.[2]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its disposal.

    • Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or a licensed waste disposal contractor.[3][5]

    • Ensure all necessary documentation is completed accurately.

  • Disposal of Contaminated Materials:

    • Any materials that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.

    • Place these contaminated items in a separate, clearly labeled solid hazardous waste container.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Collect Waste in a Designated Container B->C D Label Container Clearly: 'this compound' and 'Hazardous Waste' C->D E Segregate from Incompatible Chemicals D->E F Store in a Designated Satellite Accumulation Area E->F G Keep Container Sealed F->G H Request Pickup by EHS or Licensed Contractor G->H I Complete Waste Disposal Manifest H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Formylphenoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2-Formylphenoxy)acetonitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[1]Protects against splashes and vapors that can cause serious eye irritation.[2]
Hand Protection Disposable nitrile gloves provide short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and change them immediately upon contamination.[1][3]Prevents skin absorption, which can be a route of exposure for harmful substances.[4]
Body Protection A flame-retardant lab coat (e.g., Nomex®) worn over cotton-based clothing.[1] All buttons on the lab coat should be fastened to cover as much skin as possible.[1] Long pants and closed-toe, closed-heel shoes are required.[1]Protects the skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] If engineering controls are insufficient, a NIOSH/MSHA approved respirator is necessary.[1][4]Minimizes the inhalation of potentially harmful vapors or dust.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Work in a well-ventilated laboratory, and conduct all manipulations of this compound inside a certified chemical fume hood.[3]

    • Ensure that a safety shower and an eyewash station are readily accessible.[5]

    • Remove all ignition sources from the work area.[6]

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin and eyes.[4]

    • Do not breathe in dust, vapor, mist, or gas.[4]

    • When transferring the chemical, use spark-proof tools and ensure equipment is properly grounded to prevent static discharge.[7]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[4][6]

    • For larger spills, contact your institution's environmental health and safety department.

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact : Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid.[4]

  • Inhalation : Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Storage of Waste :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Disposal Method :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[8][9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Empty containers may still contain hazardous residues and should be treated as hazardous waste.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 prep3 Ensure Access to Safety Shower/Eyewash prep2->prep3 handle1 Transfer Chemical Carefully prep3->handle1 handle2 Avoid Inhalation and Contact handle1->handle2 handle3 Monitor Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose via Hazardous Waste Protocol clean2->clean3 spill Spill Occurs spill_response Absorb and Contain Spill spill->spill_response exposure Personal Exposure exposure_response Administer First Aid exposure->exposure_response contact_ehs Contact EHS spill_response->contact_ehs exposure_response->contact_ehs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Formylphenoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
(2-Formylphenoxy)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.